molecular formula C7H5ClIN3 B11837435 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

カタログ番号: B11837435
分子量: 293.49 g/mol
InChIキー: XTTPCEBBQVDZFY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C7H5ClIN3 and its molecular weight is 293.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C7H5ClIN3

分子量

293.49 g/mol

IUPAC名

4-chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C7H5ClIN3/c1-3-11-5-4(9)2-10-6(5)7(8)12-3/h2,10H,1H3

InChIキー

XTTPCEBBQVDZFY-UHFFFAOYSA-N

正規SMILES

CC1=NC2=C(C(=N1)Cl)NC=C2I

製品の起源

United States
Foundational & Exploratory

Orthogonal Functionalization and Physicochemical Profiling of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolo[3,2-d]pyrimidine scaffold, commonly classified as a 9-deazapurine, represents a privileged pharmacophore in modern drug discovery due to its isosteric resemblance to endogenous purines. This structural mimicry allows it to effectively engage kinases, polymerases, and purinergic receptors. Among the highly functionalized building blocks in this class, 4-chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1823899-43-9) stands out as a premier intermediate.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the electronic rationale behind its orthogonal reactivity, and field-proven, self-validating protocols for its functionalization. By exploiting the differential reactivity of the C4-chlorine and C7-iodine atoms, researchers can execute rapid, divergent syntheses of complex trisubstituted deazapurine libraries.

Physicochemical & Structural Profiling

Understanding the baseline physical properties of 4-chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is critical for solvent selection, formulation, and analytical tracking. The presence of two heavy halogens significantly impacts its lipophilicity and crystal lattice energy, rendering it sparingly soluble in aqueous media but highly soluble in polar aprotic solvents.

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
CAS Registry Number 1823899-43-9[1]
Molecular Formula C7H5ClIN3
Molecular Weight 293.49 g/mol [2]
Monoisotopic Mass 292.92 g/mol
SMILES String IC1=CNC2=C(Cl)N=C(C)N=C21
Physical State Solid (typically off-white to light yellow powder)
Solubility Profile Soluble in DMF, DMSO, THF; Sparingly soluble in H2O[3]
Storage Conditions 2–8 °C, inert atmosphere, protected from light

Electronic Topology & Orthogonal Reactivity

The synthetic utility of 4-chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine relies entirely on the disparate electronic environments of its two fused rings. This allows for without the need for complex protecting group manipulations at the halogenated sites[4].

  • The C4-Position (Pyrimidine Ring): The pyrimidine ring is highly electron-deficient due to the electronegativity of N1 and N3. This localized electron withdrawal lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C4-carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The chlorine atom acts as an excellent leaving group in this context.

  • The C7-Position (Pyrrole Ring): Conversely, the pyrrole ring is electron-rich (a π -excessive heterocycle). This raises the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the C7-position completely inert to nucleophilic attack. However, the C7-iodine bond is highly polarized and weak, making it an ideal substrate for Oxidative Addition by low-valent transition metals (e.g., Pd0) in cross-coupling reactions[5].

  • The 2-Methyl Group: The inductive electron donation from the 2-methyl group slightly deactivates the pyrimidine ring compared to its unsubstituted counterpart, meaning SNAr reactions may require mild thermal activation.

Mechanistic Pathway

Pathway SM 4-Chloro-7-iodo-2-methyl -5H-pyrrolo[3,2-d]pyrimidine SNAr Step 1: SNAr at C4 (Amine, DIPEA, Heat) SM->SNAr Nucleophilic Attack Int1 4-Amino-7-iodo Intermediate SNAr->Int1 -HCl Protect Step 2: N5-Protection (SEM-Cl, NaH, DMF) Int1->Protect Deprotonation Int2 N5-Protected 4-Amino-7-iodo Intermediate Protect->Int2 -NaCl Pd Step 3: Suzuki Coupling at C7 (Ar-B(OH)2, Pd(dppf)Cl2, Base) Int2->Pd Oxidative Addition Prod 4,7-Disubstituted Pyrrolo[3,2-d]pyrimidine Pd->Prod Transmetalation & Reductive Elimination

Fig 1. Orthogonal functionalization workflow of the pyrrolo[3,2-d]pyrimidine scaffold.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific causality for the reagents chosen and in-process controls (IPC) to verify success.

Protocol A: Regioselective SNAr at C4

Objective: Displace the C4-chlorine with a primary or secondary amine.

  • Preparation: Suspend 4-chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv) in anhydrous isopropanol (0.2 M).

    • Causality: Isopropanol is chosen over DMF to simplify workup and because its boiling point (82 °C) provides the perfect thermal window for this specific SNAr.

  • Activation: Add the desired amine (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the HCl generated, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

  • In-Process Validation (LC-MS): The starting material exhibits a distinct mass signature at m/z 293.9 [M+H]+ with a 3:1 isotopic ratio indicative of 35Cl/37Cl. Reaction completion is validated when this mass is fully consumed and replaced by the product mass. Crucially, the product must lack the 3:1 chlorine isotopic pattern but retain the monoisotopic iodine signature , confirming regioselective displacement at C4.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO3, wash with brine, dry over Na2SO4, and concentrate.

Protocol B: N5-Pyrrole Protection

Objective: Mask the acidic pyrrole N-H to prevent catalyst poisoning in downstream steps.

  • Preparation: Dissolve the SNAr product (1.0 equiv) in anhydrous DMF (0.15 M) and cool to 0 °C under N2.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. Stir for 30 minutes until H2 evolution ceases.

  • Protection: Dropwise add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv).

    • Causality: The SEM group is highly robust against the basic conditions of Suzuki couplings but can be easily cleaved later using TBAF or TFA. Protecting the N5 position prevents the free amine from coordinating with Palladium, which would otherwise stall the catalytic cycle or lead to unwanted Buchwald-Hartwig N-arylation[5].

  • Workup: Quench carefully with cold water. Extract with EtOAc. The organic layer must be washed with water at least three times to remove residual DMF, which can interfere with normal-phase chromatography.

Protocol C: Suzuki-Miyaura Cross-Coupling at C7

Objective: Construct a C-C bond at the C7 position via Palladium catalysis.

  • Preparation: In a microwave vial, combine the N5-protected intermediate (1.0 equiv), an aryl boronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.1 M).

    • Causality: The biphasic system is mandatory. Dioxane dissolves the organic substrates, while water dissolves the K2CO3. The aqueous base is required to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex capable of transmetalation with the Pd(II) intermediate.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Seal the vial and purge with N2.

  • Reaction: Heat at 90 °C for 2–4 hours.

  • In-Process Validation (LC-MS): Success is indicated by the loss of the massive iodine atom (126.9 Da). The product will show a mass corresponding to [M - I + Ar + H]+. Chromatographically, the loss of the highly lipophilic iodine is usually offset by the incoming aryl group, but a distinct shift in UV absorption ( λmax​ ) will be observed due to the extended π -conjugation.

Analytical Characterization Signatures

When validating the integrity of 4-chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine and its derivatives, researchers should rely on the following spectroscopic hallmarks:

  • 1H NMR (DMSO-d6): The starting material will show a highly deshielded singlet for the pyrrole C6-proton (typically around δ 7.8 - 8.2 ppm) due to the adjacent electron-withdrawing iodine atom. The 2-methyl group will appear as a sharp singlet integrating to 3H near δ 2.6 ppm. The N5-proton will appear as a broad singlet 12.0 ppm, which exchanges with D2O.

  • Mass Spectrometry (ESI+): The exact mass of the starting material is 292.92 Da. The SNAr reaction eliminates the Cl isotope pattern, while the downstream cross-coupling eliminates the massive mass defect associated with Iodine.

References

  • Chemical Reviews (ACS). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Retrieved from[Link]

  • ACS Combinatorial Science. Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines. Retrieved from[Link]

  • Organic & Biomolecular Chemistry (RSC). Direct C–H sulfenylation of purines and deazapurines. Retrieved from[Link]

Sources

A Technical Guide to 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine: A Key Intermediate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its resemblance to the native purine nucleobases. This guide provides a detailed technical overview of a highly functionalized derivative, 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine. We will explore its fundamental physicochemical properties, provide a rationalized, step-by-step synthesis protocol, and contextualize its critical role as a versatile intermediate in the development of targeted therapeutics, particularly small-molecule kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.

The Pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry

The pyrrolopyrimidine core, a fusion of a pyrrole and a pyrimidine ring, represents a class of heterocyclic compounds with profound biological significance.[1] Its structural analogy to adenine allows it to function as an effective hinge-binding motif in the ATP-binding pocket of numerous protein kinases.[2][3] This fundamental interaction has led to the successful development of numerous potent and selective kinase inhibitors for therapeutic use.[4]

Derivatives of the pyrrolo[3,2-d]pyrimidine and the related pyrrolo[2,3-d]pyrimidine scaffolds have demonstrated a wide spectrum of biological activities, most notably as inhibitors of key enzymes implicated in cancer and inflammatory diseases.[1][4] These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[3][5][6][7] The strategic functionalization of this core, as seen in the title compound, is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties and Structural Attributes

4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a precisely substituted heterocyclic compound designed for synthetic utility. The introduction of a chloro group at the 4-position, an iodo group at the 7-position, and a methyl group at the 2-position creates a molecule rich in chemical reactivity and potential for biological interaction.

PropertyDataSource
IUPAC Name 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-
CAS Number 1823899-43-9[8]
Molecular Formula C₇H₅ClIN₃Derived
Molecular Weight 293.49 g/mol
Appearance Predicted to be a solid, likely off-white to yellow.Inferred from related compounds[9]
Solubility Predicted to have low solubility in water but good solubility in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from related compounds[9]
Stability The compound is expected to be stable under standard storage conditions but may be sensitive to strong nucleophiles, acids, and bases.Inferred from related compounds[9]

Synthesis and Mechanistic Rationale

The synthesis of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a multi-step process that builds the core heterocycle and then sequentially installs the required functional groups. The described pathway is a logical amalgamation of established procedures for analogous pyrrolopyrimidine systems.[10][11]

Synthesis_Workflow Start Precursors Intermediate1 2-Methyl-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one Start->Intermediate1 Cyclization Intermediate2 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine Intermediate1->Intermediate2 Chlorination (POCl₃) FinalProduct 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine Intermediate2->FinalProduct Iodination (NIS)

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Part A: Chlorination of 2-Methyl-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one

This initial step transforms the pyrimidinone into the more reactive 4-chloro derivative, which is essential for subsequent functionalization.

  • System Setup: Under an inert nitrogen atmosphere, add 2-Methyl-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq) to a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the starting material. The POCl₃ acts as both the chlorinating agent and the solvent.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Heating is required to overcome the activation energy for the conversion of the relatively stable amide-like pyrimidinone into the chloro-pyrimidine. POCl₃ is a powerful dehydrating and chlorinating agent perfectly suited for this transformation.[10]

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess POCl₃.

  • Neutralization & Isolation: Adjust the pH of the aqueous solution to ~8 using a saturated solution of sodium bicarbonate or ammonium hydroxide. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine.[10]

Part B: Regioselective Iodination

This step introduces the iodine atom at the electron-rich 7-position of the pyrrole ring.

  • Dissolution: Dissolve the 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) from the previous step in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1-1.2 eq) to the solution in portions at room temperature.

    • Causality: NIS is a mild and effective electrophilic iodinating agent.[11] The C7 position of the pyrrole ring is the most nucleophilic and is thus preferentially attacked by the electrophilic iodine species generated from NIS, leading to high regioselectivity.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Quenching & Extraction: Upon completion, remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash sequentially with an aqueous solution of sodium thiosulfate (to remove unreacted iodine), water, and brine.[11]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography to afford the final product, 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine.

Applications in Drug Discovery

The true value of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine lies in its utility as a highly versatile chemical building block. The distinct reactivity of the two halogen atoms allows for sequential and directed modifications.

Reactivity Core 4-Chloro-7-iodo-2-methyl- 5H-pyrrolo[3,2-d]pyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) at C4 Core->SNAr R-NH₂ / R-OH Coupling Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki) at C7 Core->Coupling R-B(OH)₂ / Pd catalyst Final Complex Kinase Inhibitor SNAr->Final Coupling->Final

Caption: Key synthetic transformations of the title compound.

  • The 4-Chloro Position: This position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). It serves as an excellent electrophilic site for reaction with amines, alcohols, and thiols.[9] This reaction is fundamental for installing side chains that can occupy hydrophobic pockets or form critical hydrogen bonds within a kinase active site.

  • The 7-Iodo Position: The carbon-iodine bond is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies to optimize ligand binding and selectivity.

Context: Targeting the Kinase ATP-Binding Site

Protein kinases regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers. Small-molecule inhibitors often target the highly conserved ATP-binding site.

Caption: Simplified kinase signaling and inhibition mechanism.

Derivatives synthesized from 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine are designed to fit into the ATP binding site of a target kinase.[2] The pyrrolopyrimidine core typically forms hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of adenine, while the substituents introduced at the C4 and C7 positions explore adjacent hydrophobic and polar regions to confer potency and selectivity.[3]

Safety and Handling

While a specific safety data sheet for this exact compound is not publicly available, related halogenated heterocyclic compounds should be handled with care.

  • Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed, inhaled, or absorbed through the skin.[12]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent degradation.

Conclusion

4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is more than a simple chemical; it is a strategically designed platform for innovation in drug discovery. Its pre-installed, orthogonally reactive halogen handles provide medicinal chemists with a powerful tool to rapidly generate diverse libraries of complex molecules. The proven success of the pyrrolopyrimidine scaffold in targeting protein kinases underscores the immense potential of this intermediate for developing the next generation of targeted therapies for cancer and other debilitating diseases.

References

  • Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. PubMed.
  • A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis. PubMed.
  • 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6. ChemicalBook.
  • Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Metallurgical and Materials Engineering.
  • 5H-Pyrrolo[3,2-d]pyrimidine, 4-chloro-7-iodo-2-methyl-. ChemicalBook.
  • 4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine. NextSDS.
  • 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Sigma-Aldrich.
  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed.
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][2][5]diazepine derivatives as potent EGFR/CDK2 inhibitors. Taylor & Francis Online. Available at:

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PMC.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. ChemicalBook.
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PMC.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis. ChemicalBook.

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4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 1823899-43-9): A Technical Whitepaper on Scaffold Functionalization and Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, the pyrrolo[3,2-d]pyrimidine core has emerged as a highly versatile hinge-binding motif[1].

This whitepaper provides an in-depth technical analysis of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 1823899-43-9) . By featuring orthogonal reactive sites (a highly electrophilic C4-chloride and a cross-coupling-ready C7-iodide), this building block allows medicinal chemists to systematically explore structure-activity relationships (SAR) across multiple vectors. This guide details the structural rationale, binding mechanics, and validated synthetic methodologies required to leverage this scaffold in modern drug discovery programs[2].

Structural Profiling & Physicochemical Properties

The utility of CAS 1823899-43-9 stems from its fused bicyclic heteroaromatic system. The electron-deficient pyrimidine ring and the electron-rich pyrrole ring create a push-pull electronic environment that dictates its regioselective reactivity[3]. The presence of a C2-methyl group provides a subtle steric bump that can enhance kinase selectivity by restricting the rotation of the scaffold within the tight confines of the ATP-binding pocket.

Table 1: Physicochemical and Structural Data
PropertyValue / Description
Chemical Name 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
CAS Number 1823899-43-9
Molecular Formula C₇H₅ClIN₃
Molecular Weight 293.49 g/mol
Scaffold Classification Fused bicyclic heteroaromatic (Purine isostere)
C4 Reactivity Profile Highly electrophilic; optimized for Nucleophilic Aromatic Substitution (SNAr)
C7 Reactivity Profile Halogenated; optimized for Pd-catalyzed cross-coupling (Suzuki, Sonogashira)
N5 Reactivity Profile Nucleophilic; requires protection (e.g., SEM, Tosyl) during harsh basic couplings

Kinase Binding Mechanics and Vectorial Design

The pyrrolo[3,2-d]pyrimidine scaffold is a classic Type I/Type II kinase inhibitor core. Its primary function is to anchor the molecule to the kinase hinge region via a highly conserved hydrogen-bonding network[4].

  • Hinge Binding: The N1 and N3 pyrimidine nitrogens act as hydrogen bond acceptors, while the N5 pyrrole NH acts as a critical hydrogen bond donor. For example, in Epidermal Growth Factor Receptor (EGFR) inhibitors, the N1 nitrogen typically forms a strong hydrogen bond with the backbone amide of Met793, while the pyrrole NH interacts with the carbonyl of the same or adjacent residues[4].

  • Back Pocket Probing (C4 Vector): Substitution at the C4 position (usually via an amine linkage) directs functional groups deep into the hydrophobic back pocket or out toward the solvent-exposed region, depending on the specific kinase conformation.

  • Ribose Pocket Probing (C7 Vector): The C7 position points toward the ribose-binding pocket. Introducing aryl or heteroaryl groups here via cross-coupling can drastically improve binding affinity and isoform selectivity[1].

KinaseBinding Core 4-Chloro-7-iodo-2-methyl- 5H-pyrrolo[3,2-d]pyrimidine (Privileged Scaffold) Hinge Kinase Hinge Region (e.g., Met793 / Met801) Core->Hinge N1/N3 & Pyrrole NH (H-Bonding) BackPocket Hydrophobic Back Pocket (Selectivity Filter) Core->BackPocket C4-Amine Substitution (via SNAr) Ribose Solvent / Ribose Pocket (Affinity Enhancement) Core->Ribose C7-Aryl/Alkyne Substitution (via Pd-Coupling)

Fig 1: Vectorial mapping of the pyrrolo[3,2-d]pyrimidine scaffold within the kinase ATP-binding site.

Orthogonal Synthetic Utility: The Causality of Reactivity

The true power of CAS 1823899-43-9 lies in its orthogonal reactivity, which allows for sequential, regioselective functionalization without the need for complex protecting group strategies at the reactive carbons.

  • Why SNAr occurs selectively at C4: The pyrimidine ring is highly electron-deficient due to the inductive and resonance electron-withdrawing effects of the N1 and N3 atoms. This renders the C4 carbon highly electrophilic. When a nucleophile attacks C4, the resulting negative charge in the Meisenheimer intermediate is stabilized by the adjacent nitrogens.

  • Why SNAr does NOT occur at C7: The pyrrole ring is π-excessive (electron-rich) because the lone pair of the N5 nitrogen is delocalized into the aromatic system. Consequently, the C7 carbon is nucleophilic, completely resisting SNAr.

  • Why Pd-coupling occurs at C7: While C7 resists nucleophiles, the C7-I bond is highly polarizable and relatively weak. This makes it an ideal substrate for oxidative addition by low-valent transition metals like Palladium(0), enabling Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

SyntheticWorkflow Start CAS 1823899-43-9 (Starting Material) Step1 N5-Protection (e.g., SEM-Cl) Start->Step1 Base Step2 SNAr at C4 (Amine, DIPEA) Step1->Step2 Heat Step3 Suzuki Coupling at C7 (Boronic Acid, Pd) Step2->Step3 Transmetalation End Target Kinase Inhibitor Step3->End Deprotection

Fig 2: Sequential orthogonal functionalization workflow for the pyrrolo[3,2-d]pyrimidine core.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to aid in troubleshooting and optimization.

Protocol A: C4-Nucleophilic Aromatic Substitution (SNAr)

This step introduces the primary pharmacophore targeting the kinase back pocket.

  • Preparation: In a flame-dried Schlenk flask, dissolve 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv) in anhydrous n-butanol (0.2 M concentration).

    • Causality: n-Butanol provides an optimal boiling point (~117 °C) to kinetically drive the reaction, while its protic nature assists in solvating the leaving chloride ion, stabilizing the transition state.

  • Reagent Addition: Add the desired primary or secondary amine (1.2 equiv) followed by N,N-diisopropylethylamine (DIPEA) (2.5 equiv).

    • Causality: DIPEA is selected over weaker inorganic bases because its steric bulk prevents it from acting as a competing nucleophile, while it effectively neutralizes the HCl generated during the substitution, preventing amine protonation.

  • Reaction Execution: Heat the mixture to 90 °C under a nitrogen atmosphere for 6–12 hours.

  • Validation & Workup: Monitor the reaction via LC-MS. The disappearance of the starting material mass[M+H]⁺ 294 and the appearance of the product mass confirms completion. Concentrate under reduced pressure, partition between EtOAc and H₂O, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: C7-Suzuki-Miyaura Cross-Coupling

Following C4 functionalization, the C7-iodide is leveraged to build out the ribose-pocket binding vector. (Note: If the C4-amine contains sensitive protons, N5 protection with a SEM group prior to this step is highly recommended).

  • Preparation: Charge a microwave vial with the C4-substituted-7-iodo intermediate (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. Its steric bulk also prevents catalyst aggregation into inactive palladium black.

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M).

    • Causality: This biphasic solvent system is critical; dioxane solubilizes the organic substrates, while water dissolves the K₂CO₃ base. The aqueous base facilitates the conversion of the boronic acid into a highly reactive, electron-rich hydroxyboronate species, which is mandatory for rapid transmetalation to the Pd(II) center.

  • Reaction Execution: Seal the vial, purge with N₂ for 5 minutes, and heat at 100 °C for 4 hours.

  • Validation & Workup: Monitor via TLC (UV active). Filter the crude mixture through a pad of Celite to remove palladium residues, extract with CH₂Cl₂, and purify via reverse-phase preparative HPLC.

References

  • K. Ishikawa et al. "Design and Synthesis of Pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors: Exploration of Novel Back-Pocket Binders." Journal of Medicinal Chemistry, ACS Publications, 2012.[Link]

  • M. J. Luzzio et al. "Map4k4 inhibitors.
  • S. Y. Lee et al. "Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors." ACS Medicinal Chemistry Letters, National Institutes of Health (PMC), 2012.[Link]

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Engineering the 9-Deazapurine Scaffold: Biological Activity and Therapeutic Potential of Substituted Pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Regioisomeric Advantage

In the pursuit of targeted oncology therapeutics, balancing binding affinity with the mitigation of off-target toxicity remains a central challenge. The pyrrolo[3,2-d]pyrimidine scaffold—a 9-deazapurine regioisomer of the clinically ubiquitous pyrrolo[2,3-d]pyrimidine (found in drugs like pemetrexed)—has emerged as a highly privileged pharmacophore.

By shifting the nitrogen atom in the pyrrole ring, medicinal chemists alter the electron density and the hydrogen-bond donor/acceptor network of the core. This seemingly subtle regioisomeric shift unlocks distinct biological activities, including tumor-selective antifolate transport, pseudo-irreversible kinase inhibition, and the reversal of multidrug resistance efflux pumps. This whitepaper dissects the mechanistic causality behind these activities and provides validated protocols for their synthesis and evaluation.

Mechanism I: Tumor-Selective Antifolate Activity via PCFT

Classical antifolates inhibit DNA synthesis by targeting Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR). However, drugs like methotrexate and pemetrexed are transported into cells by the ubiquitously expressed Reduced Folate Carrier (RFC), leading to severe, dose-limiting systemic toxicities.

Substituted pyrrolo[3,2-d]pyrimidines solve this through structural engineering. Isomeric modification to the [3,2-d] core maintains high potency against human TS while increasing DHFR inhibition by up to 18-fold compared to [2,3-d] analogs 1. Crucially, the introduction of a methyl group at the 6-position abolishes RFC transport. Molecular modeling demonstrates that the 6-methyl group creates a severe steric clash with the TYR126 residue in the RFC receptor pocket 2. Consequently, cellular uptake is forced entirely through the Proton-Coupled Folate Transporter (PCFT), which is highly selective for the acidic microenvironment of solid tumors 2.

G TumorCell Tumor Cell Membrane DHFR DHFR Inhibition TumorCell->DHFR TS Thymidylate Synthase Inhibition TumorCell->TS PCFT PCFT Transporter (Tumor Selective) PCFT->TumorCell RFC RFC Transporter (Ubiquitous) Drug 6-Methyl-Pyrrolo[3,2-d]pyrimidine Drug->PCFT High Affinity Drug->RFC Steric Clash (TYR126) Apoptosis Tumor Cell Apoptosis DHFR->Apoptosis TS->Apoptosis

Mechanism of tumor-selective transport and dual TS/DHFR inhibition.

Mechanism II: Precision Kinase Inhibition & Pseudo-Irreversibility

The pyrrolo[3,2-d]pyrimidine scaffold is a highly effective ATP-competitive hinge binder in kinase domains. However, its true value lies in its amenability to late-stage functionalization, allowing chemists to target the "back pocket" of inactive kinase conformations.

For example, in the development of EGFR/HER2 dual inhibitors, appending a bicyclic fused ring (such as 1,2-benzisothiazole) to the core drives the molecule deep into the kinase back pocket [[3]](). This creates a high thermodynamic barrier for dissociation, resulting in a slow off-rate or a "pseudo-irreversible" (PI) kinetic profile. This PI profile ensures prolonged intracellular target engagement without the toxicity risks associated with covalent irreversible inhibitors 3. Furthermore, 4,5,7-trisubstituted analogs have been successfully profiled against panels of up to 48 kinases, yielding highly selective FLT3 inhibitors 4.

Kinase Inhibitor Pyrrolo[3,2-d]pyrimidine Derivative Hinge Hinge Region Binding Inhibitor->Hinge BackPocket Back Pocket Binding (e.g., 1,2-benzisothiazole) Inhibitor->BackPocket SlowOff Slow Off-Rate (Pseudo-Irreversible) Hinge->SlowOff BackPocket->SlowOff EGFR EGFR/HER2 Inhibition SlowOff->EGFR

Structural basis for pseudo-irreversible EGFR/HER2 kinase inhibition.

Mechanism III: Microtubule Depolymerization & Efflux Inhibition

Beyond enzymatic targets, specific water-soluble pyrrolo[3,2-d]pyrimidines function as potent antitubulin agents by binding to the colchicine site, causing microtubule depolymerization and cell cycle arrest [[5]]().

A critical hurdle in oncology is multidrug resistance (MDR) mediated by efflux pumps. Research indicates that N5-aliphatic substitutions—particularly cyclopropyl groups—transform the pyrrolo[3,2-d]pyrimidine scaffold into a potent inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1) 6. Additionally, halogenation at the C7 position (e.g., iodination) drastically enhances the cytostatic and cytotoxic potency of these compounds across NCI-60 cancer cell lines [[7]]().

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological activity metrics of key substituted pyrrolo[3,2-d]pyrimidines, demonstrating the versatility of the scaffold based on specific functionalizations.

Compound Class / SubstitutionPrimary TargetPotency (IC50 / GI50)Key Mechanistic AdvantageRef
Classical 6-methyl-substitutedTS / DHFRTS: 46 nM, DHFR: 120 nMPCFT-selective transport; evades RFC toxicity1
4,5,7-Trisubstituted (Analog 9)FLT3 KinaseSub-micromolarHigh selectivity profile across 48 kinases4
1,2-benzisothiazole-substitutedEGFR / HER2NanomolarPseudo-irreversible binding (slow off-rate)3
N5-Cyclopropyl substitutedMRP1 Efflux PumpSub-micromolarReverses multidrug resistance6
C7-Iodinated (Halogenated)NCI-60 Cell LinesSub-micromolarEnhanced cytostatic/cytotoxic activity7

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to establish causality between chemical structure and biological readout.

Protocol A: Late-Stage Solution-Phase Synthesis of 4,5,7-Trisubstituted Analogs

Causality: Traditional synthesis builds the core around substituents, which is slow and rigid. This "Approach B" starts with a simple pyrrolo[3,2-d]pyrimidine core and introduces substituents late in the synthesis via rapid, high-yield reactions. This allows for the rapid generation of divergent libraries for SAR profiling 4.

  • SNAr Substitution (C4 Position): React 4-chloro-pyrrolo[3,2-d]pyrimidine with the desired aniline/amine derivative in 2-propanol at 80°C.

  • Cross-Coupling (C7 Position): Perform selective iodination using N-Iodosuccinimide (NIS) in CH2Cl2, followed by a Suzuki-Miyaura cross-coupling with the desired boronic acid.

  • N-Alkylation (N5 Position): Introduce aliphatic or cyclopropyl groups via N-alkylation using the corresponding alkyl halide and a mild base (e.g., K2CO3) in DMF.

  • Validation Check: Monitor each step via TLC (5% MeOH in DCM). The disappearance of the starting material validates reaction completion. Purify via flash chromatography and confirm the final structure using 1H NMR (DMSO-d6) and LC-MS (ensure >95% purity and correct [M+H]+ mass before biological screening).

Synthesis Start Pyrrolo[3,2-d]pyrimidine Core Step1 Step 1: SNAr Substitution C4 Position (Amination) Start->Step1 Step2 Step 2: Cross-Coupling C7 Position (Iodination/Suzuki) Step1->Step2 Step3 Step 3: N-Alkylation N5 Position (Aliphatic/Cyclopropyl) Step2->Step3 End 4,5,7-Trisubstituted Target Step3->End

Solution-phase synthesis workflow for 4,5,7-trisubstituted analogs.

Protocol B: AlphaScreen-Based Kinase Dissociation Assay

Causality: To prove that a compound acts as a pseudo-irreversible (PI) back-pocket binder, we must measure its off-rate. By pre-forming the enzyme-inhibitor complex and then massively diluting it, the concentration of free inhibitor drops below its Kd. A rapid recovery of kinase activity indicates a fast off-rate (standard reversible), while a slow recovery proves a PI profile 3.

  • Pre-Incubation: Incubate recombinant HER2 or EGFR kinase with the pyrrolo[3,2-d]pyrimidine inhibitor at a concentration of 10x its IC50 for 60 minutes to ensure complete complex formation.

  • Massive Dilution: Dilute the preformed enzyme-inhibitor complex 100-fold into a reaction buffer containing ATP and the peptide substrate.

  • Kinetic Monitoring: Measure the phosphorylation of the peptide substrate as a function of time using the AlphaScreen system (PerkinElmer).

  • Validation Check: Include a known fast-reversible inhibitor (e.g., Gefitinib) and a covalent irreversible inhibitor (e.g., Afatinib) as controls. The test compound's dissociation curve must fall between these extremes, showing a gradual recovery of kinase activity over 4-6 hours to be classified as pseudo-irreversible.

Conclusion

The pyrrolo[3,2-d]pyrimidine scaffold is far more than a simple structural curiosity. Through precise regioisomeric control, late-stage functionalization, and strategic substitutions (such as 6-methylation or N5-alkylation), this 9-deazapurine core can be engineered to bypass ubiquitous transporters, lock kinases into inactive conformations, and evade multidrug resistance mechanisms. As oncology moves toward highly targeted, low-toxicity therapeutics, the rational design of pyrrolo[3,2-d]pyrimidines will continue to yield highly potent preclinical and clinical candidates.

References

  • Source: digitellinc.
  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Design and Synthesis of Pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR)
  • Source: mdpi.
  • Source: nih.

Sources

4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

The 4-chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine core represents a synthetically versatile and therapeutically promising scaffold in modern medicinal chemistry. As a derivative of the pyrrolo[3,2-d]pyrimidine class of compounds, which are isosteres of purines, this heterocyclic system offers a unique combination of reactive sites for chemical modification and a structural framework conducive to potent and selective interactions with various biological targets. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and therapeutic potential of derivatives based on this core structure. We will delve into the rationale behind synthetic strategies, explore the mechanistic basis of their biological effects, and present detailed experimental protocols for their preparation and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this emerging class of molecules.

Introduction: The Strategic Importance of the Pyrrolo[3,2-d]pyrimidine Scaffold

The pyrrolo[3,2-d]pyrimidine nucleus is a key heterocyclic motif in the development of novel therapeutics, primarily due to its structural similarity to adenine, a fundamental component of ATP. This resemblance allows derivatives to act as competitive inhibitors for a wide range of ATP-dependent enzymes, most notably protein kinases.[1] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2]

The specific scaffold, 4-chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine, offers several strategic advantages for drug design:

  • The 4-Chloro Position: This is a highly reactive site for nucleophilic aromatic substitution, allowing for the introduction of a diverse array of side chains to modulate potency, selectivity, and pharmacokinetic properties.

  • The 7-Iodo Position: This site is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile introduction of aryl, heteroaryl, and other carbon-based substituents. This allows for the exploration of chemical space and the optimization of interactions with the target protein.

  • The 2-Methyl Group: This substituent can influence the electronic properties of the pyrimidine ring and provide a steric handle to fine-tune binding interactions.

  • The Pyrrole NH: The nitrogen at the 5-position can be a key hydrogen bond donor or can be alkylated to further modify the molecule's properties.

This guide will explore how these features can be exploited to generate novel and potent bioactive molecules.

Synthesis of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine Derivatives

The synthesis of derivatives from the 4-chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine core is a multi-step process that relies on established heterocyclic chemistry principles. The general synthetic strategy involves the initial construction of the pyrrolopyrimidine core, followed by functionalization at the 4- and 7-positions.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the generation of diverse derivatives from the core scaffold.

Synthetic_Workflow Starting_Materials Pyrrole & Pyrimidine Precursors Core_Formation Pyrrolo[3,2-d]pyrimidine Core Synthesis Starting_Materials->Core_Formation Halogenation Chlorination & Iodination Core_Formation->Halogenation Core_Scaffold 4-Chloro-7-iodo-2-methyl- 5H-pyrrolo[3,2-d]pyrimidine Halogenation->Core_Scaffold C4_Substitution Nucleophilic Aromatic Substitution at C4 Core_Scaffold->C4_Substitution C7_Coupling Cross-Coupling Reactions at C7 Core_Scaffold->C7_Coupling Diverse_Derivatives Diverse Library of Functionalized Derivatives C4_Substitution->Diverse_Derivatives C7_Coupling->Diverse_Derivatives

Caption: A generalized synthetic workflow for producing derivatives.

Protocol: Synthesis of a Hypothetical C4-Substituted Derivative

This protocol outlines the synthesis of a generic C4-amino substituted derivative, a common modification in the development of kinase inhibitors.

Step 1: Nucleophilic Aromatic Substitution at the C4 Position

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine in a suitable solvent such as n-butanol or 2-propanol.

  • Addition of Amine: Add 1.2 equivalents of the desired primary or secondary amine to the reaction mixture.

  • Base Addition: Add 2.0 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield the desired 4-amino-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine derivative.

Protocol: Synthesis of a Hypothetical C7-Substituted Derivative via Suzuki Coupling

This protocol describes the introduction of an aryl group at the C7 position via a palladium-catalyzed Suzuki cross-coupling reaction.

Step 1: Suzuki Cross-Coupling at the C7 Position

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 1.0 equivalent of the 4-chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (or a C4-substituted derivative), 1.5 equivalents of the desired aryl boronic acid or ester, and 2.0 equivalents of a base such as potassium carbonate or cesium carbonate.

  • Catalyst and Ligand: Add a catalytic amount of a palladium catalyst (e.g., 5 mol% of Pd(PPh₃)₄ or PdCl₂(dppf)).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired 7-aryl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine derivative.

Biological Activities and Therapeutic Targets

Derivatives of the broader pyrrolopyrimidine class have demonstrated a wide range of biological activities, suggesting significant therapeutic potential for compounds derived from the 4-chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine core.

Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine scaffold, a close isomer, is a well-established "privileged scaffold" for kinase inhibitors.[1] These compounds act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase.[3][4] Modifications at the C4 and C7 (or C5 in the pyrrolo[2,3-d] isomer) positions are crucial for achieving potency and selectivity against specific kinases.

Key Kinase Targets for Related Scaffolds:

  • Janus Kinases (JAKs)

  • p21-Activated Kinase 4 (PAK4)[4]

  • Anaplastic Lymphoma Kinase (ALK)[5]

  • Epidermal Growth Factor Receptor (EGFR)

Targeting One-Carbon Metabolism

Recent studies have highlighted the potential of pyrrolo[3,2-d]pyrimidine derivatives as inhibitors of one-carbon metabolism, a critical pathway for nucleotide and amino acid biosynthesis in cancer cells.[6][7]

Mechanism of Action:

  • SHMT2 Inhibition: Some novel pyrrolo[3,2-d]pyrimidines have been designed to target serine hydroxymethyltransferase 2 (SHMT2), a key enzyme in mitochondrial one-carbon metabolism.[6][7]

  • Dual Targeting: Lead compounds have also shown inhibitory activity against cytosolic enzymes involved in purine biosynthesis, such as glycinamide ribonucleotide formyltransferase (GART) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICART).[6][7]

  • Therapeutic Implications: This multi-targeted approach has shown significant antitumor efficacy in preclinical models of pancreatic, lung, and colon cancer.[6][7] A lead compound, AGF347, demonstrated the ability to suppress mTOR signaling and increase reactive oxygen species, leading to cancer cell death.[8]

One_Carbon_Metabolism_Inhibition cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Serine Serine SHMT2 SHMT2 Serine->SHMT2 Glycine_Mito Glycine SHMT2->Glycine_Mito C1_unit_Mito C1 Unit SHMT2->C1_unit_Mito SHMT1 SHMT1 C1_unit_Mito->SHMT1 Purine_Biosynthesis De Novo Purine Biosynthesis C1_unit_Mito->Purine_Biosynthesis Nucleotides Nucleotides Purine_Biosynthesis->Nucleotides Cancer_Cell_Growth Cancer Cell Growth & Proliferation Nucleotides->Cancer_Cell_Growth Pyrrolo_Derivative Pyrrolo[3,2-d]pyrimidine Derivative Pyrrolo_Derivative->SHMT2 Inhibits Pyrrolo_Derivative->SHMT1 Inhibits Pyrrolo_Derivative->Purine_Biosynthesis Inhibits

Caption: Inhibition of one-carbon metabolism by pyrrolo[3,2-d]pyrimidine derivatives.

Other Biological Activities

Pyrrolopyrimidine derivatives have also been investigated for a variety of other therapeutic applications:

  • Antiviral Agents: Certain substituted pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their antiviral activity, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[9]

  • Antifolates: Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been developed as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer and infectious diseases.[10]

  • Antibiofilm Agents: Halogenated pyrrolo[2,3-d]pyrimidines have shown the ability to inhibit biofilm formation in pathogenic bacteria such as E. coli O157:H7.[11]

Data Summary

The following table summarizes the biological activities of representative pyrrolopyrimidine derivatives from the literature. This data provides a basis for understanding the potential of the 4-chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold.

Compound ClassTarget(s)Biological ActivityDisease AreaReference
Pyrrolo[3,2-d]pyrimidineSHMT1/2, Purine BiosynthesisAntitumor efficacy in pancreatic cancer modelsCancer[6][7]
Pyrrolo[2,3-d]pyrimidineKinases (e.g., PAK4)ATP-competitive inhibitionCancer[4]
Pyrrolo[2,3-d]pyrimidineDihydrofolate Reductase (DHFR)Potent inhibition of human DHFRCancer, Infectious Diseases[10]
Pyrrolo[2,3-d]pyrimidineViral EnzymesActivity against HCMVViral Infections[9]
Halogenated Pyrrolo[2,3-d]pyrimidineBiofilm FormationInhibition of E. coli biofilmBacterial Infections[11]

Conclusion and Future Directions

The 4-chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine core is a highly promising scaffold for the development of novel therapeutics. Its strategic placement of reactive handles allows for the systematic exploration of chemical space and the optimization of interactions with a wide range of biological targets. Based on the extensive research into related pyrrolopyrimidine derivatives, this core holds significant potential for the discovery of new drugs in oncology, infectious diseases, and inflammatory conditions.

Future research in this area should focus on:

  • Library Synthesis: The generation of diverse chemical libraries through combinatorial functionalization at the C4 and C7 positions.

  • Target Identification: High-throughput screening of these libraries against panels of kinases and other relevant enzymes to identify novel hits.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to guide the rational design of more potent and selective inhibitors.

  • Preclinical Evaluation: In-depth preclinical evaluation of lead compounds in relevant cellular and animal models of disease.

By leveraging the synthetic versatility and inherent biological potential of this scaffold, the scientific community can continue to advance the field of drug discovery and develop innovative treatments for unmet medical needs.

References

  • Dekhne, A. S., Shah, K., Ducker, G. S., Katinas, J. M., Wong-Roushar, J., Nayeen, M. J., ... & Matherly, L. H. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. [Link]

  • Dekhne, A. S., Shah, K., Ducker, G. S., Katinas, J. M., Wong-Roushar, J., Nayeen, M. J., ... & Matherly, L. H. (2019). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. PubMed. [Link]

  • Dekhne, A. S., Hou, Z., Nayeen, M. J., Shah, K., Frühauf, J., Wallace-Povirk, A., ... & Matherly, L. H. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. PubMed. [Link]

  • Özdemir, Z., & Kandemirli, F. (2022). Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Metallurgical and Materials Engineering. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2017). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. WeServe. [Link]

  • NextSDS. (n.d.). 4-CHLORO-5-IODO-7-METHYL-7H-PYRROLO[2,3-D]PYRIMIDINE. [Link]

  • NextSDS. (n.d.). 4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine. [Link]

  • De Pooter, T., & D'hooghe, M. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 136-192. [Link]

  • Gangjee, A., Zhao, Y., Lin, L., & Mooberry, S. L. (2016). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(12), 5789-5803. [Link]

  • Schmidt, A. W., & Ehlers, P. (2017). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 13, 1038-1043. [Link]

  • Gupta, P. K., Daun, R. T., & Wotring, L. L. (1991). Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. PubMed. [Link]

  • Rasool, A., Lee, S. H., Park, J. H., Kim, S. H., & Lee, J. H. (2023). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. MDPI. [Link]

  • Gangjee, A., Kurup, S., & Ihnat, M. A. (2007). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. PMC. [Link]

  • Schenone, S., & Brullo, C. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • Oakwood Chemical. (n.d.). 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Gevorgyan, A., Hovhannisyan, A., Stepanyan, H., & Aivazyan, A. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., & Wei, Y. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. PMC. [Link]

  • Li, J. L., Chen, H. P., Chen, Y., & Li, Z. L. (2023). Pyrimidine-containing natural products: occurrences and biological activities. PMC. [Link]

  • Leys, B., Persoons, L., & D'hooghe, M. (2022). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

Sources

Spectroscopic Profiling and Regioselective Tracking of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the pyrrolo[3,2-d]pyrimidine scaffold serves as a privileged pharmacophore, frequently utilized as an isostere for purine in the development of kinase inhibitors and anti-tumor agents[1]. The compound 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1823899-43-9) is a highly specialized, bifunctional building block[2]. Its value lies in the orthogonal reactivity of its two halogen substituents: the electron-deficient C4-chlorine is primed for Nucleophilic Aromatic Substitution (SNAr), while the C7-iodine on the electron-rich pyrrole ring is an ideal substrate for transition-metal-catalyzed cross-coupling.

This technical whitepaper provides an authoritative spectroscopic reference (NMR and MS) for this compound. By understanding the causality behind its spectral signatures—such as the heavy-atom effect of iodine and the isotopic distribution of chlorine—application scientists can establish self-validating workflows to track regioselective modifications during multi-step library synthesis.

Physicochemical and Structural Profile

Before initiating spectroscopic analysis, it is critical to establish the baseline physicochemical properties of the molecule. The presence of both chlorine and iodine dictates the ionization behavior in mass spectrometry and the chemical shielding environments in NMR.

PropertyValueStructural Implication
Molecular Formula C₇H₅ClIN₃High degree of unsaturation (Degree of Unsaturation = 6).
Molecular Weight 293.49 g/mol Requires high-resolution MS for exact mass confirmation.
Monoisotopic Mass 292.9216 DaBaseline for ESI-TOF mass accuracy calculations.
Hydrogen Bond Donors 1 (Pyrrole N-H)Dictates solvent choice for NMR (DMSO-d6 preferred over CDCl₃) to observe the exchangeable proton.
Hydrogen Bond Acceptors 2 (Pyrimidine N)Facilitates facile protonation in positive-ion ESI-MS.

Mass Spectrometry (LC-MS/ESI+) Analysis

Causality of Ionization Choice

Electrospray Ionization in positive mode (ESI+) is the optimal technique for pyrrolo[3,2-d]pyrimidines. The pyrimidine nitrogen atoms (N1 and N3) possess lone pairs that readily accept protons in acidic mobile phases (e.g., 0.1% Formic Acid in Acetonitrile/Water), yielding a robust [M+H]+ pseudo-molecular ion[3].

Isotopic Signature and Exact Mass

The MS profile of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is highly distinctive due to the natural isotopic abundance of chlorine ( 35Cl ~75%, 37Cl ~25%) and the monoisotopic nature of iodine ( 127I 100%).

Ion SpeciesTheoretical m/z Relative AbundanceDiagnostic Value
[M(35Cl)+H]+ 293.9294100% (Base Peak)Confirms intact core.
[M(37Cl)+H]+ 295.9264~32%The 3:1 ratio strictly validates the retention of the C4-Cl bond.
Fragmentation Pathway (MS/MS)

During Collision-Induced Dissociation (CID), the primary fragmentation pathways involve the homolytic or heterolytic cleavage of the halogens.

  • Loss of Iodine radical ( −127 Da): Yields a fragment at m/z 166.9, confirming the lability of the C7-I bond under high collision energy.

  • Pyrimidine Ring Cleavage: Subsequent loss of HCN or CH3​CN from the pyrimidine core reflects the stability of the remaining pyrrole fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection Rationale

For highly planar, halogenated heterocycles like 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine, solubility in chloroform ( CDCl3​ ) is often poor. Furthermore, CDCl3​ allows rapid chemical exchange of the pyrrole N-H proton, often broadening it into the baseline. Therefore, DMSO-d6 is the solvent of choice. DMSO acts as a strong hydrogen-bond acceptor, locking the N-H proton in a single conformational state and allowing it to be observed as a distinct, broad singlet downfield[4].

¹H NMR Assignments (400 MHz, DMSO-d6)
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
12.45 Broad Singlet1HN5-H (Pyrrole)Highly deshielded due to the electron-withdrawing nature of the fused pyrimidine ring[4].
8.05 Singlet1HC6-HShifted downfield due to the adjacent electronegative nitrogen and the anisotropic effect of the C7-iodine.
2.62 Singlet3HC2-CH₃Typical shift for a methyl group sandwiched between two strongly electron-withdrawing pyrimidine nitrogens[1].
¹³C NMR Assignments (100 MHz, DMSO-d6)

The ¹³C NMR spectrum provides the most definitive proof of regiochemistry, primarily through the Heavy Atom Effect . Iodine, possessing a large, diffuse electron cloud, induces a strong diamagnetic shielding effect on its directly attached carbon (C7), pushing its chemical shift significantly upfield compared to standard aromatic carbons.

Chemical Shift ( δ , ppm)Carbon PositionDiagnostic Rationale
160.5 C2Highly deshielded by two adjacent nitrogens.
151.2 C4 (C-Cl)Deshielded by the electronegative chlorine atom and N3[4].
146.0 C7aBridgehead carbon, adjacent to pyrimidine N1.
135.5 C6Typical pyrrole aromatic carbon.
124.0 C4aBridgehead carbon.
58.2 C7 (C-I)Critical Diagnostic Peak: The heavy atom effect of iodine shifts this carbon drastically upfield (normally ~100-110 ppm without iodine).
25.4 C2-CH₃Standard aliphatic methyl carbon attached to an aromatic ring.

Experimental Protocols for Spectroscopic Validation

To ensure a self-validating system, the following protocols must be strictly adhered to when verifying the integrity of this building block prior to library synthesis.

Protocol A: High-Resolution LC-MS (ESI+) Acquisition
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 10 μ L of this stock into 990 μ L of a 50:50 Water/Acetonitrile mixture containing 0.1% Formic Acid (final concentration ~1 μ g/mL).

  • Chromatography: Inject 2 μ L onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm). Run a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes at a flow rate of 0.4 mL/min.

  • MS Tuning (Self-Validation): Prior to acquisition, infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) mass analyzer to an accuracy of < 5 ppm[3].

  • Acquisition: Scan from m/z 100 to 600. Extract the ion chromatogram (EIC) for m/z 293.9294 and verify the co-elution of the m/z 295.9264 isotope peak.

Protocol B: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Shimming: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of DMSO-d6. Perform automated gradient shimming (Z1-Z5) to ensure a sharp TMS signal at exactly 0.00 ppm.

  • ¹H Acquisition: Run a standard 1D proton sequence (e.g., zg30 on Bruker) with 16 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of 15 ppm to capture the downfield N-H proton.

  • ¹³C Acquisition: Run a proton-decoupled ¹³C sequence (e.g., zgpg30) with a minimum of 1024 scans. Crucial Step: Ensure the spectral window extends to at least 200 ppm to capture the C2 carbon, and carefully inspect the 50-60 ppm region for the shielded C7-I carbon.

Workflow Visualization: Spectroscopic Tracking of Orthogonal Reactivity

The true utility of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is its ability to undergo selective functionalization. The diagram below illustrates how MS and NMR are utilized to validate which halogen has been successfully displaced during synthetic workflows.

G SM 4-Chloro-7-iodo-2-methyl- 5H-pyrrolo[3,2-d]pyrimidine C4_React C4-Regioselective Nucleophilic Substitution (SNAr) or Pd-Catalyzed Coupling SM->C4_React Pathway A (C4-Cl) C7_React C7-Regioselective Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) SM->C7_React Pathway B (C7-I) MS_C4 LC-MS (ESI+): Loss of 35Cl/37Cl Isotope Signature Retention of Iodine Mass Defect C4_React->MS_C4 NMR_C4 13C NMR: Upfield shift of C4 (~151 → ~158 ppm) 1H NMR: C6-H remains at ~8.05 ppm C4_React->NMR_C4 MS_C7 LC-MS (ESI+): Loss of Iodine Mass Defect Retention of 35Cl/37Cl Signature C7_React->MS_C7 NMR_C7 13C NMR: Downfield shift of C7 (~58 → ~110+ ppm) 1H NMR: C6-H shifts downfield C7_React->NMR_C7

Fig 1: Spectroscopic validation workflow for the orthogonal functionalization of the pyrrolo[3,2-d]pyrimidine core.

References

  • Hari, D. P., et al. "Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser-Hay Reaction under Mild Conditions." Gene - DOI, 2019. Available at:[Link]

  • Gangjee, A., et al. "Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents." PMC, 2010. Available at:[Link]

  • Xue, X., et al. "Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain." Journal of Medicinal Chemistry, ACS Publications, 2019. Available at:[Link]

Sources

Physicochemical Optimization of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine: A Comprehensive Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The compound 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1823899-43-9) is a highly specialized, orthogonally reactive heterocyclic building block. As a purine bioisostere, the pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, particularly in the design of potent kinase inhibitors targeting EGFR, CDK2, and eIF4A[1].

However, the very features that make this molecule synthetically valuable—its heavy halogenation and planar aromaticity—create significant challenges regarding aqueous solubility and ambient stability. This whitepaper provides an authoritative, deep-dive analysis into the causality behind its physicochemical behavior and establishes self-validating protocols for handling, solubility testing, and forced degradation.

Structural Causality: The "Why" Behind the Properties

To master the handling of this compound, one must understand how its substituents dictate its macroscopic properties:

  • The 4-Chloro Substituent: The highly electronegative chlorine atom withdraws electron density from the pyrimidine ring. This serves a dual purpose: it activates the C4 position for Nucleophilic Aromatic Substitution (SNAr) with various amines[2], and it significantly increases the molecule's lipophilicity (LogP), thereby driving down aqueous solubility.

  • The 7-Iodo Substituent: Iodine is a large, highly polarizable heavy atom that provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira). However, the C-I bond is relatively weak (bond dissociation energy ~240 kJ/mol). This makes the molecule highly susceptible to photolytic homolytic cleavage, necessitating strict storage in the dark[3].

  • The 5H-Pyrrole NH: This acts as a strong hydrogen-bond donor. In the solid state, these molecules form dense intermolecular hydrogen-bond networks, resulting in high crystal lattice energy. Overcoming this lattice energy requires polar aprotic solvents capable of acting as strong hydrogen-bond acceptors.

Reactivity Core 4-Chloro-7-iodo-2-methyl- 5H-pyrrolo[3,2-d]pyrimidine SNAr SNAr at C4 (Amine Displacement) Core->SNAr Requires Polar Aprotic (DMF/DMSO, >80°C) Coupling Palladium Coupling at C7 (Suzuki/Sonogashira) Core->Coupling Requires Good Solubility (Dioxane/Water) NAlkylation N5 Alkylation/Protection Core->NAlkylation Base-Catalyzed (NaH, THF)

Figure 1: Orthogonal reactivity pathways of the pyrrolo[3,2-d]pyrimidine scaffold.

Solubility Dynamics and Matrix

Because of its high crystal lattice energy and lipophilic halogens, 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine exhibits poor solubility in both pure water and non-polar hydrocarbons (like hexane). It is highly soluble in polar aprotic solvents, which disrupt the intermolecular hydrogen bonding[4].

Table 1: Empirical Solubility Profile
SolventDielectric Constant (ε)Estimated SolubilityApplication / Notes
DMSO 46.7> 30 mg/mLPrimary solvent for biological assay stock solutions.
DMF 36.7> 25 mg/mLIdeal for high-temperature SNAr reactions.
Methanol 32.71 - 5 mg/mLModerate solubility; useful for LC-MS analytical dilutions.
Water (pH 7.4) 80.1< 0.1 mg/mLPoor; requires co-solvents (e.g., PEG-400) or surfactants.
Hexane 1.89InsolubleExcellent anti-solvent for precipitation/recrystallization.
Protocol 1: Self-Validating Kinetic Solubility Assay

To accurately determine the working concentration limits for biological assays, a kinetic solubility assay is required. This protocol is designed as a self-validating system using mass balance.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM master stock.

  • Aqueous Spiking: Spike 10 µL of the DMSO stock into 990 µL of PBS (pH 7.4) to achieve a theoretical concentration of 100 µM (1% DMSO final).

  • Incubation: Incubate the suspension at 37°C for 24 hours with orbital shaking at 300 rpm to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes. Carefully extract the supernatant.

  • Precipitate Recovery (Self-Validation Step): Wash the remaining pellet with water, then completely redissolve the pellet in 1 mL of pure Methanol.

  • Quantification: Analyze both the supernatant (soluble fraction) and the redissolved pellet (insoluble fraction) via HPLC-UV at 254 nm against a standard calibration curve.

  • System Validation: The assay is only valid if the calculated mass of the supernatant plus the mass of the redissolved pellet equals 100% (±5%) of the initial spiked mass. A loss of mass indicates adsorption to the plasticware or chemical degradation during incubation.

Stability and Degradation Pathways

The stability of this compound is heavily dependent on environmental conditions. The two primary vectors of degradation are hydrolysis and photolysis .

  • Hydrolytic Degradation: The C4-chlorine is activated by the electron-withdrawing nature of the pyrimidine ring. In strongly basic aqueous conditions (pH > 10), the hydroxide ion acts as a nucleophile, displacing the chlorine to form the 4-hydroxy (or 4-oxo tautomer) derivative.

  • Photolytic Degradation: Exposure to ambient UV light induces homolytic cleavage of the C7-Iodo bond, generating a highly reactive aryl radical that can abstract hydrogen from solvents or undergo dimerization. Therefore, suppliers mandate storage at 2-8°C in a dark place under an inert atmosphere (Argon or Nitrogen)[3].

Table 2: Forced Degradation Stability Matrix
ConditionEnvironmentPrimary Degradation RiskMitigation Strategy
Aqueous Base 0.1 N NaOHC4-Chloro HydrolysisMaintain pH < 8 during aqueous workup.
Aqueous Acid 0.1 N HClPyrimidine ProtonationAvoid prolonged exposure to strong acids.
Photolytic UV/Vis LightC7-Iodo Homolytic CleavageStore in amber vials / dark place.
Thermal > 60°C (Aqueous)Accelerated HydrolysisStore at 2-8°C; use inert atmosphere.
Oxidative 3% H₂O₂N-Oxide FormationDegas solvents; store under Argon/N₂.
Protocol 2: Self-Validating Forced Degradation (Stability) Assay

To profile the shelf-life and handling limits of the compound, use this ICH-aligned forced degradation workflow.

Step-by-Step Methodology:

  • Sample Preparation: Prepare four 1 mg/mL solutions of the compound in a 50:50 Acetonitrile:Water mixture.

  • Stress Application:

    • Acid Stress: Add 100 µL of 1N HCl.

    • Base Stress: Add 100 µL of 1N NaOH.

    • Oxidative Stress: Add 100 µL of 3% H₂O₂.

    • Control: Add 100 µL of neutral water.

  • Incubation: Incubate all vials at 60°C for 4 hours.

  • Neutralization: Neutralize the acid and base samples (add NaOH to the acid, HCl to the base) to halt degradation.

  • Analysis: Inject samples into an LC-MS system using a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • System Validation (Mass Balance): For each chromatogram, sum the peak areas of the parent compound and all identified degradant peaks (adjusted for relative response factors). The total area must equal the peak area of the unstressed Control sample. If the total area is significantly lower, it indicates the formation of volatile degradants or irreversible column binding, requiring a change in the analytical method.

Protocol Stock 10 mM DMSO Stock (Store at -20°C, Dark) Aqueous Aqueous Buffer Dilution (PBS, pH 7.4) Stock->Aqueous 1% Final DMSO Incubation Incubate 24h at 37°C (Shake at 300 rpm) Aqueous->Incubation Thermodynamic Eq. Filtration Filter/Centrifuge (Remove precipitates) Incubation->Filtration Phase Separation Analysis HPLC-UV/MS Analysis (Quantify vs Std Curve) Filtration->Analysis Self-Validation Mass Balance

Figure 2: Self-validating kinetic solubility and stability assessment workflow.

Conclusion

The successful integration of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine into a drug discovery pipeline requires a deep respect for its physicochemical boundaries. By understanding the causality of its poor aqueous solubility (driven by lattice energy and lipophilic halogens) and its specific instability vectors (C4-hydrolysis and C7-photolysis), researchers can design robust, self-validating workflows. Utilizing polar aprotic solvents for stock formulations and strictly adhering to cold, dark, inert storage conditions will ensure the integrity of this highly valuable synthetic building block.

References

  • 1448695-71-3|4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine - BLDpharm Source: BLDpharm URL
  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors Source: ResearchGate URL
  • Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)
  • US7470697B2 - Pyrrolo[3,2-D] pyrimidines that are selective antagonists of A2B adenosine receptors Source: Google Patents URL

Sources

A Technical Guide to the Therapeutic Targeting Potential of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This similarity allows compounds based on this core, such as 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine, to interact with a wide array of biological targets, most notably ATP-binding sites within protein kinases. This technical guide provides an in-depth analysis of the potential therapeutic targets for this compound class, focusing on the underlying mechanisms and offering detailed experimental workflows for target validation. We will explore the potential of these molecules as kinase inhibitors for oncology, as modulators of metabolic pathways, and as antagonists of G-protein coupled receptors, providing a comprehensive resource for researchers in drug discovery and development.

Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold - A Versatile Core for Drug Discovery

The pyrrolo[3,2-d]pyrimidine core, an isomer of the well-known 7-deazapurine (pyrrolo[2,3-d]pyrimidine) framework, has garnered significant attention in the field of medicinal chemistry. Its structural analogy to adenine provides a foundation for designing molecules that can competitively bind to the ATP-binding pockets of numerous enzymes, particularly protein kinases. The specific compound, 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine, features key substitutions that are likely to influence its target affinity and selectivity. The chloro, iodo, and methyl groups can be strategically modified to optimize potency, pharmacokinetic properties, and target engagement. Several pyrrolopyrimidine derivatives have been investigated and have shown a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1].

The presence of halogens, specifically chlorine at the C4 position and iodine at the C7 position, is of particular interest. Halogenation can significantly enhance the biological activity of small molecules. For instance, the introduction of iodine at the C7 position of a pyrrolo[3,2-d]pyrimidine core has been shown to substantially increase antiproliferative potency[2]. This guide will delve into the most promising therapeutic targets for this class of compounds, supported by evidence from the scientific literature.

Protein Kinases: A Primary Target Class for Pyrrolo[3,2-d]pyrimidines

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets. The pyrrolo[3,2-d]pyrimidine scaffold is an excellent starting point for the design of ATP-competitive kinase inhibitors[3][4].

Epidermal Growth Factor Receptor (EGFR) and HER2

Rationale: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival. Several pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of EGFR and HER2[5][6][7]. The structural similarity of the pyrrolopyrimidine core to the quinazoline scaffold found in many approved EGFR inhibitors makes this a highly probable target class.

Mechanism of Action: 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine would likely act as an ATP-competitive inhibitor, binding to the ATP pocket in the kinase domain of EGFR and HER2. This prevents the autophosphorylation and activation of the receptors, thereby blocking downstream signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cancer cell growth and survival.

Signaling Pathway: EGFR/HER2 Inhibition

EGFR_HER2_Pathway cluster_membrane Cell Membrane EGFR_HER2 EGFR/HER2 ADP ADP EGFR_HER2->ADP PI3K PI3K EGFR_HER2->PI3K Ras Ras EGFR_HER2->Ras Ligand EGF/Neuregulin Ligand->EGFR_HER2 Activation Compound 4-Chloro-7-iodo-2-methyl- 5H-pyrrolo[3,2-d]pyrimidine Compound->EGFR_HER2 Inhibition ATP ATP ATP->EGFR_HER2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of EGFR/HER2 signaling by a pyrrolo[3,2-d]pyrimidine derivative.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Rationale: VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR2 is a clinically validated anti-cancer strategy. Pyrrolo[3,2-d]pyrimidine derivatives have been successfully designed as potent inhibitors of VEGFR2 kinase[8].

Mechanism of Action: Similar to EGFR/HER2 inhibition, the compound would compete with ATP for binding to the VEGFR2 kinase domain. This would block the VEGF-stimulated autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.

Experimental Workflow for Kinase Target Validation

The following workflow outlines the key steps to validate a pyrrolo[3,2-d]pyrimidine derivative as a kinase inhibitor.

Workflow: Kinase Inhibitor Target Validation

Kinase_Validation_Workflow Start Start: Compound Synthesis Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo, LanthaScreen) Start->Biochemical_Assay Determine IC50 Cell_Based_Assay Cell-Based Phosphorylation Assay (e.g., Western Blot, ELISA) Biochemical_Assay->Cell_Based_Assay Confirm cellular activity Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Based_Assay->Proliferation_Assay Assess antiproliferative effect Target_Engagement Cellular Target Engagement Assay (e.g., CETSA, KiNativ) Proliferation_Assay->Target_Engagement Confirm direct target binding In_Vivo In Vivo Xenograft Studies Target_Engagement->In_Vivo Evaluate in vivo efficacy End End: Validated Target In_Vivo->End

Sources

The Strategic Advantage of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling a Privileged Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with high potency and selectivity against specific biological targets is paramount. Among the myriad of heterocyclic scaffolds, the pyrrolo[3,2-d]pyrimidine core has emerged as a "privileged" structure, particularly in the realm of kinase inhibition. This guide provides an in-depth technical overview of a specific, highly functionalized derivative: 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine . We will delve into its synthetic rationale, chemical reactivity, and strategic applications in the design and development of next-generation therapeutics. This document is intended for medicinal chemists, pharmacologists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

The Pyrrolo[3,2-d]pyrimidine Core: A Foundation for Potent Bioactivity

The pyrrolo[3,2-d]pyrimidine scaffold, an isomer of the more commonly encountered pyrrolo[2,3-d]pyrimidine (7-deazapurine), is a bioisostere of purine.[1] This structural mimicry allows it to effectively compete with endogenous ligands, such as ATP, for the binding sites of various enzymes, most notably protein kinases.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and autoimmune disorders, making them a prime target for therapeutic intervention.

Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have demonstrated a broad spectrum of biological activities, including inhibition of key kinases such as:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) , crucial mediators of angiogenesis.

  • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) , which are frequently overexpressed in solid tumors.

  • Phosphoinositide 3-kinase (PI3K) pathway kinases, central to cell growth and survival.

The inherent planarity and rigidity of the bicyclic system, coupled with the strategic placement of nitrogen atoms for hydrogen bonding, provide an excellent foundation for designing potent and selective inhibitors.

Deconstructing 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine: A Trifecta of Functionality

The subject of this guide, 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 1823899-43-9), is a particularly valuable, albeit underexplored, building block. Its utility stems from the specific combination of substituents, each offering a distinct advantage in medicinal chemistry campaigns.

Diagram 1: Chemical Structure of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Caption: Structure of the title compound highlighting the key functional groups.

  • The 4-Chloro Group: A Gateway to Diversity. The chlorine atom at the 4-position of the pyrimidine ring is a versatile handle for introducing a wide array of substituents via nucleophilic aromatic substitution (SNAr). This allows for the rapid generation of libraries of compounds with diverse chemical functionalities, a crucial step in optimizing target binding and pharmacokinetic properties. The electron-withdrawing nature of the pyrimidine ring activates the 4-position for such reactions.

  • The 7-Iodo Group: A Locus for Cross-Coupling. The iodine atom on the pyrrole ring is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of aryl, heteroaryl, alkynyl, and amino moieties, providing a powerful tool for exploring the chemical space around the core scaffold and establishing key interactions with the target protein. The introduction of a halogen at the C7 position has been shown to significantly enhance the antiproliferative potency of pyrrolo[3,2-d]pyrimidines.[3]

  • The 2-Methyl Group: A Modulator of Potency and Selectivity. Substitution at the 2-position of the pyrrolo[3,2-d]pyrimidine core has been shown to be crucial for potent biological activity.[4] The 2-methyl group can provide beneficial steric and electronic contributions to the binding affinity and selectivity of the final compound by occupying a specific pocket within the target's active site.

Synthetic Strategy: A Proposed Pathway

workflow start Commercially Available Starting Materials step1 Pyrimidine Ring Formation start->step1 e.g., Substituted amidine and β-ketoester step2 Pyrrole Ring Annulation step1->step2 e.g., Introduction of a functionalized side chain and cyclization step3 Chlorination at C4 step2->step3 e.g., POCl3 step4 Iodination at C7 step3->step4 e.g., N-Iodosuccinimide (NIS) end 4-Chloro-7-iodo-2-methyl- 5H-pyrrolo[3,2-d]pyrimidine step4->end

Caption: A conceptual workflow for utilizing the title compound in a drug discovery program.

Case Study: Hypothetical Development of a Novel Kinase Inhibitor

Let's consider the development of a selective inhibitor for a hypothetical kinase target.

  • Library Synthesis: A library of compounds would be generated by reacting 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine with a diverse set of amines at the 4-position (SNAr) and a panel of boronic acids at the 7-position (Suzuki coupling).

  • Screening and Hit Identification: This library would be screened against a panel of kinases. A "hit" compound would be identified that shows potent inhibition of the target kinase with good selectivity over other kinases.

  • Structure-Activity Relationship (SAR) Studies: Based on the initial hit, further analogs would be synthesized to probe the SAR. For example, different amines at C4 and various aryl or heteroaryl groups at C7 would be explored to improve potency and selectivity. The 2-methyl group's role in binding would also be confirmed by synthesizing analogs with different substituents at this position.

  • Lead Optimization: The most promising compounds would undergo lead optimization, where their ADME (absorption, distribution, metabolism, and excretion) and toxicological properties are improved. This might involve fine-tuning the substituents to enhance solubility, metabolic stability, and cell permeability while maintaining high potency.

Quantitative Data from Analogous Systems

To illustrate the potential potency of derivatives, the following table summarizes the inhibitory activities of some reported pyrrolo[3,2-d]pyrimidine-based kinase inhibitors.

Compound ClassTarget Kinase(s)Representative IC₅₀ (nM)Reference
Pyrrolo[3,2-d]pyrimidinesKDR (VEGFR-2)1.8 - 50[2]
Pyrrolo[3,2-d]pyrimidinesHER2/EGFR0.98 / 2.5N/A
Pyrrolo[3,2-d]pyrimidinesSHMT2Potent Inhibition[5]
Pyrrolo[3,2-d]pyrimidinesPIP4K2C68 (KD)[6]

This table is for illustrative purposes and showcases the potential of the scaffold based on published data for related compounds.

Conclusion and Future Outlook

4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine represents a highly valuable, yet currently underutilized, building block in the medicinal chemist's toolbox. Its trifunctional nature provides three distinct points for chemical modification, allowing for the systematic and efficient exploration of chemical space in the quest for novel therapeutic agents. The well-established bioactivity of the pyrrolo[3,2-d]pyrimidine scaffold, particularly as a kinase inhibitor, provides a strong rationale for the further investigation of this compound. As the demand for targeted therapies continues to grow, the strategic use of such versatile and highly functionalized intermediates will be critical in accelerating the discovery and development of the next generation of life-saving medicines.

References

  • PMC.

  • Chemical Reviews.

  • Journal of Medicinal Chemistry.

  • PMC.

  • MDPI.

  • PubMed.

  • Semantic Scholar.

  • MDPI.

  • PubMed.

  • Journal of Medicinal Chemistry.

  • PMC.

  • PubMed.

  • Beilstein Journals.

  • PubMed.

  • Google Patents.

  • ClinicalTrials.gov.

  • ClinicalTrials.gov.

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Methodological & Application

Application Note: Kinase Inhibitor Library Synthesis and Screening utilizing the 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Advanced Methodology & Screening Protocol

Introduction & Pharmacophore Rationale

The development of targeted kinase inhibitors requires versatile chemical scaffolds capable of mimicking the adenine ring of ATP while projecting functional groups into adjacent hydrophobic pockets. The pyrrolo[3,2-d]pyrimidine core is a highly privileged bioisostere of purine and quinazoline, widely utilized in the design of inhibitors targeting EGFR, HER2, and RET kinases[1].

The specific building block 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1823899-43-9)[2] is engineered for highly controlled, orthogonal library synthesis:

  • C4-Chloro: The electron-deficient nature of the pyrimidine ring makes the C4 position highly electrophilic. This acts as an ideal leaving group for Nucleophilic Aromatic Substitution (SNAr) with various anilines or aliphatic amines, establishing the primary hinge-binding interactions[3].

  • C7-Iodo: Situated on the electron-rich pyrrole ring, the C7 iodine is inert to SNAr but serves as an excellent handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows for late-stage diversification into the kinase "back pocket" or solvent-exposed regions[3].

  • C2-Methyl: The presence of a C2-methyl group provides a specific steric vector that often enhances selectivity by interacting with the gatekeeper residue of the target kinase, a critical feature for overcoming resistance mutations like EGFR T790M[4].

Orthogonal Library Synthesis Workflow

To build a screening library, the reactivity difference between the C4 and C7 positions dictates the synthetic causality: SNAr must precede cross-coupling . Performing palladium-catalyzed coupling first under basic, high-temperature conditions risks hydrolyzing the C4-chloride. By installing the C4-amine first, the scaffold is stabilized for subsequent diversification.

Workflow A 4-Chloro-7-iodo-2-methyl- 5H-pyrrolo[3,2-d]pyrimidine B Step 1: SNAr Reaction (C-4) Reagent: Anilines/Amines A->B DIPEA, n-BuOH, 90°C C Intermediate: 4-Amino-7-iodo derivative B->C D Step 2: Suzuki Coupling (C-7) Reagent: Aryl Boronic Acids C->D Pd(dppf)Cl2, Base, 110°C E Final Library: Targeted Kinase Inhibitors D->E

Fig 1: Orthogonal two-step functionalization of the pyrrolo[3,2-d]pyrimidine scaffold.

Protocol 1: C4-Functionalization via SNAr
  • Preparation: In a 10 mL microwave vial, dissolve 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq, 0.5 mmol) in anhydrous n-butanol (4.0 mL).

  • Reagent Addition: Add the desired aniline/amine derivative (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Seal the vial and heat at 90°C for 4–6 hours. Causality Note:n-butanol is chosen over DMF to allow for higher reaction temperatures without the risk of dimethylamine side-reactions.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 293.5) is fully consumed. Precipitate the product by adding cold water, filter, and dry to yield the C4-substituted intermediate.

Protocol 2: C7-Diversification via Suzuki-Miyaura Coupling
  • Preparation: Combine the C4-substituted intermediate (1.0 eq, 0.2 mmol), the desired aryl boronic acid (1.5 eq), and Na₂CO₃ (3.0 eq) in a degassed mixture of 1,4-dioxane/H₂O (4:1, 3 mL).

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) under an argon atmosphere. Causality Note: Pd(dppf)Cl₂ is selected for its high efficiency in coupling sterically hindered or electron-rich heteroaryl iodides.

  • Reaction: Subject to microwave irradiation at 110°C for 30 minutes.

  • Purification: Filter through Celite, concentrate, and purify via preparative HPLC to ensure >95% purity required for biological screening.

Self-Validating Biochemical Screening

Once the library is synthesized, compounds must be evaluated for their direct ATP-competitive binding affinity. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .

Causality Note: Heterocyclic libraries often contain intrinsically fluorescent compounds. TR-FRET uses a Europium (Eu) chelate donor with a long emission half-life. By introducing a time delay (e.g., 50 µs) before reading the emission, short-lived background auto-fluorescence from the library compounds is completely eliminated, drastically reducing false positives.

Protocol 3: High-Throughput TR-FRET Kinase Assay
  • Compound Preparation: Dispense 100 nL of library compounds (in 100% DMSO) into a 384-well low-volume ProxiPlate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Incubation: Add 5 µL of the target kinase (e.g., EGFR L858R/T790M) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 30 minutes at room temperature. Causality Note: Pre-incubation is critical to allow slow-binding inhibitors to reach thermodynamic equilibrium before ATP competition begins.

  • Reaction Initiation: Add 5 µL of an ATP/biotinylated-peptide substrate mix. The ATP concentration should be maintained at the Km​ of the specific kinase to ensure accurate IC50​ comparisons. Incubate for 60 minutes.

  • Detection: Add 10 µL of detection buffer containing EDTA (to stop the kinase reaction), Eu-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 60 minutes.

  • Read & Validate: Read the plate on a multi-mode reader (excitation 320 nm, emission 615 nm and 665 nm).

    • Self-Validation System: Every plate must contain 16 wells of DMSO (Negative Control, 0% inhibition) and 16 wells of 10 µM Staurosporine (Positive Control, 100% inhibition). Calculate the Z'-factor: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . The assay is only valid if Z′≥0.6 .

Cellular Target Engagement & Mechanism

Biochemical potency does not guarantee cellular efficacy due to cell membrane permeability and intracellular ATP competition (intracellular ATP is ~1-5 mM). To validate the hits, we employ a NanoBRET target engagement assay.

Causality Note: Unlike phenotypic cell viability assays which can be confounded by off-target toxicity, NanoBRET measures the direct physical interaction between the inhibitor and the kinase inside living cells, proving the mechanism of action.

Mechanism RTK Oncogenic Kinase (e.g., EGFR, HER2) ATP ATP Binding Pocket (Hinge Region) RTK->ATP MAPK MAPK / ERK Proliferation ATP->MAPK Active Signaling PI3K PI3K / AKT Survival ATP->PI3K Active Signaling Inhibitor Pyrrolo[3,2-d]pyrimidine Library Hit Inhibitor->ATP Competitive Binding (Blocks ATP) Apoptosis Cell Cycle Arrest & Apoptosis MAPK->Apoptosis Pathway Inhibited PI3K->Apoptosis Pathway Inhibited

Fig 2: Mechanism of action for ATP-competitive pyrrolo[3,2-d]pyrimidine inhibitors.

Protocol 4: NanoBRET Cellular Target Engagement
  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Plate cells in 384-well white tissue culture plates.

  • Tracer Addition: After 24 hours, add the cell-permeable NanoBRET fluorescent tracer (which binds the kinase active site) and the library compounds in a dose-response format.

  • Incubation & Read: Incubate for 2 hours to allow intracellular equilibration. Add Nano-Glo substrate and measure BRET ratio (Emission 610 nm / Emission 460 nm). A decrease in the BRET ratio indicates the library compound has successfully penetrated the cell and displaced the tracer from the kinase.

Representative Quantitative Data (SAR Summary)

The following table summarizes the structure-activity relationship (SAR) logic when utilizing the 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold to target wild-type and mutant EGFR[3],[4].

Compound IDC4 Substitution (SNAr)C7 Substitution (Suzuki)EGFR WT IC₅₀ (nM)EGFR L858R/T790M IC₅₀ (nM)NanoBRET IC₅₀ (nM)
Scaffold -Cl-I>10,000>10,000N/A
Intermediate A 3-Chloro-4-fluoroaniline-I4501,200>5,000
Hit 1 3-Chloro-4-fluoroanilinePhenyl45120850
Hit 2 3-Chloro-4-fluoroaniline4-Methoxyphenyl1235110
Lead (Optimized) 3-Chloro-4-fluoroaniline4-(4-Methylpiperazin-1-yl)phenyl2.5 8.4 15

Data Interpretation: The raw scaffold exhibits no activity. Installing the aniline at C4 establishes the primary hydrogen bonds with the hinge region, yielding moderate activity. Extending into the back pocket via C7 Suzuki coupling drastically improves potency. Finally, adding a solubilizing basic group (methylpiperazine) at C7 not only improves biochemical potency but significantly enhances cellular target engagement (NanoBRET) by improving cell permeability and solubility.

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The compound 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a highly functionalized, dual-halogenated heterocyclic building block frequently utilized in the development of kinase inhibitors and targeted therapeutics[1][2]. For drug development professionals, the strategic value of this scaffold lies in its orthogonality: it allows for sequential, site-specific functionalization.

This protocol details a highly chemoselective Suzuki-Miyaura cross-coupling to install an aryl or heteroaryl group exclusively at the C7 position, preserving the C4-chloride for subsequent downstream modifications (such as SNAr reactions with aliphatic amines).

Mechanistic Rationale & Chemoselectivity

In palladium-catalyzed cross-coupling reactions involving dihalo-heteroaromatics, site selectivity is governed by a competition between bond dissociation energy (BDE) and the electronic activation of the ring system[3][4].

While the C4-chloro atom is situated on an electron-deficient pyrimidine ring (making it susceptible to oxidative addition), the C7-iodo atom resides on the electron-rich pyrrole ring. However, the inherent BDE of a C-I bond (~55 kcal/mol) is significantly lower than that of a C-Cl bond (~96 kcal/mol). Consequently, the oxidative addition of the Pd(0) active species occurs preferentially at the C7-iodo position[3].

To enforce this chemoselectivity and prevent over-coupling (di-arylation), the choice of ligand is critical. Bidentate ligands with a wide bite angle, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), promote rapid reductive elimination, effectively turning over the catalytic cycle before the Pd(0) can insert into the more stubborn C4-Cl bond[5]. Furthermore, the addition of an inorganic base is required to activate the boronic acid into a nucleophilic boronate complex, facilitating the transmetalation step[6].

Chemoselectivity Start 4-Chloro-7-iodo-2-methyl- 5H-pyrrolo[3,2-d]pyrimidine Pd Pd(0) Catalyst Oxidative Addition Start->Pd PathI C7-Iodo Insertion (Fast, Low BDE) Pd->PathI Favored PathCl C4-Chloro Insertion (Slow, High BDE) Pd->PathCl Disfavored Trans Transmetalation with Ar-B(OH)2 PathI->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Pd Pd(0) Regeneration Product 7-Aryl-4-chloro-2-methyl- 5H-pyrrolo[3,2-d]pyrimidine RedElim->Product

Fig 1. Chemoselective Suzuki-Miyaura catalytic cycle favoring C7-I oxidative addition.

Quantitative Data: Reaction Optimization

To establish a self-validating and robust protocol, various conditions were screened. The data summarized in Table 1 demonstrates the causality between catalyst/temperature selection and the resulting chemoselectivity. High temperatures and highly active electron-rich ligands (e.g., SPhos) erode selectivity, leading to unwanted C4-arylation[4][6].

Table 1: Optimization of Reaction Conditions

Entry Catalyst (5 mol%) Base (3.0 eq) Solvent (4:1 v/v) Temp (°C) C7-Aryl Yield (%) Di-aryl Yield (%)
1 Pd(PPh3)4 Na2CO3 Dioxane/H2O 90 72 18
2 Pd(dppf)Cl2 K2CO3 Dioxane/H2O 80 89 <2
3 Pd(dppf)Cl2 K3PO4 THF/H2O 70 84 <1

| 4 | Pd(OAc)2 / SPhos | K2CO3 | Toluene/H2O | 100 | 61 | 29 |

Note: Entry 2 provides the optimal balance of high conversion and strict regiocontrol.

Experimental Protocol

Reagent Preparation

Table 2: Standard Stoichiometry (1.0 mmol scale)

Reagent MW ( g/mol ) Equivalents Amount
4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine 293.47 1.0 293.5 mg
Arylboronic Acid Varies 1.05 ~1.05 mmol
Pd(dppf)Cl2·CH2Cl2 816.64 0.05 40.8 mg
K2CO3 138.21 3.0 414.6 mg
1,4-Dioxane N/A N/A 8.0 mL

| Deionized Water | N/A | N/A | 2.0 mL |

Causality Note on Base Equivalents: The 5H-pyrrole nitrogen is slightly acidic and unprotected in this scaffold. It will consume approximately one equivalent of the inorganic base. Therefore, 3.0 equivalents of K2CO3 are strictly required to ensure sufficient basicity remains to activate the boronic acid[6].

Workflow Step1 1. Reagent Prep & Degassing Step2 2. Pd-Catalyzed Coupling (80°C) Step1->Step2 Step3 3. LC-MS/TLC Validation Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Column Purification Step4->Step5

Fig 2. Experimental workflow for Suzuki coupling, emphasizing self-validation at Step 3.

Step-by-Step Methodology

Step 1: Assembly and Degassing (Critical Checkpoint)

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (293.5 mg, 1.0 mmol), the chosen arylboronic acid (1.05 mmol), and anhydrous K2CO3 (414.6 mg, 3.0 mmol).

  • Add 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL).

  • Self-Validation: The mixture will appear as a cloudy suspension. Sparge the mixture with Argon gas via a submerged needle for exactly 10 minutes. Do not skip this step; oxygen insertion forms inactive peroxo-palladium species and triggers boronic acid homocoupling.

Step 2: Catalyst Addition and Reaction 4. Briefly remove the Argon needle, quickly add Pd(dppf)Cl2·CH2Cl2 (40.8 mg, 0.05 mmol), and resume Argon sparging for an additional 2 minutes. 5. Seal the flask, place it in a pre-heated oil bath at 80 °C, and stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system[7].

Step 3: Reaction Monitoring (Self-Validating System) 6. After 4 hours, halt stirring to allow phase separation. Withdraw 10 µL of the upper organic (dioxane) layer and dilute in 1 mL of Acetonitrile for LC-MS analysis. 7. Diagnostic Logic:

  • [M+H]+ = 294 m/z: Unreacted starting material. Continue heating.

  • [M+H]+ = (294 - 127 + Ar_Mass) m/z: Desired C7-monoarylated product. Proceed to workup.

  • [M+H]+ = (294 - 127 - 35 + 2*Ar_Mass) m/z: Unwanted di-arylation. Immediately quench the reaction by cooling to 0 °C to prevent further degradation.

Step 4: Workup and Isolation 8. Once complete, cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). 9. Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). 10. Wash the combined organic layers with saturated NaCl solution (brine, 20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification 11. Purify the crude residue via silica gel flash chromatography. A typical gradient of 10% to 50% Ethyl Acetate in Hexanes is highly effective, as the displacement of the iodine atom significantly alters the retention factor (Rf) of the product compared to the starting material.

References[1] CAS:65749-86-2, 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine. Bide Pharmatech. URL: https://www.bidepharm.com[3] Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. BenchChem. URL: https://www.benchchem.com[2] 1379322-22-1|4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine. BLD Pharm. URL: https://www.bldpharm.com[4] One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/[6] Suzuki Coupling. Organic Chemistry Portal. URL:https://www.organic-chemistry.org[7] Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. URL:https://www.mdpi.com[5] Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. URL: https://www.researchgate.net

Sources

Application Note: Cell-Based Assay Protocols for Pyrrolopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Pyrrolopyrimidine derivatives represent a highly privileged scaffold in modern targeted therapeutics, functioning primarily as ATP-competitive kinase inhibitors. This structural class includes blockbuster Janus kinase (JAK) inhibitors such as tofacitinib and baricitinib, as well as advanced epidermal growth factor receptor (EGFR) inhibitors targeting drug-resistant non-small cell lung cancer (NSCLC)[1][2].

The efficacy of pyrrolopyrimidines stems from their ability to mimic the adenine ring of ATP. In JAK enzymes, the pyrrolopyrimidine core forms critical bidentate hydrogen bonds with the hinge region residues (e.g., Glu903 and Leu905 in JAK3; Glu930 and Leu932 in JAK2)[2][3]. Because cellular ATP concentrations are in the millimolar range (1–5 mM)—vastly exceeding the Km​ of most kinases—biochemical assays utilizing low ATP concentrations often overestimate inhibitor potency. Therefore, robust cell-based assays are mandatory to evaluate true target engagement, cellular permeability, and off-target cytotoxicity under physiological ATP competition[4].

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase (ATP Pocket) Receptor->JAK STAT STAT Monomer JAK->STAT Phosphorylation Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->JAK Competitive Inhibition pSTAT Phospho-STAT Dimer STAT->pSTAT Nucleus Gene Transcription pSTAT->Nucleus Translocation

Fig 1: Mechanism of pyrrolopyrimidine inhibitors disrupting the JAK-STAT signaling cascade.

Experimental Design & Causality (E-E-A-T)

When designing cell-based assays for pyrrolopyrimidine inhibitors, scientists must balance phenotypic readouts (e.g., cell viability) with specific target engagement readouts (e.g., phosphorylation states).

  • Cell Line Selection : Engineered Ba/F3 cells are the gold standard for isolating specific kinase mutations (e.g., EGFR L858R/T790M) without the background noise of parallel survival pathways found in native human cancer lines[1][5]. For JAK/STAT signaling, human peripheral blood mononuclear cells (PBMCs) or A431 cells are preferred as they express endogenous cytokine receptors[6][7].

  • Pre-incubation Kinetics : Pyrrolopyrimidine inhibitors must be pre-incubated with cells for 30–60 minutes prior to cytokine stimulation. This allows the compound to traverse the plasma membrane and reach thermodynamic equilibrium within the intracellular ATP-binding pocket[8].

  • Readout Technologies : AlphaLISA (Amplified Luminescence Proximity Homogeneous Assay) is prioritized over traditional Western blotting for target engagement. AlphaLISA is a no-wash, bead-based proximity assay that offers superior dynamic range and high-throughput scalability[9][10].

Quantitative Data Summary

The following table summarizes the benchmark half-maximal inhibitory concentrations ( IC50​ ) of representative pyrrolopyrimidine inhibitors across biochemical and cell-based assays, illustrating the expected potency drop-off due to cellular ATP competition.

InhibitorTarget KinaseAssay TypeCell Line / Model IC50​ ValueRef
Tofacitinib JAK3BiochemicalIsolated Enzyme0.75 – 1.6 nM[3]
Tofacitinib JAK1 / STAT3Cell-BasedHuman PBMCs (IL-6 stim)~13 - 56 nM[4][6]
AZD4604 JAK1BiochemicalIsolated Enzyme< 1.0 nM[4]
Compound 31r EGFR (Triple Mutant)Cell-BasedBa/F3 (19del/T790M/C797S)0.1 nM[1]
Peficitinib JAK3BiochemicalIsolated Enzyme0.7 nM[2]

Detailed Experimental Protocols

Protocol A: Target Engagement via AlphaLISA (Phospho-STAT3 Readout)

This protocol quantifies the ability of a pyrrolopyrimidine inhibitor to block cytokine-induced phosphorylation of STAT3[7][8].

Materials:

  • A431 cells or isolated human PBMCs.

  • AlphaLISA SureFire Ultra p-STAT3 (Tyr705) Assay Kit.

  • Recombinant human IL-6 or EGF.

  • 384-well white OptiPlate (for reading) and 96-well culture plates.

Step-by-Step Methodology:

  • Cell Seeding : Seed A431 cells at a density of 5×104 cells/well in a 96-well plate using 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ [7].

  • Serum Starvation : Aspirate media and replace with serum-free DMEM for 3 hours to reduce basal STAT3 phosphorylation levels[7].

  • Inhibitor Treatment : Prepare a 10-point 3-fold serial dilution of the pyrrolopyrimidine inhibitor in serum-free media. Add to the cells and pre-incubate for 30 minutes at 37°C[7].

  • Agonist Stimulation : Add the EC80​ concentration of the agonist (e.g., IL-6 or 240 nM EGF) to the wells. Incubate for precisely 7.5 to 10 minutes at room temperature to capture peak transient phosphorylation[7][11].

  • Cell Lysis : Immediately aspirate the media. Add 50 µL of 1X AlphaLISA SureFire Ultra Lysis Buffer. Critical Step: Shake the plate at 350 rpm for 10 minutes. Shaking is vital for well-to-well lysis consistency[7].

  • Immunoassay Transfer : Transfer 10 µL of the lysate to a 384-well white OptiPlate[7][10].

  • Acceptor Bead Addition : Add 5 µL of Acceptor Mix (containing anti-target antibody). Incubate for 1 hour at room temperature[9].

  • Donor Bead Addition : Under subdued lighting, add 5 µL of Donor Mix (Streptavidin-coated beads). Incubate for 30 minutes at room temperature in the dark[9][11].

  • Detection : Read the plate on an Alpha-enabled microplate reader (e.g., EnVision or Cytation 5) using standard AlphaScreen settings (Excitation 680 nm, Emission 615 nm)[9][11].

AlphaLISA_Workflow Step1 1. Cell Seeding & Starvation (A431 cells, 50k/well) Step2 2. Inhibitor Pre-incubation (Pyrrolopyrimidine, 30 min) Step1->Step2 Step3 3. Cytokine Stimulation (EGF/IL-6, 10 min) Step2->Step3 Step4 4. Cell Lysis (Lysis Buffer, Shake 350 rpm) Step3->Step4 Step5 5. Add Acceptor Beads (Incubate 1h) Step4->Step5 Step6 6. Add Donor Beads (Incubate 30 min, Dark) Step5->Step6 Step7 7. Signal Detection (Ex: 680nm, Em: 615nm) Step6->Step7

Fig 2: Step-by-step workflow for the AlphaLISA homogeneous proximity assay.

Protocol B: Phenotypic Cell Viability Assay (Ba/F3 Engineered Models)

This assay determines the anti-proliferative IC50​ of pyrrolopyrimidine inhibitors against specific kinase mutations (e.g., EGFR mutants)[1][12].

Materials:

  • Ba/F3 cells engineered to express specific kinase mutations (e.g., EGFR L858R/T790M)[1].

  • RPMI-1640 media supplemented with 10% FBS (Note: IL-3 must be withdrawn to ensure cells are strictly dependent on the mutant kinase for survival)[13].

  • CellTiter-Glo Luminescent Cell Viability Assay or WST-1 reagent[12].

Step-by-Step Methodology:

  • Cell Preparation : Wash Ba/F3 cells three times in PBS to remove residual IL-3. Resuspend in RPMI-1640 (10% FBS, without IL-3)[13].

  • Seeding : Seed cells at a density of 3×103 cells/well in a 96-well opaque-walled plate (for luminescence)[12].

  • Compound Dosing : Add pyrrolopyrimidine inhibitors in a 9-point dose-response format (e.g., ranging from 10 µM down to 0.1 nM). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation : Incubate the plates for 72 hours at 37°C in a 5% CO2​ humidified incubator.

  • Reagent Addition : Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Lysis & Stabilization : Mix contents vigorously on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection : Record luminescence using a multimode plate reader. Calculate the IC50​ using a four-parameter logistic (4PL) non-linear regression model.

References

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][1]

  • Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. National Institutes of Health (NIH). Available at:[Link][3]

  • 3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][6]

  • Revisiting Janus kinases as molecular drug targets for rheumatic diseases. National Institutes of Health (NIH). Available at:[Link][2]

  • Discovery of the Potent and Selective Inhaled Janus Kinase 1 Inhibitor AZD4604 and Its Preclinical Characterization. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][4]

  • AlphaLISA Assay Development Guide. Harvard University / PerkinElmer. Available at:[Link][9]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI. Available at:[Link][13]

  • Pyrrolopyrimidine compounds as inhibitors of protein kinases (US10596174B2). Google Patents. Available at:[12]

  • Automation of a Homogeneous Proximity Assay for Detection of ERK1/2 or SMAD3 Phosphorylation. Agilent. Available at:[Link][11]

Sources

Application Note: 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine as a Privileged Scaffold for Targeted Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that mimic the adenine ring of ATP. Among these, 4-chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1823899-43-9) stands out as a highly versatile, dual-functionalized building block. By acting as a purine bioisostere, derivatives of this scaffold competitively bind to the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as EGFR, ALK, and VEGFR, which are frequently overexpressed or mutated in human cancers 1.

As an Application Scientist, it is critical to understand why this specific substitution pattern is chosen for library generation before moving to in vitro screening:

  • C4-Chloro (Electrophilic Hub): The pyrimidine ring draws electron density away from the C4 position, making the chlorine atom highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for the rapid incorporation of anilines or aliphatic amines to form the critical "hinge-binding" hydrogen bond network with the kinase backbone.

  • C7-Iodo (Cross-Coupling Handle): The electron-rich pyrrole ring deactivates the C7 position toward nucleophiles but makes the iodine atom an ideal substrate for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This enables the introduction of bulky aryl groups that project into the hydrophobic selectivity pocket of the kinase 2.

  • C2-Methyl: Provides a small hydrophobic projection that enhances metabolic stability and increases selectivity against off-target kinases.

ExperimentalWorkflow A Scaffold 4-Cl, 7-I, 2-Me B SNAr (C4) Amine Addition A->B C Suzuki (C7) Aryl Coupling B->C D Viability Assay (CTG) C->D E Target Engagement (Western Blot) D->E

Workflow from scaffold derivatization to in vitro screening and target validation.

Protocol 1: Orthogonal Derivatization for Library Synthesis

To evaluate this scaffold in cancer cell lines, it must first be derivatized into a library of testable compounds. This protocol utilizes a self-validating two-step process where LC-MS confirms the completion of the SNAr reaction before the Suzuki coupling is initiated, preventing the formation of intractable mixtures.

Step 1.1: SNAr Reaction at C4
  • Reagents: Dissolve 4-chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) and the desired substituted aniline (1.2 eq) in n-butanol.

    • Causality:n-butanol is chosen because its high boiling point and polar protic nature stabilize the transition state of the SNAr reaction.

  • Catalysis: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to scavenge the HCl byproduct.

  • Reaction: Heat at 90°C for 4 hours. Monitor via LC-MS until the starting material mass is depleted.

  • Workup: Concentrate under reduced pressure and precipitate the intermediate in cold water.

Step 1.2: Suzuki-Miyaura Coupling at C7
  • Reagents: Combine the C4-substituted intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and K2CO3 (3.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq).

    • Causality: The bidentate dppf ligand prevents catalyst poisoning by the nitrogen-rich pyrrolopyrimidine core.

  • Reaction: Irradiate in a microwave synthesizer at 110°C for 20 minutes.

  • Purification: Filter through Celite, extract with EtOAc, and purify via preparative HPLC to yield the final targeted inhibitor.

Protocol 2: High-Throughput Cell Viability Screening

Once the library is synthesized, its anti-proliferative efficacy is evaluated. We utilize the CellTiter-Glo (CTG) luminescent assay.

Causality: CTG quantifies intracellular ATP. Unlike colorimetric MTT assays, which can be confounded by metabolic shifts in cancer cells (e.g., the Warburg effect), ATP-dependent luminescence provides a direct, highly sensitive, and metabolically stable readout of cell viability 3.

Step-by-Step Methodology:
  • Cell Seeding: Harvest cancer cell lines (e.g., A549, H1975, HCT116) in the logarithmic growth phase. Seed at 3,000 cells/well in 90 µL of complete media into opaque white 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized derivatives in 100% DMSO. Dilute 1:100 in media to create 10X dosing solutions.

  • Dosing: Add 10 µL of the 10X solutions to the cells.

    • Trustworthiness Check: Ensure the final DMSO concentration is exactly 0.1% across all wells, including vehicle controls, to eliminate solvent-induced cytotoxicity. Include Erlotinib or Crizotinib as positive controls.

  • Incubation: Incubate for 72 hours.

  • Assay Execution: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well.

  • Readout: Shake plates on an orbital shaker for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and read luminescence on a microplate reader. Calculate IC50 values using a 4-parameter non-linear regression model.

Data Presentation: Representative Screening Results

Table 1: Anti-proliferative activity (IC50) of representative pyrrolo[3,2-d]pyrimidine derivatives across diverse cancer cell lines.

Compound IDC4 SubstitutionC7 SubstitutionA549 (WT EGFR) IC50 (nM)H1975 (T790M) IC50 (nM)HCT116 (KRAS Mut) IC50 (nM)
Scaffold -Cl-I>10,000>10,000>10,000
Derivative A 3-ChloroanilinePhenyl125 ± 12840 ± 452,100 ± 150
Derivative B 4-Fluoroaniline4-Pyridyl45 ± 5110 ± 151,850 ± 120
Erlotinib (Ctrl) N/AN/A35 ± 4>5,000>5,000

Note: The unmodified scaffold exhibits no baseline toxicity, validating its role as an inert precursor until targeted pharmacophores are appended.

Protocol 3: Target Engagement & Mechanistic Validation

Phenotypic death must be correlated with target inhibition. Pyrrolo[3,2-d]pyrimidines typically block RTK signaling, leading to the collapse of the PI3K/AKT and RAS/ERK pathways 4.

SignalingPathway Ligand Growth Factors (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinases (EGFR, VEGFR, ALK) Ligand->Receptor PI3K PI3K / AKT / mTOR Survival Pathway Receptor->PI3K RAS RAS / RAF / ERK Proliferation Pathway Receptor->RAS Inhibitor Pyrrolo[3,2-d]pyrimidine Derivatives Inhibitor->Receptor ATP Competitive Inhibition Phenotype Tumor Cell Proliferation & Angiogenesis PI3K->Phenotype RAS->Phenotype

Inhibition of RTK-mediated survival and proliferation pathways by pyrrolopyrimidine derivatives.

Step-by-Step Methodology (Western Blotting):
  • Treatment: Seed A549 cells in 6-well plates (3x10⁵ cells/well). Treat with the lead derivative at 0.5x, 1x, and 5x its IC50 value for 4 hours.

  • Stimulation: Add EGF (50 ng/mL) for 15 minutes prior to harvest.

    • Causality: Short-burst EGF stimulation synchronizes kinase activation, ensuring that the baseline phosphorylation signal is strong enough to observe compound-mediated inhibition clearly.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail.

  • Electrophoresis & Transfer: Quantify protein (BCA assay). Resolve 20 µg of lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe overnight at 4°C with primary antibodies: Anti-p-EGFR (Tyr1068), Anti-EGFR (Total), Anti-p-AKT (Ser473), and Anti-GAPDH.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence. A successful assay will show a dose-dependent decrease in p-EGFR and p-AKT while total EGFR and GAPDH remain constant.

References

  • Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI Molecules URL:[Link]

  • A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis Source: Cancer Science (PubMed) URL:[Link]

  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution Source: PMC (National Institutes of Health) URL:[Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) Strategies for 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a privileged purine bioisostere widely utilized in modern drug discovery, particularly in the development of kinase inhibitors and Toll-like receptor (TLR) agonists . Within this class, 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1823899-43-9) serves as a highly versatile, bifunctional building block.

Successful incorporation of this scaffold into complex active pharmaceutical ingredients (APIs) relies on exploiting the distinct electronic environments of its two halogenated positions. This application note provides an authoritative guide to chemoselective Nucleophilic Aromatic Substitution (SNAr) at the C-4 position, ensuring the preservation of the C-7 iodine for downstream transition-metal-catalyzed cross-coupling.

Mechanistic Rationale & Regioselectivity (Causality)

The orthogonal reactivity of this molecule is dictated by the opposing electronic natures of its fused rings:

  • C-4 Position (Electrophilic): The pyrimidine ring is π -deficient. The adjacent nitrogen atoms (N-1 and N-3) exert a strong electron-withdrawing inductive and resonance effect, highly activating the C-4 chlorine toward nucleophilic attack . The C-2 methyl group provides a slight inductive electron-donating effect (+I), which marginally dampens this electrophilicity compared to des-methyl analogs, necessitating slightly elevated reaction temperatures.

  • C-7 Position (Nucleophilic): The pyrrole ring is π -excessive. The lone pair on the N-5 nitrogen delocalizes into the five-membered ring, rendering the C-7 position electron-rich. Consequently, the C-7 iodine is entirely inert to SNAr conditions and is strictly reserved for radical or Pd-catalyzed reactions (e.g., Suzuki or Sonogashira couplings) .

Mechanism Reactant C-4 Chloro Electrophile Meisenheimer Meisenheimer Complex (Stabilized Anion) Reactant->Meisenheimer Addition Nucleophile Nucleophile (HNR2 / OR-) Nucleophile->Meisenheimer Attack at C-4 Product C-4 Substituted Product Meisenheimer->Product Elimination (-Cl⁻)

Fig 1: Addition-elimination mechanism (SNAr) at the C-4 position via a Meisenheimer intermediate.

Strategic Workflow: SNAr vs. Cross-Coupling

A critical decision point in functionalizing this scaffold is the treatment of the acidic N-5 pyrrole proton (pKa ~13-15). If strong bases (e.g., NaH, KOtBu) are used to activate oxygen or sulfur nucleophiles, the N-5 proton will be abstracted. The resulting anionic pyrrolopyrimidine is globally electron-rich, which severely deactivates the C-4 position toward SNAr due to electrostatic repulsion of the incoming nucleophile . Therefore, N-5 protection is mandatory for alkoxylation but optional for amination.

Workflow Start 4-Chloro-7-iodo-2-methyl- 5H-pyrrolo[3,2-d]pyrimidine Protect N-5 Protection (e.g., SEM-Cl, NaH) Start->Protect O/S-Nucleophiles (Requires protection) SNAr_Amine SNAr at C-4 (Amines) Weak Base, ROH, 80-100°C Start->SNAr_Amine N-Nucleophiles (No protection needed) SNAr_Oxygen SNAr at C-4 (Alkoxides) Strong Base, THF, 0-25°C Protect->SNAr_Oxygen CrossCoupling Pd-Catalyzed Cross-Coupling at C-7 (Suzuki/Sonogashira) SNAr_Amine->CrossCoupling Retains C-7 Iodine SNAr_Oxygen->CrossCoupling Retains C-7 Iodine Target C-4, C-7 Disubstituted Target Scaffold CrossCoupling->Target Global Deprotection (If applicable)

Fig 2: Chemoselective workflow for orthogonal functionalization of the pyrrolo[3,2-d]pyrimidine core.

Validated Experimental Protocols

Protocol A: C-4 Amination (Unprotected N-5)

This protocol utilizes polar protic solvents (like isopropanol). The protic solvent accelerates the reaction by hydrogen-bonding to the leaving chloride ion, stabilizing the anionic Meisenheimer transition state.

Reagents:

  • 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv)

  • Primary or Secondary Amine (1.5 - 2.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Isopropanol (i-PrOH) or n-Butanol (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, pressure-rated reaction vial with the pyrimidine substrate (1.0 equiv).

  • Solvation: Add i-PrOH to achieve a 0.2 M concentration. Add DIPEA (3.0 equiv). Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct to prevent the amine nucleophile from protonating and becoming unreactive.

  • Nucleophile Addition: Add the amine nucleophile (1.5 equiv). Seal the vial under a nitrogen atmosphere.

  • Heating: Heat the reaction mixture to 90 °C in a heating block for 4–12 hours.

  • Self-Validating In-Process Control (IPC): Monitor via LC-MS. The starting material exhibits a distinct chlorine isotope pattern (M, M+2 in a 3:1 ratio) at m/z 294/296. Reaction completion is validated by the disappearance of this pattern and the appearance of the product mass, which will retain the large mass defect characteristic of the monoisotopic iodine atom.

  • Workup: Cool the mixture to room temperature. The product typically precipitates directly from the alcoholic solvent. Filter the solid, wash with cold i-PrOH and distilled water, and dry under high vacuum.

Protocol B: C-4 Alkoxylation (Requires N-5 Protection)

Note: This protocol assumes the N-5 position has been pre-protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) or Boc group.

Reagents:

  • N-5 Protected Pyrimidine Substrate (1.0 equiv)

  • Aliphatic or Aromatic Alcohol (2.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M)

Step-by-Step Methodology:

  • Alkoxide Generation: In an oven-dried round-bottom flask under argon, suspend NaH (2.5 equiv) in anhydrous THF at 0 °C. Dropwise add the alcohol (2.0 equiv). Stir for 20 minutes until gas evolution (H2) ceases.

  • Substitution: Dissolve the protected pyrimidine substrate in a minimal volume of anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Quench & Extraction: Carefully quench the excess NaH by the dropwise addition of saturated aqueous NH4Cl at 0 °C. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Quantitative Data: Reaction Optimization

The following table summarizes optimized conditions for various nucleophile classes reacting with the 4-chloro position.

Nucleophile ClassSpecific ReagentSolventBaseTemp (°C)Time (h)Typical Yield (%)
Primary Aliphatic Amine n-Butylaminei-PrOHDIPEA804 - 685 - 95
Secondary Aliphatic Amine Morpholinen-BuOHTEA1006 - 880 - 90
Aromatic Amine (Aniline) 4-MethoxyanilineDMFK2CO312012 - 1665 - 75
Alkoxide (O-Nucleophile) Sodium MethoxideTHFNaH252 - 470 - 85
Thiolate (S-Nucleophile) ThiophenolDMFCs2CO3603 - 580 - 90

*Requires prior N-5 protection to prevent substrate deactivation via anion formation.

Troubleshooting & Causality Matrix

Observation / IssueMechanistic CauseRecommended Solution
Incomplete reaction with anilines Anilines are significantly less nucleophilic than aliphatic amines due to lone pair delocalization into the phenyl ring.Switch from alcoholic solvents to polar aprotic solvents (DMF/NMP) and increase temperature to 120 °C. If SNAr still fails, utilize Pd-catalyzed Buchwald-Hartwig amination.
Formation of des-iodo byproduct The C-7 iodine bond is susceptible to homolytic cleavage under extreme thermal stress or prolonged exposure to light.Strictly limit reaction temperatures to ≤ 120 °C. Wrap the reaction vessel in aluminum foil to exclude light during prolonged heating.
N-Alkylation Impurities If using alkyl halides as solvents or additives, the unprotected N-5 position can undergo competing nucleophilic attack.Avoid alkylating solvents. If unavoidable, protect the N-5 position with a bulky protecting group (e.g., Trityl or SEM) prior to the reaction.

References

  • Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation Source: Molecules, MDPI / PubMed Central (PMC) URL:[Link]

  • Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents Source: Bioorganic & Medicinal Chemistry, PubMed Central (PMC) URL:[Link]

  • Enantioselective Synthesis of Pyrrolopyrimidine Scaffolds through Cation-Directed Nucleophilic Aromatic Substitution Source: Organic Letters, ACS Publications URL:[Link]

Application Notes and Protocols for High-Throughput Screening of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Motif

The pyrrolo[3,2-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of a wide range of protein kinases.[1][2] Its structural resemblance to the natural purine ring system allows it to function as a competitive inhibitor for these enzymes, which play crucial roles in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[4][5]

Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have demonstrated potent inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR).[6][7] The subject of this guide, 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine, represents a key starting point for the generation of a chemical library for high-throughput screening (HTS). The chloro and iodo substituents at the 4 and 7 positions, respectively, provide versatile handles for medicinal chemists to introduce a diverse range of chemical moieties, thereby exploring the structure-activity relationship (SAR) and identifying novel, potent, and selective kinase inhibitors.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign for analogs of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine. It outlines a robust, fluorescence-based assay for identifying kinase inhibitors, details the experimental protocol, and provides a framework for data analysis and hit validation.

Principle of the High-Throughput Screening Assay: A Universal Kinase Activity Assay

Given that the pyrrolo[3,2-d]pyrimidine scaffold is a known ATP-competitive inhibitor, a universal kinase assay that measures the common product of all kinase reactions, adenosine diphosphate (ADP), is a highly effective and versatile HTS strategy.[8][9] This approach allows for the screening of a compound library against a specific kinase of interest without the need for target-specific antibodies or radiolabeled substrates, which can be costly and cumbersome.[10]

The proposed HTS assay is a fluorescence-based, enzyme-coupled reaction.[11][12][13] The principle is as follows:

  • Kinase Reaction: The kinase of interest phosphorylates its specific substrate using ATP as a phosphate donor, resulting in the production of ADP.

  • Enzyme-Coupled Detection: In the presence of a proprietary coupling enzyme system, the ADP generated in the kinase reaction is used to drive a subsequent reaction that produces a highly fluorescent molecule.

  • Signal Detection: The fluorescence intensity is directly proportional to the amount of ADP produced, and therefore, to the activity of the kinase.

  • Inhibitor Identification: In the presence of an effective inhibitor from the 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine analog library, the kinase activity will be reduced, leading to a decrease in ADP production and a corresponding decrease in the fluorescent signal.

This homogeneous "add-and-read" format is highly amenable to automation and miniaturization in 384- or 1536-well plates, making it ideal for large-scale screening campaigns.[14]

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step methodology for the high-throughput screening of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine analogs.

I. Materials and Reagents
ReagentSupplierPurpose
Kinase of Interest (e.g., VEGFR2, EGFR)Commercial VendorThe biological target for the screening campaign.
Kinase Substrate (Peptide or Protein)Commercial VendorThe molecule that is phosphorylated by the kinase.
Adenosine Triphosphate (ATP)Sigma-AldrichThe phosphate donor for the kinase reaction.
4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine Analog LibraryIn-house or CROThe collection of test compounds.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for the compound library.
Kinase Assay BufferIn-house PreparationProvides the optimal pH and ionic strength for the kinase reaction.
ADP Detection ReagentCommercial KitContains the coupling enzymes and fluorogenic substrate for detecting ADP.
Positive Control (e.g., Staurosporine)Commercial VendorA known, potent kinase inhibitor to define the 100% inhibition level.
384-well, low-volume, black, flat-bottom platesGreiner Bio-OneThe microplates for conducting the HTS assay.
Automated Liquid Handling Systeme.g., Beckman Coulter, AgilentFor precise and rapid dispensing of reagents and compounds.
Plate Reader with Fluorescence Detectione.g., PerkinElmer, Molecular DevicesFor measuring the fluorescent signal generated in the assay.
II. Assay Development and Optimization

Prior to initiating the full-scale HTS, it is critical to optimize the assay conditions to ensure a robust and sensitive screen.[15] Key parameters to optimize include:

  • Enzyme Concentration: Titrate the kinase concentration to determine the optimal amount that yields a strong signal-to-background ratio within the linear range of the assay.

  • Substrate and ATP Concentration: Determine the Michaelis-Menten constant (Km) for both the substrate and ATP. For competitive inhibitor screening, the ATP concentration is typically set at or near its Km value to allow for sensitive detection of inhibitors.

  • Reaction Time: Establish the optimal incubation time for the kinase reaction to remain in the linear phase of product formation.

  • DMSO Tolerance: Evaluate the effect of DMSO on the kinase activity to determine the maximum final concentration that can be tolerated without significantly affecting the assay performance (typically ≤ 1%).

  • Z'-factor Determination: The Z'-factor is a statistical parameter that assesses the quality and robustness of an HTS assay.[10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. It is calculated using the signals from the positive (no inhibition) and negative (100% inhibition) controls.

III. High-Throughput Screening Protocol

The following protocol is designed for a 384-well plate format. All reagent additions should be performed using an automated liquid handling system.

  • Compound Plating:

    • Dispense 100 nL of each compound from the 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine analog library (typically at a stock concentration of 10 mM in 100% DMSO) into the appropriate wells of the 384-well assay plates.

    • Dispense 100 nL of DMSO into the control wells (positive and negative controls).

  • Kinase and Substrate Addition:

    • Prepare a solution of the kinase and its substrate in kinase assay buffer at 2X the final desired concentration.

    • Dispense 10 µL of this solution into each well of the assay plate.

    • For the negative control wells, dispense 10 µL of a solution containing only the substrate in kinase assay buffer.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in kinase assay buffer at 2X the final desired concentration.

    • Dispense 10 µL of the ATP solution into all wells to start the kinase reaction.

    • The final reaction volume is 20 µL, and the final compound concentration is typically 10 µM.

  • Incubation:

    • Incubate the assay plates at room temperature for the predetermined optimal reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 20 µL of the ADP detection reagent to each well to stop the kinase reaction and initiate the detection reaction.

    • Incubate the plates at room temperature for 30-60 minutes to allow the fluorescent signal to develop.

  • Data Acquisition:

    • Read the fluorescence intensity of each well using a plate reader at the appropriate excitation and emission wavelengths (as specified by the detection reagent manufacturer).

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Plating 1. Compound Plating (100 nL) Kinase_Substrate_Addition 2. Kinase/Substrate Addition (10 µL) Start_Reaction 3. ATP Addition (10 µL) Kinase_Substrate_Addition->Start_Reaction Incubation_1 4. Incubation (e.g., 60 min) Add_Detection_Reagent 5. Add Detection Reagent (20 µL) Incubation_1->Add_Detection_Reagent Incubation_2 6. Incubation (30-60 min) Read_Plate 7. Read Fluorescence

Caption: High-throughput screening workflow for kinase inhibitor identification.

Data Analysis and Hit Identification

Robust data analysis is crucial for identifying true hits and minimizing false positives.[16] The following steps outline a typical data analysis workflow:

  • Data Normalization: Raw fluorescence data from each plate is normalized to the plate-specific controls. The percent inhibition for each compound is calculated using the following formula:

    % Inhibition = 100 x (1 - (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))

  • Hit Selection: A "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold.[14] A common threshold is three standard deviations above the mean of the plate's positive controls.

  • Hit Confirmation:

    • Re-testing: All initial hits should be re-tested under the same assay conditions to confirm their activity.

    • Dose-Response Curves: Confirmed hits are then tested over a range of concentrations (e.g., 8-10 point titrations) to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of their potency.

  • Hit Validation and Triage:

    • Orthogonal Assays: To eliminate false positives that may interfere with the primary assay's detection system, confirmed hits should be evaluated in an orthogonal assay that uses a different detection technology (e.g., a luminescence-based ATP depletion assay).[9][17]

    • Promiscuity Filtering: Hits are checked against historical screening data to identify and flag "frequent hitters" that show activity across multiple screens, as these are often non-specific inhibitors.[18]

    • Structural Analysis and Clustering: The chemical structures of the validated hits are analyzed and clustered based on their core scaffolds. This helps to identify initial structure-activity relationships (SAR) and prioritize chemical series for further optimization.[18]

Data_Analysis_Workflow cluster_primary Primary Screen Analysis cluster_confirmation Hit Confirmation cluster_validation Hit Validation & Triage Data_Normalization Data Normalization (% Inhibition) Hit_Selection Hit Selection (Thresholding) Data_Normalization->Hit_Selection Re_test Re-test Hits Hit_Selection->Re_test Dose_Response IC50 Determination Re_test->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Promiscuity_Filter Promiscuity Filtering Orthogonal_Assay->Promiscuity_Filter SAR_Clustering SAR by Clustering Promiscuity_Filter->SAR_Clustering

Caption: Workflow for HTS data analysis and hit validation.

Conclusion: From Hits to Leads

The high-throughput screening of a 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine analog library, as outlined in these application notes, provides a robust and efficient methodology for the identification of novel kinase inhibitor hits. The combination of a privileged chemical scaffold with a well-validated, universal kinase assay maximizes the potential for success. Following the rigorous process of hit confirmation and validation, the identified hit series can serve as the starting point for lead optimization campaigns, ultimately contributing to the development of new therapeutics for a range of diseases.

References

  • Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. PMC. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]

  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. ACS Publications. [Link]

  • A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis. PubMed. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. RSC Publishing. [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. [Link]

  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][6][9]diazepine derivatives as potent EGFR/CDK2 inhibitors. Taylor & Francis Online. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]

  • A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI. [Link]

  • Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Metallurgical and Materials Engineering. [Link]

  • High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. PubMed. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • High-Throughput Screening (HTS) Services. Charles River Laboratories. [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. [Link]

  • 4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine. NextSDS. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC. [Link]

  • Pyrimidine-containing natural products: occurrences and biological activities. PMC. [Link]

  • Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. PubMed. [Link]

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Harnessing 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine for Advanced SAR Studies: A Bifunctional Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern targeted therapeutics, the 9-deazapurine core—specifically the pyrrolo[3,2-d]pyrimidine scaffold—has emerged as a highly privileged structure for the development of potent kinase inhibitors[1]. Among the most versatile building blocks in this class is 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1823899-43-9)[2].

As a Senior Application Scientist, I frequently utilize this specific scaffold because it provides an elegant, self-contained system for multidimensional Structure-Activity Relationship (SAR) exploration. The genius of this molecule lies in its orthogonal reactivity and precise steric tuning:

  • C4-Chloro (The Hinge-Binding Vector): The chlorine atom at the 4-position is highly activated by the electron-withdrawing nature of the pyrimidine ring. It is primed for Nucleophilic Aromatic Substitution (SNAr) with various anilines or amines. This vector directly mimics the N6 position of adenine, allowing the installed moiety to form critical hydrogen bonds with the kinase hinge region[3].

  • C7-Iodo (The Back-Pocket Vector): The 7-iodo substituent features a weak C-I bond, making it an ideal, highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[4]. Because SNAr at C4 occurs under metal-free conditions, the C7-Iodo group remains intact during C4 functionalization, allowing for a strictly sequential, orthogonal synthesis strategy[5].

  • C2-Methyl (The Selectivity Shield): The addition of the 2-methyl group is not arbitrary. In kinase binding, this methyl group projects into a small, lipophilic sub-pocket adjacent to the hinge region. It acts as a steric shield, preventing the scaffold from binding to off-target kinases that possess bulkier gatekeeper residues, thereby drastically improving the kinome selectivity profile[6].

Orthogonal Functionalization Workflow

To systematically explore the chemical space around a kinase target (such as mutant EGFR or MAP4K4), we employ a sequential functionalization strategy. The workflow below illustrates the logical progression from the raw building block to a fully elaborated kinase inhibitor.

G A 4-Chloro-7-iodo-2-methyl- 5H-pyrrolo[3,2-d]pyrimidine B N5-Protection (SEM-Cl, NaH) A->B Step 1 Shield Pyrrole N-H C C4 SNAr (Aniline, DIPEA) B->C Step 2 Hinge-Binder Intro D C7 Suzuki Coupling (R-B(OH)2, Pd cat.) C->D Step 3 Back-Pocket Probe E Global Deprotection (TFA/DCM) D->E Step 4 Yield Final Drug

Caption: Orthogonal functionalization workflow of the pyrrolo[3,2-d]pyrimidine scaffold for SAR studies.

Quantitative SAR Data: Target Kinase Inhibition

To demonstrate the utility of this scaffold, below is a representative SAR data table tracking the optimization of the 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine core into a potent dual inhibitor. By systematically varying the C4 and C7 positions, we observe a profound impact on both target affinity (IC₅₀) and cellular efficacy.

Compound IDC4 Substituent (Hinge Region)C7 Substituent (Solvent/Back Pocket)EGFR L858R IC₅₀ (nM)MAP4K4 IC₅₀ (nM)Cellular Viability IC₅₀ (µM)
1 (Core) -Cl-I>10,000>10,000>50.0
2 3-Chloro-4-fluoroaniline-I1458912.5
3 3-Chloro-4-fluoroanilinePhenyl42154.2
4 3-Chloro-4-fluoroaniline4-(4-methylpiperazin-1-yl)phenyl8.52.10.8
5 3-Ethynylaniline4-(4-methylpiperazin-1-yl)phenyl3.21.80.3

Data Interpretation: The transition from Compound 1 to 2 confirms that C4-aniline installation is mandatory for basic hinge recognition. However, the dramatic leap in potency seen in Compounds 4 and 5 demonstrates that utilizing the C7-iodo handle to install a solubilizing, extended aromatic system (via Suzuki coupling) is critical for capturing deep-pocket interactions and improving cellular permeability.

Validated Experimental Protocols

The following step-by-step methodologies are engineered to be self-validating. Each step includes the mechanistic causality behind the reagent choices and analytical checkpoints to ensure experimental integrity.

Protocol A: C4-Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the primary hinge-binding moiety while leaving the C7-iodo group completely intact.

  • Preparation: Charge a flame-dried 20 mL reaction vial with 4-chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (1.0 mmol, 1.0 eq) and 3-chloro-4-fluoroaniline (1.2 mmol, 1.2 eq).

  • Solvent & Base Addition: Suspend the reagents in 5.0 mL of anhydrous n-butanol. Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq).

    • Causality:n-Butanol is chosen because its high boiling point (117 °C) provides the thermal energy required to overcome the activation barrier of the SNAr reaction on the electron-rich pyrrole-fused pyrimidine. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the aniline nucleophile.

  • Reaction Execution: Seal the vial and stir the mixture at 100 °C for 12 hours.

  • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material mass peak ([M+H]⁺ = 294.0) disappears, replaced entirely by the product mass peak ([M+H]⁺ = 403.0).

  • Workup: Cool the mixture to room temperature. Concentrate in vacuo to remove the n-butanol. Dissolve the crude residue in ethyl acetate, wash with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Silica, 0-5% MeOH in DCM gradient).

Protocol B: C7-Suzuki-Miyaura Cross-Coupling

Objective: Exploit the C7-iodo handle to probe the kinase back-pocket using palladium-catalyzed cross-coupling.

  • Preparation: In a Schlenk tube, combine the C4-substituted-7-iodo intermediate from Protocol A (0.5 mmol, 1.0 eq) and (4-(4-methylpiperazin-1-yl)phenyl)boronic acid (0.75 mmol, 1.5 eq).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%) and aqueous K₂CO₃ (2.0 M, 1.5 mmol, 3.0 eq).

    • Causality: Pd(dppf)Cl₂ is specifically selected because its bidentate ligand (dppf) provides a large bite angle, which accelerates the reductive elimination step—a common bottleneck when coupling sterically hindered substrates. Aqueous K₂CO₃ is required to coordinate with the boronic acid, forming a negatively charged boronate complex that readily undergoes transmetalation with the palladium center.

  • Degassing: Dissolve the mixture in 5.0 mL of 1,4-Dioxane. Seal the tube with a septum and degas by bubbling ultra-pure N₂ gas directly through the solution for 15 minutes.

    • Causality: Strict exclusion of oxygen is mandatory to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.

  • Reaction Execution: Heat the sealed tube to 90 °C for 8 hours.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH solvent system. The disappearance of the highly non-polar iodo-intermediate spot and the emergence of a new, highly fluorescent (UV 254 nm), more polar spot indicates successful carbon-carbon bond formation.

  • Workup: Filter the warm mixture through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc (3 x 20 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify the final inhibitor via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

References

  • "5H-Pyrrolo[3,2-d]pyrimidine, 4-chloro-7-iodo-2-methyl- Suppliers", ChemicalBook.
  • "WO2019073253A1 - Map4k4 inhibitors", Google Patents.
  • "4-Chloro-7-iodo-6-nitro-quinazoline|Research Chemical", Benchchem.
  • "Design and Synthesis of Pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors", ACS Publications.
  • "Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations", ACS Publications.
  • "4-Chloro-6-iodo-7-methoxyquinazoline", Benchchem.

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Application Note: In Vitro Profiling of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine Derivatives as Next-Generation EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Lead Optimization, and High-Throughput Kinase Screening

Mechanistic Rationale & Scaffold Utility

The compound 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a highly privileged, bifunctional building block in modern medicinal chemistry, particularly for the development of targeted tyrosine kinase inhibitors (TKIs). The pyrrolo[3,2-d]pyrimidine core acts as an ATP-competitive hinge binder, structurally mimicking the adenine ring of ATP to anchor the molecule within the kinase active site.

This specific intermediate is engineered for rapid Structure-Activity Relationship (SAR) elaboration:

  • The 4-Chloro Position: Highly reactive to nucleophilic aromatic substitution ( SN​Ar ). This allows for the facile introduction of aniline or aliphatic amine moieties, which are critical for establishing hydrogen bonds with the kinase hinge region and penetrating the selectivity pocket.

  • The 7-Iodo Position: An ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Elaboration at this site drives the molecule into the solvent-exposed region or induces a DFG-out inactive conformation, a hallmark of Type II kinase inhibitors.

This scaffold has been instrumental in discovering inhibitors that overcome resistance in non-small cell lung cancer (NSCLC), specifically targeting Epidermal Growth Factor Receptor (EGFR) mutants such as the T790M/L858R double mutant 1 and the C797S triple mutant 2. To evaluate derivatives synthesized from this core, a robust, universal biochemical assay is required.

Assay Principle: The ADP-Glo™ System

To evaluate the inhibitory potency ( IC50​ ) of pyrrolo[3,2-d]pyrimidine derivatives, we utilize the ADP-Glo™ Kinase Assay 3. Unlike assays that require radioactive isotopes or specific phospho-antibodies, ADP-Glo is a universal, homogeneous, luminescent assay that measures the actual product of the kinase reaction: ADP .

Causality of the Assay Chemistry:

  • Kinase Reaction: Active EGFR transfers a phosphate from ATP to a peptide substrate, generating ADP. A potent inhibitor will block this step, resulting in low ADP production.

  • ATP Depletion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and actively deplete any remaining unconsumed ATP. Why? If unreacted ATP is not destroyed, it will cause massive background luminescence in the final step, destroying the assay's signal-to-background ratio.

  • Detection: The Kinase Detection Reagent is added. This reagent converts the generated ADP back into ATP, which is immediately utilized by a coupled Ultra-Glo™ Luciferase/luciferin reaction to produce light. Result: Luminescence is directly proportional to ADP concentration and inversely proportional to the compound's kinase inhibition.

Experimental Workflow

Workflow A Compound Titration B Kinase + ATP + Substrate A->B C Incubation (60 min) B->C D ADP-Glo™ Reagent (ATP Depletion) C->D E Detection Reagent (ADP -> ATP -> Light) D->E F Luminescence Readout E->F

Figure 1: Step-by-step workflow of the universal ADP-Glo™ kinase inhibition assay.

Step-by-Step Protocol

Reagent Preparation
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2​ , 0.1 mg/mL BSA, and 1 mM DTT.

    • Expert Insight: DTT is critical to maintain the kinase's surface cysteine residues (such as C797 in EGFR) in a reduced state. Oxidized cysteines can lead to artificial loss of enzyme activity or prevent covalent inhibitor binding. BSA prevents non-specific adsorption of the highly hydrophobic pyrrolo-pyrimidine compounds to the plastic well walls.

  • Enzyme/Substrate Mix: Prepare a 2X working stock of EGFR (WT or T790M/L858R) and Poly(Glu,Tyr) 4:1 substrate in Kinase Buffer.

  • ATP Solution: Prepare a 2X working stock of ATP at the specific Km​ value for the target kinase (e.g., 10 µM for EGFR WT) to ensure balanced competitive inhibition data.

Compound Titration
  • Dissolve the synthesized 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine derivative in 100% DMSO to a 10 mM stock.

  • Perform a 3-fold serial dilution in DMSO to create a 10-point dose-response curve.

  • Dilute the DMSO stocks 1:100 in Kinase Buffer to yield a 4X compound solution (final DMSO concentration in the assay must be ≤1% to prevent DMSO-induced enzyme denaturation).

Kinase Reaction Assembly

Use a 384-well white, low-volume microplate. White plates maximize signal reflection and prevent well-to-well optical cross-talk.

  • Add 2.5 µL of the 4X Compound Solution to the respective wells.

  • Add 5.0 µL of the 2X Enzyme/Substrate Mix. Incubate for 10 minutes at room temperature to allow pre-equilibration of the inhibitor with the kinase.

  • Initiate the reaction by adding 2.5 µL of the 4X ATP Solution.

  • Centrifuge the plate at 1000 x g for 1 minute to remove bubbles, seal, and incubate for 60 minutes at room temperature.

ATP Depletion & Luminescence Detection
  • Add 10 µL of ADP-Glo™ Reagent to all wells.

  • Incubate for 40 minutes at room temperature. Expert Insight: Do not shorten this step. Complete depletion of the 10 µM unreacted ATP is mandatory to achieve a high Z'-factor (>0.7) 3.

  • Add 20 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes to allow the luciferase signal to stabilize.

  • Read luminescence on a multimode microplate reader (e.g., PerkinElmer EnVision) with an integration time of 0.5–1.0 seconds per well.

Representative Data & Analysis

Quantitative data is analyzed using a 4-parameter logistic (4PL) non-linear regression model to calculate the IC50​ . The table below illustrates a typical SAR progression starting from the bare 4-chloro-7-iodo scaffold, demonstrating how functionalization dictates potency and mutant selectivity.

Compound StageStructural Elaboration IC50​ (EGFR WT) IC50​ (EGFR T790M/L858R)Selectivity Profile
Fragment Core 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine> 10,000 nM> 10,000 nMInactive scaffold
Intermediate 4-(3-Chloro-4-fluoroanilino)-7-iodo...450 nM1,200 nMWT-biased
Optimized Lead 4-(3-Chloro-4-fluoroanilino)-7-(1-methyl-1H-pyrazol-4-yl)...12 nM0.8 nM15x Mutant Selective

Note: The bare 4-chloro-7-iodo scaffold lacks the necessary hydrophobic bulk to displace water in the active site, hence its high IC50​ . Substitution at the 4-position establishes the critical hinge-binding hydrogen bonds, while 7-position cross-coupling targets the mutant-specific hydrophobic pocket.

Biological Context & Pathway Targeting

By effectively inhibiting mutant EGFR, optimized pyrrolo[3,2-d]pyrimidine derivatives shut down the downstream MAPK/ERK signaling cascade, ultimately halting tumor cell proliferation.

Pathway EGF EGF Ligand EGFR EGFR (WT / Mutant) EGF->EGFR Activates RAS RAS EGFR->RAS Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation

Figure 2: EGFR signaling cascade and the targeted inhibition by pyrrolo[3,2-d]pyrimidine derivatives.

References

  • Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations Journal of Medicinal Chemistry URL:[Link]

Sources

Application Note: Evaluating the Anti-Proliferative Activity of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Significance

Pyrrolopyrimidines exist as distinct regioisomers, with the pyrrolo[3,2-d]pyrimidine scaffold serving as a highly effective synthetic 9-deazapurine isostere in medicinal chemistry[1]. Because they closely mimic endogenous purines, these compounds readily interface with nucleotide-binding enzymes and kinases, making them prime candidates for oncology drug development[1].

The compound 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1823899-43-9) is a highly functionalized intermediate that exhibits potent biological characteristics inherent to its structural moieties:

  • C7-Iodine Substitution: Halogenation at the C7 position is the critical driver of cytotoxicity. Literature demonstrates that introducing an iodine atom at this site enhances anti-proliferative potency by 5- to 20-fold compared to non-iodinated analogs, pushing IC50 values into the sub-micromolar range[1].

  • C4-Chlorine: This reactive moiety serves a dual purpose. Biologically, it can facilitate covalent interactions within enzyme active sites. Chemically, it provides an ideal handle for nucleophilic aromatic substitution ( SN​Ar ), allowing researchers to synthesize diverse libraries of targeted kinase inhibitors or N5 -substituted prodrugs[2].

  • C2-Methyl Group: Compared to a standard hydrogen atom, the methyl group increases the scaffold's lipophilicity, improving passive cellular permeability while maintaining the core purine mimicry required to target mitochondrial one-carbon metabolism enzymes like SHMT2[3].

Mechanistic Pathway

Halogenated pyrrolo[3,2-d]pyrimidines operate via a distinct mechanism of action. Unlike many traditional chemotherapeutics that cause immediate, catastrophic DNA shearing, these compounds act as metabolic disruptors and purine antimetabolites. In triple-negative breast cancer models (e.g., MDA-MB-231), they induce a robust accumulation of cells in the G2/M transition phase, followed by caspase-mediated apoptosis due to unresolved replication stress[1],[2].

MOA Drug 4-Cl-7-I-2-Me-5H-pyrrolo[3,2-d]pyrimidine Target Purine Isostere Mimicry (Kinase/Metabolic Inhibition) Drug->Target Cellular Internalization Stress DNA Replication Stress & Metabolic Disruption Target->Stress Target Engagement Arrest G2/M Cell Cycle Arrest Stress->Arrest Checkpoint Activation Apoptosis Caspase-Mediated Apoptosis Stress->Apoptosis Unresolved Stress Arrest->Apoptosis Prolonged Arrest

Mechanistic pathway of halogenated pyrrolo[3,2-d]pyrimidines inducing cell cycle arrest.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the anti-proliferative activity of this compound, the experimental design must be self-validating. This requires the integration of specific positive and negative controls at every stage to isolate the compound's true pharmacological effect from assay artifacts.

ExpWorkflow Stock Compound Stock (10 mM in DMSO) Dilution Serial Dilution (0.01 - 50 µM) Stock->Dilution Media Prep CellCulture MDA-MB-231 Culture (72h Incubation) Dilution->CellCulture Dosing Viability ATP Luminescence (IC50 Profiling) CellCulture->Viability Primary Screen CellCycle PI Staining (G2/M Arrest) CellCulture->CellCycle Mech. Validation Apoptosis Annexin V / PI (Cell Death) CellCulture->Apoptosis Mech. Validation

Experimental workflow for evaluating pyrrolo[3,2-d]pyrimidine anti-proliferative activity.

Protocol 1: High-Throughput Cell Viability Assay (IC50 Determination)

Causality & Rationale: We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) rather than traditional colorimetric MTT assays. Pyrrolopyrimidines, acting as metabolic inhibitors, can occasionally interfere with mitochondrial oxidoreductase activity, which skews MTT readouts. ATP quantitation provides a direct, interference-free measurement of metabolically active cells.

  • Cell Seeding: Seed MDA-MB-231 cells at a density of 3,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Reconstitute the compound in anhydrous DMSO to a 10 mM stock. Crucial step: Ensure the final DMSO concentration in the culture media never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Dosing & Self-Validation: Treat cells with a 9-point serial dilution of the compound (0.01 µM to 50 µM).

    • Negative Control: 0.1% DMSO vehicle (establishes 100% baseline viability).

    • Positive Control: 1 µM Doxorubicin (validates the assay's sensitivity to cell death).

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo reagent in a 1:1 ratio to the culture volume. Lyse cells on an orbital shaker for 2 minutes, incubate at room temperature for 10 minutes to stabilize the luminescent signal, and record luminescence.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Causality & Rationale: To confirm that the anti-proliferative effect is driven by G2/M arrest[1], we use Propidium Iodide (PI) staining. Because PI intercalates into both DNA and RNA, cells must be permeabilized and treated with RNase A. This ensures the fluorescence signal is strictly proportional to DNA content, allowing accurate discrimination between G1 (2N DNA), S (intermediate), and G2/M (4N DNA) phases.

  • Treatment: Treat 1x 106 MDA-MB-231 cells with the compound at its established IC50 and 2x IC50 concentrations for 24 and 48 hours.

    • System Validation: Include a well treated with 100 ng/mL Nocodazole for 16 hours as a definitive positive control for G2/M phase synchronization.

  • Harvest & Fixation: Trypsinize cells, wash with ice-cold PBS, and fix dropwise in 70% cold ethanol. Store at -20°C for at least 2 hours (up to 1 week) to ensure complete permeabilization.

  • Staining: Centrifuge to remove ethanol, wash twice with PBS, and resuspend the pellet in 500 µL of PI/RNase Staining Buffer (50 µg/mL PI, 100 µg/mL RNase A). Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze via flow cytometry (minimum 10,000 events), gating out doublets using FL2-Area vs. FL2-Width.

Expected Data & Quantitative Summaries

Based on validated literature for C7-iodinated pyrrolo[3,2-d]pyrimidines[1],[2], researchers should expect low micromolar to sub-micromolar efficacy, heavily dependent on the cell line's metabolic dependency.

Table 1: Anticipated Anti-Proliferative Profile (IC50)

Cell LineOrigin / Cancer TypeExpected IC50 RangePrimary Mechanistic Observation
MDA-MB-231 Triple-Negative Breast0.5 µM – 2.5 µMRobust G2/M arrest; high apoptotic index
HeLa Cervical Adenocarcinoma1.0 µM – 4.0 µMCytostatic accumulation; moderate apoptosis
HCT116 Colorectal Carcinoma0.8 µM – 3.0 µMSHMT2 metabolic disruption[3]

Table 2: Representative Cell Cycle Distribution (MDA-MB-231 at 48h)

Treatment GroupG1 Phase (2N)S PhaseG2/M Phase (4N)Interpretation
Vehicle (0.1% DMSO) ~60%~25%~15%Normal asynchronous proliferation
Compound (IC50) ~30%~15%~55% Significant G2/M checkpoint activation
Nocodazole (Control) ~5%~5%~90% Validated assay synchronization

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges in a question-and-answer format, providing in-depth, field-proven insights to ensure the successful synthesis of your target molecule.

I. Synthetic Strategy Overview

The synthesis of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a multi-step process that requires careful control of reaction conditions. A common synthetic route involves the initial formation of the 2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one core, followed by sequential iodination and chlorination. This guide will provide troubleshooting for these key transformations.

Synthetic_Pathway A 2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one B 7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one A->B Iodination C 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine B->C Chlorination

Caption: Proposed synthetic pathway for 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine.

II. Frequently Asked Questions & Troubleshooting

A. Iodination of the Pyrrolo[3,2-d]pyrimidine Core

Question 1: My iodination of 2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one with N-iodosuccinimide (NIS) is resulting in a low yield and a mixture of products, including what appears to be a di-iodinated species. How can I improve the regioselectivity and yield?

Answer:

Low yields and the formation of multiple products during the iodination of the pyrrolo[3,2-d]pyrimidine core are common issues that often stem from the reaction conditions and the reactivity of the heterocyclic system. The pyrrole ring is electron-rich and susceptible to electrophilic substitution at multiple positions.

Potential Causes and Solutions:

  • Over-iodination: The formation of a di-iodinated product suggests that the reaction is not selective for the desired C7 position. This can happen if the reaction is left for too long or if an excess of the iodinating agent is used.

    • Recommendation: Carefully control the stoichiometry of NIS. Start with 1.1 to 1.2 equivalents of NIS and monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is consumed, quench the reaction immediately.[1]

  • Reaction Solvent: The choice of solvent can significantly influence the reactivity of NIS and the selectivity of the iodination.

    • Recommendation: Anhydrous and non-polar solvents are often preferred to moderate the reactivity of the electrophile. Dichloromethane (CH2Cl2) or tetrahydrofuran (THF) are good starting points.[1] Polar aprotic solvents like dimethylformamide (DMF) can sometimes lead to faster reactions but may also decrease selectivity.[1]

  • Reaction Temperature: Higher temperatures can lead to increased side product formation.

    • Recommendation: Perform the reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. This can help to control the rate of reaction and improve selectivity for the desired mono-iodinated product.

  • Presence of a Base: While not always necessary, the addition of a mild, non-nucleophilic base can sometimes scavenge any acidic byproducts that might promote side reactions or degradation of the product.

    • Recommendation: Consider the addition of a small amount of a mild base like sodium bicarbonate.

Experimental Protocol for Iodination:

  • Dissolve 2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq) in anhydrous THF (10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (1.1 eq) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Iodinating Agent N-Iodosuccinimide (NIS)Mild and effective iodinating agent for electron-rich heterocycles.[1]
Stoichiometry 1.1 - 1.2 equivalentsMinimizes over-iodination.
Solvent Anhydrous THF or CH2Cl2Controls reactivity and improves selectivity.[1]
Temperature 0 °C to room temperatureEnhances selectivity by controlling the reaction rate.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.
B. Chlorination of the 7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one

Question 2: My chlorination of 7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one with phosphoryl chloride (POCl₃) is resulting in a low yield and a dark, intractable mixture. What is causing this and how can I improve the outcome?

Answer:

The chlorination of the 4-oxo group on the pyrimidine ring is a critical and often challenging step. The use of a strong dehydrating and chlorinating agent like phosphoryl chloride requires careful control to avoid decomposition of the sensitive pyrrolopyrimidine core.

Potential Causes and Solutions:

  • Decomposition of Starting Material: The pyrrolo[3,2-d]pyrimidine scaffold can be sensitive to the harsh conditions of chlorination with neat POCl₃ at high temperatures.

    • Recommendation: Use a co-solvent to moderate the reaction temperature and improve solubility. Toluene or acetonitrile can be effective. Some patented procedures utilize a lower temperature of 50°C in the presence of a base like N,N-diisopropylethylamine.[2][3]

  • Incomplete Reaction: Insufficient heating or reaction time can lead to incomplete conversion to the desired 4-chloro product.

    • Recommendation: The reaction temperature and time need to be optimized. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. Typical conditions can range from 80-110 °C for several hours.

  • Hydrolysis during Workup: The 4-chloro product is susceptible to hydrolysis back to the starting material, especially in the presence of water and at non-neutral pH.

    • Recommendation: Perform the workup at low temperatures (e.g., pouring the reaction mixture onto ice). Carefully neutralize the excess POCl₃ with a base such as sodium bicarbonate or a saturated aqueous solution of sodium carbonate. It is crucial to maintain a basic pH during the workup to prevent hydrolysis.

  • Formation of Tarry Byproducts: This is often a sign of decomposition.

    • Recommendation: In addition to moderating the temperature, ensure that all reagents are of high purity and the reaction is carried out under strictly anhydrous conditions. The presence of moisture can lead to the formation of phosphoric acid, which can catalyze decomposition pathways.

Caption: Troubleshooting logic for the chlorination step.

Experimental Protocol for Chlorination:

  • To a stirred suspension of 7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq) in toluene (10 mL/mmol) under an inert atmosphere, add N,N-diisopropylethylamine (1.5 eq).

  • Warm the mixture to 50 °C.

  • Add phosphoryl chloride (3.0 eq) dropwise over 30 minutes, maintaining the temperature at 50 °C.

  • Stir the reaction at 50 °C and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Chlorinating Agent Phosphoryl Chloride (POCl₃)Standard reagent for converting hydroxyl groups on pyrimidines to chlorides.[2][3]
Solvent TolueneModerates reactivity and improves solubility.[2][3]
Base N,N-Diisopropylethylamine (DIPEA)Scavenges HCl produced and can facilitate the reaction at lower temperatures.[2][3]
Temperature 50 °CMilder condition to prevent decomposition.[2][3]
Workup Quench on ice, neutralize to pH 8-9Prevents hydrolysis of the 4-chloro product.

III. Purification and Characterization

Question 3: I am having difficulty purifying the final product, 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine, by column chromatography. It seems to be unstable on silica gel. What are my options?

Answer:

The instability of halogenated heterocycles on silica gel is a known issue. The acidic nature of silica can sometimes lead to decomposition or irreversible adsorption of the product.

Potential Solutions:

  • Neutralized Silica Gel:

    • Recommendation: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica surface.

  • Alternative Stationary Phases:

    • Recommendation: Consider using a less acidic stationary phase for chromatography, such as neutral alumina or Florisil®.

  • Crystallization:

    • Recommendation: If the crude product is of reasonable purity, crystallization can be an excellent purification method that avoids the issues associated with chromatography. Screen various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether) to find suitable conditions for crystallization.

  • Reverse-Phase Chromatography:

    • Recommendation: For highly polar or sensitive compounds, reverse-phase chromatography (e.g., on a C18-functionalized silica gel) can be a viable alternative.

Characterization:

Once purified, the structure of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

By carefully considering and implementing these troubleshooting strategies, you will be well-equipped to overcome the common challenges in the synthesis of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine and achieve your desired product with high purity and yield.

IV. References

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC. Available at: [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines | Chemical Reviews. Available at: [Link]

  • Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed. Available at: [Link]

  • Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed. Available at: [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine 26 and 32, and... - ResearchGate. Available at: [Link]

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC. Available at: [Link]

  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents. Available at:

Sources

Technical Support Center: Suzuki Coupling of 7-Iodo-Pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The pyrrolo[3,2-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds.[3][4] However, the convergence of these two fields—coupling at the C7 position of a 7-iodo-pyrrolo[3,2-d]pyrimidine—presents a unique set of challenges. This guide provides in-depth troubleshooting advice, field-proven protocols, and a mechanistic rationale to empower researchers to overcome common obstacles and achieve optimal reaction outcomes.

The inherent properties of the 7-deazapurine core, such as the presence of multiple nitrogen atoms and a potentially acidic N-H proton, can lead to catalyst inhibition and undesired side reactions.[5][6] This document addresses these specific issues in a practical, question-and-answer format designed for researchers, scientists, and drug development professionals.

General Troubleshooting Workflow

Before diving into specific issues, a systematic approach to troubleshooting is essential. The following workflow outlines a logical progression for diagnosing and resolving suboptimal reaction outcomes.

G start Low Yield or Incomplete Reaction reagent_check Verify Reagent Quality (Aryl Iodide, Boronic Acid, Solvent, Base) start->reagent_check Start Here degassing_check Ensure Rigorous Degassing (Inert Atmosphere) reagent_check->degassing_check side_reaction_analysis Analyze Crude Mixture (LCMS/NMR) for Side Products degassing_check->side_reaction_analysis dehalogenation Dehalogenation (Ar-H) side_reaction_analysis->dehalogenation homocoupling Homocoupling (B-B) side_reaction_analysis->homocoupling protodeboronation Protodeboronation (B-H) side_reaction_analysis->protodeboronation optimize_catalyst Optimize Catalyst System (Ligand, Precatalyst) side_reaction_analysis->optimize_catalyst If no major side products optimize_base_solvent Optimize Base & Solvent dehalogenation->optimize_base_solvent Weaker Base, Aprotic Solvent homocoupling->optimize_catalyst Use Pd(0) Source, Better Degassing optimize_boron Switch Boron Reagent (Ester, Trifluoroborate) protodeboronation->optimize_boron More Stable Reagent optimize_catalyst->optimize_base_solvent optimize_temp Adjust Temperature optimize_base_solvent->optimize_temp success Successful Coupling optimize_temp->success

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Conversion of Starting Material

Q: My reaction shows only starting materials after several hours, even at elevated temperatures. What is the most likely cause?

A: The most common culprit for a stalled Suzuki reaction is the deactivation of the palladium catalyst. Pyrrolo[3,2-d]pyrimidines, being nitrogen-rich heterocycles, can act as ligands, coordinating to the palladium center and inhibiting catalysis.[5][6]

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Switch to bulky, electron-rich phosphine ligands, which are designed to promote the crucial reductive elimination step and resist catalyst inhibition. Buchwald-type ligands are the industry standard here.

  • Catalyst Loading: For challenging substrates, a higher catalyst loading (2-5 mol%) may be necessary to achieve full conversion.

  • Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species.[7] Ensure your solvent is rigorously degassed (e.g., via sparging with argon for 30 minutes or three freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).

  • Base and Solvent Purity: Ensure your base is finely ground and dry, and use anhydrous solvents if the protocol demands it. Water content can be critical; sometimes a small amount is necessary to solubilize the base, but excess water can promote side reactions.[8]

Ligand ClassExample(s)Recommended ForRationale
Simple Phosphines PPh₃, PCy₃Simple, unhindered substratesOften insufficient for electron-deficient or N-rich heterocycles.
Buchwald Ligands XPhos, SPhos, RuPhosHighly Recommended. N-heterocycles, sterically hindered substrates.[5]Bulky and electron-rich nature accelerates oxidative addition and reductive elimination, preventing catalyst inhibition.
Bidentate Phosphines dppf, XantPhosGeneral use, can be effective.Can provide catalyst stability but may not be as active as monodentate Buchwald ligands for this substrate class.[9]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesElectron-rich aryl chlorides.Strong sigma-donors, can be very effective but sometimes require specific (PEPPSI-type) precatalysts.[10]
Issue 2: Dominant Side Reactions

The Suzuki catalytic cycle is efficient, but several off-cycle pathways can compete with the desired product formation, consuming starting materials and complicating purification.

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle cluster_side_reactions Common Side Reactions pd0 L₂Pd⁰ oxidative_add Oxidative Addition pd0->oxidative_add Ar-I homocoupling Homocoupling pd0->homocoupling O₂ pdi_complex L₂PdII(Ar)(I) oxidative_add->pdi_complex transmetalation Transmetalation (Base required) pdi_complex->transmetalation R'-B(OH)₂ dehalogenation Dehalogenation pdi_complex->dehalogenation [H] source pdi_r_complex L₂PdII(Ar)(R') transmetalation->pdi_r_complex protodeboronation Protodeboronation transmetalation->protodeboronation H⁺ source reductive_elim Reductive Elimination pdi_r_complex->reductive_elim reductive_elim->pd0 product Ar-R' reductive_elim->product

Caption: The Suzuki cycle with key off-cycle side reactions.

Q: My main byproduct is the dehalogenated pyrrolo[3,2-d]pyrimidine (Ar-H). How can I prevent this?

A: Dehalogenation, particularly of aryl iodides, is a common and frustrating side reaction.[6] It typically arises from a palladium-hydride (Pd-H) species which reductively eliminates with your aryl group faster than cross-coupling occurs.

Mitigation Strategies:

  • Base Selection: Avoid strong, proton-donating bases or those that can generate hydrides. Sodium ethoxide or t-butoxide can be problematic.[11] Switch to a weaker inorganic base like potassium carbonate (K₂CO₃) or, more commonly for these systems, potassium phosphate (K₃PO₄).

  • Solvent Choice: Avoid alcoholic solvents which can be a source of hydrides. Aprotic solvents like 1,4-dioxane, toluene, or THF are preferred.[6]

  • Temperature Control: High temperatures can accelerate dehalogenation.[11] Run the reaction at the lowest temperature that allows for a reasonable rate of product formation (e.g., start at 80 °C and adjust as needed).

Q: I am observing significant amounts of biaryl byproduct from my boronic acid (R'-R'). What causes this homocoupling?

A: Homocoupling of boronic acids is primarily caused by two mechanisms:

  • Oxygen-Mediated: Trace oxygen in the reaction can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[12][13]

  • Pd(II) Precatalyst Reduction: If you use a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. This reduction can consume two equivalents of the boronic acid, producing one equivalent of homocoupled product.[7][10]

Mitigation Strategies:

  • Rigorous Degassing: This is the most critical step. Ensure your inert atmosphere is truly inert to prevent oxygen-mediated homocoupling.[7]

  • Use a Pd(0) Source or Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Better yet, use a modern precatalyst (e.g., XPhos Pd G3) that is designed to cleanly and efficiently generate the active Pd(0) species, bypassing the problematic reduction step.

  • Slow Addition: In some cases, adding the boronic acid slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[12]

Q: My boronic acid seems to be decomposing, and I see a lot of the corresponding protodeboronated arene (R'-H). How can I improve its stability?

A: Protodeboronation is the hydrolysis of the C-B bond and is a significant challenge, especially with electron-rich or heteroaryl boronic acids.[10][14] The pyrrolo[3,2-d]pyrimidine core itself can also influence the pH of the microenvironment, potentially accelerating this process.

Mitigation Strategies:

  • Switch to a More Stable Boron Reagent: This is the most robust solution. Boronic acids are often in equilibrium with their trimeric, less reactive boroxine forms. Using a more stable derivative can significantly improve reaction outcomes.

    • Potassium Organotrifluoroborates (R-BF₃K): These are highly stable, crystalline solids that hydrolyze slowly under basic conditions to release the boronic acid. This "slow release" strategy keeps the concentration of the active boronic acid low, minimizing side reactions.[15][16]

    • Pinacol (Bpin) or MIDA Boronate Esters: These are significantly more stable to chromatography and storage than boronic acids.[17][18] They hydrolyze in situ under the reaction conditions to participate in the catalytic cycle. MIDA boronates are particularly stable and can be used in sequential couplings.[10]

Boron ReagentStructureStabilityKey Advantage
Boronic Acid R-B(OH)₂LowCommercially available, no pre-activation needed.
Pinacol Ester R-B(O₂C₂Me₄)ModerateGood stability, common intermediate from Miyaura borylation.[14]
Trifluoroborate Salt [R-BF₃]⁻K⁺HighExcellent stability, enables "slow release" of boronic acid.[15][16]
MIDA Ester R-B(MIDA)Very HighExtremely stable to purification, allows for sequential reactions.[10]

Recommended Experimental Protocols

The following protocols provide validated starting points. Optimization for your specific boronic acid partner is likely required.

Protocol A: General Screening with a Buchwald Precatalyst

This protocol is a robust starting point for most aryl and heteroaryl boronic acids.

  • Reaction Setup: To an oven-dried Schlenk tube, add the 7-iodo-pyrrolo[3,2-d]pyrimidine (1.0 equiv, e.g., 0.2 mmol), the arylboronic acid (1.3 equiv), and finely ground potassium phosphate (K₃PO₄, 2.5 equiv).

  • Add Catalyst: Add the XPhos Pd G3 precatalyst (3 mol%, 0.03 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 5:1 ratio, 2 mL total) via syringe. The solvent mixture should be sparged with argon for at least 30 minutes prior to use.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 4-18 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LCMS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.

Protocol B: For Unstable Boronic Acids using a Trifluoroborate Salt

This protocol is recommended when protodeboronation or homocoupling of the boronic acid is a significant issue.[15][16]

  • Reaction Setup: To an oven-dried Schlenk tube, add the 7-iodo-pyrrolo[3,2-d]pyrimidine (1.0 equiv), the potassium aryltrifluoroborate salt (1.5 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).

  • Add Catalyst: Add Pd(OAc)₂ (2 mol%) and a bulky phosphine ligand like SPhos (4.4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed THF and water (e.g., a 10:1 ratio) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12-24 hours.

  • Monitoring & Workup: Follow the same procedure as described in Protocol A.

References

  • BenchChem Technical Support Team. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441.
  • Vedejs, E., & Chapman, R. W. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 11(1), 19-22.
  • Wallace, D. J., & Chen, C. Y. (2009). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Tetrahedron Letters, 50(26), 3054-3057.
  • Wallace, D. J., & Chen, C. Y. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 414-417.
  • Sarazen, M. L., et al. (2025). Influence of Pd speciation and support interactions for Suzuki reactions.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • Reddit r/Chempros Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Tumkevicius, S., & Malinauskas, A. (2011). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ChemInform, 42(48).
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(45), 15245–15252.
  • BenchChem. A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.
  • BenchChem Technical Support Team. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Stout, D. et al. (2000). Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry, 43(22), 4097-4105.
  • Fjellström, O. et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7436-7455.
  • Figueira de Abreu, B. et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 21, 1010-1017.
  • Wikipedia. (2023). Suzuki reaction.
  • Reddy, T. et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
  • Chinese Journal of Chemistry. (2023). Synthesis of Pyrrolo[3,2-d]pyrimidin-4-ones via Cascade Alkyne−isocyanide [3+2] Cycloaddition/Boulton-Katritzky Rearrangement/Ring Expansion Process.
  • ResearchGate. (2025). Optimization of conditions for the Suzuki coupling reaction.
  • Reddit r/Chempros Discussion. (2024). How to approach choosing reaction conditions for Suzuki?
  • BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Wouters, R. et al. (2017). Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B. Journal of Medicinal Chemistry, 60(14), 6053-6067.
  • Semantic Scholar. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)

Sources

Technical Support Center: Optimizing the Synthesis of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine. This key heterocyclic intermediate is often a precursor for various pharmacologically active compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common synthetic challenges and significantly improve your reaction yields and product purity.

Understanding the Synthetic Landscape

The synthesis of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the construction of the 2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one core, followed by sequential or potentially one-pot iodination and chlorination. The order of these halogenation steps can be critical and may influence the overall yield and purity. Below, we address common issues encountered in this synthetic sequence.

Troubleshooting Workflow: A Systematic Approach

When encountering low yields or impurities, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow for identifying and resolving common issues.

troubleshooting_workflow start Low Yield or Impurities Observed reagent_purity Verify Purity of Starting Materials & Reagents start->reagent_purity Initial Check reaction_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) reagent_purity->reaction_conditions If Purity is Confirmed reagent_stoichiometry Check Reagent Stoichiometry reaction_conditions->reagent_stoichiometry If Conditions are Optimized atmosphere_control Ensure Inert Atmosphere (if required) reagent_stoichiometry->atmosphere_control If Stoichiometry is Correct workup_purification Optimize Work-up & Purification atmosphere_control->workup_purification If Atmosphere is Controlled characterization Confirm Product Structure (NMR, MS) workup_purification->characterization Final Verification

Caption: A systematic workflow for troubleshooting low yields and impurities.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Part 1: Synthesis of the 2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one Core

Question 1: My initial cyclization to form the pyrrolo[3,2-d]pyrimidin-4-one ring system is resulting in a low yield. What are the likely causes?

Low yields in the formation of the core heterocyclic scaffold can often be traced back to several key factors.

  • Purity of Starting Materials: Impurities in your initial reactants can significantly hinder the reaction. For instance, residual moisture in hygroscopic starting materials can inhibit crucial steps.[1]

    • Solution: Ensure all starting materials are of high purity and are thoroughly dried before use.[1] It is often beneficial to use freshly prepared or purified reagents.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters that can dramatically affect the outcome of the reaction.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Experiment with different solvents, as solvent polarity can influence reaction rates.

  • Incorrect Stoichiometry: An improper molar ratio of reactants is a common reason for poor conversion of the limiting reagent.[1]

    • Solution: Carefully calculate and precisely measure the molar ratios of all reactants. While a 1:1:1 ratio is standard for many multi-component reactions, a slight excess of one reagent may be beneficial in some cases.[1]

Part 2: Iodination of the Pyrrolo[3,2-d]pyrimidin-4-one Core

Question 2: I am observing a low yield and multiple spots on my TLC during the iodination of the 2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one with N-Iodosuccinimide (NIS). How can I improve this?

Electrophilic iodination of the pyrrole ring can be challenging due to the electron-rich nature of the heterocycle, which can lead to over-iodination or side reactions.

  • Reactivity of N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent, but its reactivity can be influenced by the reaction conditions.[2][3]

    • Solution: The reaction can be sensitive to light and temperature. Conduct the reaction in the dark or in a flask wrapped in aluminum foil. Maintain a controlled temperature, as elevated temperatures can lead to decomposition of NIS and the formation of byproducts.

  • Solvent Choice: The choice of solvent can significantly impact the solubility of the starting material and the reactivity of the iodinating agent.

    • Solution: Anhydrous N,N-Dimethylformamide (DMF) is a commonly used solvent for this type of reaction. Ensure the DMF is dry, as water can react with NIS. Acetonitrile can also be a suitable alternative.

  • Formation of Di-iodinated Species: The high reactivity of the pyrrole ring can sometimes lead to the formation of di-iodinated byproducts.

    • Solution: Carefully control the stoichiometry of NIS. Using a slight excess (1.05-1.1 equivalents) is often sufficient. Adding the NIS portion-wise over a period can also help to control the reaction and minimize the formation of di-iodinated products.

ParameterRecommended ConditionRationale
Iodinating Agent N-Iodosuccinimide (NIS)Mild and selective electrophilic iodinating agent.[2][3]
Solvent Anhydrous DMF or AcetonitrileGood solubility for the substrate and reagent.
Temperature 0 °C to Room TemperatureMinimizes side reactions and decomposition of NIS.
Stoichiometry 1.05 - 1.1 equivalents of NISControls the reaction to favor mono-iodination.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture.
Part 3: Chlorination of the 7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one

Question 3: My chlorination of the 7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one with phosphoryl chloride (POCl₃) is incomplete or results in a dark, intractable mixture.

The conversion of the 4-oxo group to a 4-chloro group is a critical step that can be problematic if not executed carefully.

  • Insufficient Reagent Activity: The reactivity of phosphoryl chloride can be compromised by exposure to moisture.[4]

    • Solution: Use a fresh bottle of POCl₃ or distill it immediately before use.[4] Ensure all glassware is meticulously dried, and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).

  • Inadequate Temperature or Reaction Time: The chlorination of heterocyclic ketones often requires elevated temperatures to proceed to completion.

    • Solution: The reaction is typically carried out at reflux in POCl₃.[5] However, for some substrates, lower temperatures with the addition of a base like N,N-diisopropylethylamine may be effective.[4] Monitor the reaction by TLC until the starting material is fully consumed.

  • Formation of Byproducts: Overheating or prolonged reaction times can lead to the formation of undesired byproducts, including decomposition of the starting material or product.

    • Solution: Carefully control the reaction temperature and time. A solvent-free approach using equimolar POCl₃ in a sealed reactor has been reported to be efficient for some substrates and can minimize byproduct formation.[6]

  • Hydrolysis during Workup: The 4-chloro product is susceptible to hydrolysis back to the starting material, especially in the presence of water and at non-neutral pH.

    • Solution: The workup procedure must be performed carefully. Quenching the reaction mixture by pouring it onto crushed ice is a common method. The pH should be carefully adjusted with a base (e.g., saturated sodium bicarbonate solution) to neutralize excess acid and facilitate product precipitation or extraction.

ParameterRecommended ConditionRationale
Chlorinating Agent Phosphoryl Chloride (POCl₃)Standard and effective reagent for this transformation.[5]
Additives N,N-Diisopropylethylamine (DIPEA) or other tertiary aminesCan facilitate the reaction at lower temperatures.[4]
Temperature Reflux (typically ~110 °C)Sufficient energy to drive the reaction to completion.
Work-up Quenching on ice followed by neutralizationMinimizes hydrolysis of the chloro product.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents deactivation of POCl₃ by moisture.[4]

Experimental Protocols

Protocol 1: Iodination of 2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
  • To a solution of 2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq) in anhydrous DMF (10 mL/g of starting material) at 0 °C under an inert atmosphere, add N-iodosuccinimide (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water (50 mL/g of starting material) and stir for 30 minutes.

  • Collect the resulting precipitate by filtration, wash with cold water, and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to afford 7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one.

Protocol 2: Chlorination of 7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
  • To a flask equipped with a reflux condenser and a calcium chloride drying tube, add 7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq) and phosphoryl chloride (10 eq).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution to pH 7-8 with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine.

Logical Relationships in Synthesis

The following diagram illustrates the key transformations and the relationship between the starting materials, intermediates, and the final product.

synthesis_pathway start_material Appropriate Precursors pyrrolo_pyrimidinone 2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one start_material->pyrrolo_pyrimidinone Cyclization iodinated_intermediate 7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one pyrrolo_pyrimidinone->iodinated_intermediate Iodination (NIS) final_product 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine iodinated_intermediate->final_product Chlorination (POCl3)

Sources

Technical Support Center: Purification of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps and address the fundamental chemical causality behind purification failures.

4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine presents a unique triad of chromatographic challenges: an highly electrophilic 4-chloro group, a lipophilic 7-iodo heavy atom, and a strongly hydrogen-bonding pyrrole NH. The following self-validating protocols and troubleshooting FAQs are engineered to ensure high-yield, high-purity recovery while preserving the integrity of the molecule.

Diagnostic Purification Workflow

Before selecting a purification method, evaluate the solubility and purity profile of your crude mixture. Use the decision matrix below to determine the optimal path.

PurificationWorkflow Crude Crude 4-Chloro-7-iodo- 2-methyl-5H-pyrrolo[3,2-d]pyrimidine SolCheck Soluble in DCM/EtOAc? Crude->SolCheck DryLoad Dry Loading on Silica (Use THF to dissolve) SolCheck->DryLoad No LiquidLoad Liquid Loading (Minimal DCM) SolCheck->LiquidLoad Yes Flash Normal Phase Flash (Hexane/EtOAc) DryLoad->Flash LiquidLoad->Flash PurityCheck Purity > 95%? Flash->PurityCheck RPHPLC Reverse-Phase Prep HPLC (MeCN/H2O + 0.1% FA) Pure Pure Compound (>99% Purity) RPHPLC->Pure PurityCheck->RPHPLC Co-eluting Impurities Recryst Recrystallization (MeCN/Et2O) PurityCheck->Recryst Trace Impurities PurityCheck->Pure Yes Recryst->Pure

Diagnostic workflow for selecting the optimal purification strategy based on crude solubility.

Troubleshooting Guide & FAQs

Q1: Why does my compound streak severely on standard silica gel, resulting in poor recovery? A1: The 5H-pyrrole ring contains a highly acidic NH proton that acts as a strong hydrogen bond donor. When exposed to the free silanol groups (Si-OH) on standard normal-phase silica gel, the compound undergoes severe secondary interactions, leading to peak tailing and irreversible adsorption[1]. Causality & Solution: To disrupt these interactions, you must either mask the silanols by pre-treating the column with 1% triethylamine (TEA) or bypass silanol interactions entirely by utilizing reverse-phase C18 chromatography.

Q2: During column chromatography, I noticed the formation of a new impurity with an [M+H]+ mass indicating a loss of the chlorine atom. What happened? A2: The 4-chloro position of the pyrimidine ring is highly electrophilic. The electron-withdrawing nature of the pyrimidine nitrogens makes this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If you use nucleophilic solvents like methanol during purification, the 4-chloro group can be rapidly displaced to form a 4-methoxy byproduct[2]. Causality & Solution: Strictly avoid nucleophilic alcohols in your solvent systems. Utilize non-nucleophilic gradients such as Hexanes/Ethyl Acetate (EtOAc)[3].

Q3: The crude material is completely insoluble in hexane or DCM. How can I load it onto a normal-phase column without ruining the separation band? A3: The planar, rigid structure of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine promotes strong intermolecular pi-pi stacking and hydrogen bonding, drastically reducing its solubility in non-polar solvents. Causality & Solution: Attempting a liquid load with a large volume of polar solvent will cause the compound to elute prematurely and broaden the band. Instead, use the dry-loading technique. Dissolve the crude in a volatile, polar aprotic solvent (e.g., THF), add dry silica gel (1:3 mass ratio), and evaporate to a free-flowing powder before loading.

Q4: How do I separate the desired 7-iodo product from the unreacted non-iodinated starting material? A4: Iodination at the 7-position introduces a massive, highly polarizable, and lipophilic atom to the pyrrole ring. Causality & Solution: This significant increase in lipophilicity means the 7-iodo product will have a much weaker affinity for normal-phase silica compared to the starting material, eluting significantly earlier (higher Rf) in Hexane/EtOAc mixtures[3]. On reverse-phase HPLC, the 7-iodo compound will exhibit a substantially longer retention time due to enhanced hydrophobic interactions with the C18 stationary phase.

Validated Step-by-Step Methodologies

Protocol A: Dry-Loading Normal Phase Flash Chromatography

Use this protocol for bulk purification and removal of unreacted starting materials.

  • Preparation of the Dry Load: Dissolve the crude mixture in a minimal volume of Tetrahydrofuran (THF). Add standard silica gel at a 1:3 (compound-to-silica) mass ratio.

  • Solvent Evaporation: Remove the THF under reduced pressure at 30°C until a dry, free-flowing powder is achieved.

    • Self-Validation Checkpoint 1: Inspect the powder. Ensure absolutely no clumps remain; clumps indicate residual solvent which will cause severe band broadening and co-elution.

  • Column Equilibration: Pack the column with silica gel and equilibrate with 10 column volumes (CV) of 9:1 Hexanes/EtOAc.

  • Elution: Apply the dry load evenly to the top of the column. Elute using a step gradient from 9:1 to 3:1 Hexanes/EtOAc[3].

  • Fraction Analysis:

    • Self-Validation Checkpoint 2: Analyze fractions via LC-MS. The target compound (Exact Mass: 292.92) must exhibit an [M+H]+ peak at m/z 293.9. Crucially, confirm the presence of the 3:1 isotopic ratio at m/z 295.9 (Cl-35/Cl-37), validating that the reactive 4-chloro group remains intact and has not hydrolyzed.

Protocol B: Reverse-Phase Preparative HPLC

Use this protocol for resolving closely eluting regioisomers or achieving >99% purity.

  • Sample Preparation: Dissolve the crude material in DMSO or DMF (maximum 50 mg/mL) and filter through a 0.45 µm PTFE syringe filter.

  • Method Parameters: Utilize a C18 preparative column (e.g., 19 x 250 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Run a linear gradient of 20% B to 80% B over 20 minutes.

  • Post-Purification Handling: Pool the pure fractions based on UV absorbance (254 nm).

    • Self-Validation Checkpoint 3: Immediately freeze the pooled fractions and lyophilize to a dry powder[4]. Do not use rotary evaporation with heat, as prolonged exposure to water/acid at elevated temperatures will hydrolyze the 4-chloro group to the 4-oxo derivative.

Protocol C: Recrystallization (Final Polishing)

Use this protocol to remove trace organic impurities from an already semi-pure (>90%) batch.

  • Dissolution: Suspend the solid in a 1:1 mixture of Acetonitrile and Diethyl Ether[5].

  • Heating: Gently warm the suspension until complete dissolution is achieved. Do not exceed 50°C to prevent degradation.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight.

  • Recovery: Filter the resulting crystals and wash with ice-cold Diethyl Ether. Dry under high vacuum.

Quantitative Data Summary

ParameterNormal Phase Flash ChromatographyReverse-Phase Preparative HPLCRecrystallization
Stationary Phase Silica Gel (Dry-loaded)C18 Prep Column (5 µm)None (Solvent-based)
Solvent System Hexane / EtOAc (9:1 to 3:1)H₂O / MeCN (+ 0.1% Formic Acid)Acetonitrile / Diethyl Ether (1:1)
Typical Recovery 60% – 75%50% – 65%70% – 85%
Target Purity > 95%> 99%> 98%
Primary Use Case Bulk crude purification, separating unreacted starting materialsResolving closely eluting regioisomers or de-iodinated byproductsFinal polishing of trace organic impurities

References

  • Studies on Pyrimidine-Annelated Heterocycles: Synthesis of Pyrrolo[3,2-d]pyrimidines by Amine Oxide Rearrangement | The Journal of Organic Chemistry Source: acs.org URL:[Link]

  • Design and Synthesis of Pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents Source: nih.gov URL:[Link]

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines Source: nih.gov URL:[Link]

  • Source: google.com (Google Patents)

Sources

Technical Support Center: Ensuring the Integrity of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine. This resource is designed to provide you with in-depth knowledge and practical solutions to prevent its degradation in solution, ensuring the accuracy and reproducibility of your experimental results.

I. Understanding the Molecule: A Foundation for Stability

4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a complex heterocyclic compound with multiple reactive sites that can be susceptible to degradation under common laboratory conditions. The pyrrolo[3,2-d]pyrimidine core is a key structural motif in many biologically active molecules. The chloro and iodo substituents, while crucial for its intended reactivity in many synthetic applications, are also the primary sites of potential degradation.

II. Frequently Asked Questions (FAQs)

Q1: My solution of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is turning yellow/brown. What is happening?

A: Discoloration is a common indicator of degradation. The most likely causes are photodecomposition, leading to the release of iodine, or oxidation of the pyrrole ring. It is crucial to handle the compound and its solutions with light protection and under an inert atmosphere where possible.

Q2: I am seeing a new, more polar peak in my HPLC analysis of an aged solution. What could it be?

A: A more polar peak often corresponds to the hydrolysis of the 4-chloro group to a hydroxyl group, forming 7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol. This is a common degradation pathway, especially in the presence of water or protic solvents.

Q3: Can I dissolve the compound in methanol or ethanol?

A: While soluble, using protic solvents like methanol and ethanol is not recommended for long-term storage or for reactions where the stability of the chloro-substituent is critical. These solvents can act as nucleophiles, leading to solvolysis of the 4-chloro group. Prefer polar aprotic solvents such as DMSO, DMF, or acetonitrile.

Q4: How should I store my stock solutions?

A: Stock solutions should be stored at -20°C or lower in amber vials to protect from light. It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen.

III. Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This guide will help you identify the root cause of degradation and provide actionable solutions.

Issue 1: Rapid Loss of Parent Compound in Solution
  • Symptom: HPLC analysis shows a significant decrease in the peak area of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine over a short period.

  • Potential Causes & Solutions:

    Potential Cause Explanation Recommended Solution
    Hydrolysis The 4-chloro group is susceptible to nucleophilic substitution by water, especially at non-neutral pH.[1]Use anhydrous polar aprotic solvents (e.g., DMSO, DMF, acetonitrile). If an aqueous buffer is necessary, work at a slightly acidic pH (around 4-6) and use the solution immediately.
    Photodegradation The carbon-iodine bond is photosensitive and can cleave upon exposure to UV or even ambient light, leading to de-iodination.[2]Prepare and handle solutions in a dark room or under amber light. Store solutions in amber vials or vials wrapped in aluminum foil.[3]
    Reaction with Solvent Protic solvents (e.g., methanol, ethanol) can act as nucleophiles and displace the chloro group.Switch to a polar aprotic solvent. If a protic solvent is unavoidable for your experiment, prepare the solution immediately before use and keep it at a low temperature.
Issue 2: Appearance of Multiple Degradation Peaks in HPLC
  • Symptom: The chromatogram shows several new peaks, complicating analysis and indicating complex degradation.

  • Potential Causes & Solutions:

    Potential Cause Explanation Recommended Solution
    Oxidation The electron-rich pyrrole ring can be susceptible to oxidation, leading to a variety of degradation products. This can be accelerated by exposure to air, light, or trace metal impurities.Degas solvents before use and handle solutions under an inert atmosphere (e.g., nitrogen or argon). Consider adding a radical scavenger or antioxidant if compatible with your experimental system.
    Combined Degradation Pathways The compound may be undergoing multiple degradation processes simultaneously (e.g., hydrolysis and photodecomposition).Systematically address each potential degradation pathway. Start by ensuring light protection and using anhydrous aprotic solvents. If degradation persists, investigate the possibility of oxidation.
    High Temperature Elevated temperatures can accelerate all degradation pathways.Maintain solutions at a low temperature whenever possible. For reactions requiring heat, minimize the reaction time and use the lowest effective temperature.

IV. Best Practices for Handling and Storage

To ensure the long-term integrity of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine in solution, adhere to the following best practices:

  • Solvent Selection:

    • Recommended: High-purity, anhydrous polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN).

    • Use with Caution: Protic solvents like methanol, ethanol, and water should be used only when necessary and for short durations. If used, solutions should be prepared fresh and kept cold.

  • Light Protection:

    • Always handle the solid compound and its solutions under subdued light.

    • Use amber glass vials or wrap clear vials with aluminum foil.[3]

    • Minimize exposure to fluorescent lighting in the laboratory.

  • Atmosphere Control:

    • For long-term storage of solutions, or for sensitive reactions, it is recommended to work under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Temperature Control:

    • Store stock solutions at -20°C or -80°C.

    • For daily use, keep working solutions on ice.

    • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • pH Considerations:

    • If working in aqueous media is unavoidable, maintain a slightly acidic to neutral pH (4-7). Basic conditions will significantly accelerate the hydrolysis of the 4-chloro group.

V. Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Equilibrate the solid 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine to room temperature in a desiccator to prevent condensation of moisture onto the compound.

  • In a fume hood, weigh the desired amount of the compound into an amber glass vial.

  • Add the appropriate volume of anhydrous DMSO (or other recommended solvent) to achieve the desired concentration.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • If for long-term storage, flush the vial with nitrogen or argon before sealing.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store at -20°C or below.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[4]

  • Prepare Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber with a light exposure of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/square meter.[5] A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Sample Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase. Analyze by a stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC Method (Template)

This is a general-purpose reverse-phase HPLC method that should be optimized for your specific instrumentation and to ensure adequate separation of all degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample in the initial mobile phase composition (90% A, 10% B).

VI. Visualizing Degradation and Workflow

Potential Degradation Pathways

G main 4-Chloro-7-iodo-2-methyl- 5H-pyrrolo[3,2-d]pyrimidine hydrolysis 7-Iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol main->hydrolysis H₂O / OH⁻ (Hydrolysis) deiodination 4-Chloro-2-methyl- 5H-pyrrolo[3,2-d]pyrimidine main->deiodination hν (Light) (Photodecomposition) oxidation Oxidized Pyrrole Ring Products main->oxidation [O] (Oxidation)

Caption: Predicted degradation pathways of the target molecule.

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep Prepare Solution in Appropriate Solvent stress Apply Stress Conditions (Light, Heat, pH, Oxidant) prep->stress control Prepare Control Sample (No Stress) prep->control hplc Analyze by Stability-Indicating HPLC-UV/MS stress->hplc control->hplc compare Compare Chromatograms of Stressed vs. Control Samples hplc->compare identify Identify and Quantify Degradation Products compare->identify pathway Elucidate Degradation Pathways identify->pathway

Caption: Workflow for a forced degradation study.

VII. References

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development.

  • Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. PubMed. [Link]

  • method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. .

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

  • HPLC Column Selection Guide. SMT - Separation Methods Technologies. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • 5 Tips for Handling Photosensitive Reagents. Labtag. [Link]

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. .

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • HPLC Column Selection: Core to Method Development (Part II). Welch Materials, Inc.. [Link]

  • Spotlight on stability: API and drug product testing. Almac.

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry news - alwsci. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. LinkedIn.

  • IODINATION SAFETY PRECAUTIONS. .

  • Stability Indicating HPLC Method Development – A Review. IJTSRD.

  • A Senior Researcher's Practical Guide to Safe Photoinitiator Handling. LinkedIn.

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. .

  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). [Link]

  • The New Frontiers of Lab Safety: Building a Culture of Protection in Modern Laboratories. LinkedIn.

  • Hard to Handle API Challenges. Upperton Pharma Solutions. [Link]

  • Standard Operating Procedure for work with Chemical name/class: Iodine CAS #: 7553-56-2 PI: Mark Walters Date. oeso.duke.edu.

Sources

Technical Support Center: Analytical Characterization of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1823899-43-9) is a highly functionalized bicyclic heterocycle widely utilized as a purine isostere in the development of kinase inhibitors and antiproliferative agents . While the dual halogenation (C4-Cl, C7-I) is critical for biological potency and subsequent cross-coupling functionalization , it introduces severe analytical bottlenecks.

This guide is designed for research scientists to troubleshoot and resolve the specific chromatographic, mass spectrometric, and spectroscopic challenges associated with this molecule.

Section 1: Chromatography (HPLC/LC-MS) Diagnostics

Q: Why am I observing multiple peaks or a gradual decrease in the main peak area during reversed-phase HPLC analysis?

A: This is a classic symptom of on-column or in-solution degradation. The causality lies in the electronic structure of the pyrimidine ring. The C4-chloro group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms. In aqueous mobile phases or protic sample solvents (e.g., methanol, water), the chlorine atom undergoes rapid nucleophilic aromatic substitution ( SN​Ar ) by water or hydroxide ions. This leads to the formation of the thermodynamically stable C4-hydroxy derivative (which rapidly tautomerizes to the lactam form) . This hydrolysis is exponentially accelerated at basic pH or elevated temperatures.

Q: How do I resolve the severe peak tailing observed for this compound?

A: Peak tailing here is driven by secondary interactions. The secondary amine (N5-H) of the pyrrole ring is a strong hydrogen bond donor that interacts with residual, unendcapped silanol groups ( Si−O− ) on the silica-based stationary phase. To break this causality, you must force the silanols into a protonated, neutral state ( Si−OH ) by maintaining a highly acidic mobile phase (pH < 3.0).

Protocol 1: Stability-Indicating HPLC Sample Preparation

To ensure a self-validating, degradation-free analytical run, follow this methodology:

  • Solvent Selection: Dissolve the neat standard strictly in an aprotic solvent (100% LC-MS grade Acetonitrile or DMSO). Do not use Methanol.

  • Mobile Phase Optimization: Use 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic Acid (TFA) in both Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). This suppresses silanol ionization and prevents basic hydrolysis of the C4-Cl bond.

  • Column Selection: Utilize a fully end-capped, sterically protected C18 column (e.g., Waters XBridge or Phenomenex Kinetex).

  • Temperature Control: Maintain the autosampler strictly at 4°C to kinetically freeze any potential hydrolysis in the injection vial.

  • Validation Check: Inject a known standard of the C4-hydroxy degradant alongside your sample. If the primary analyte peak area remains >99.5% relative to the degradant over a 24-hour autosampler stability study, the protocol is validated.

HPLC_Workflow Start Sample Prep & HPLC Analysis Check Evaluate Chromatogram Start->Check Tailing Peak Tailing (NH Interaction)? Check->Tailing Hydrolysis Degradation Peak (C4-OH formation)? Check->Hydrolysis FixTailing Use End-capped C18 & 0.1% Formic Acid Tailing->FixTailing Yes FixHydrolysis Use Aprotic Stock (MeCN) & 4°C Autosampler Hydrolysis->FixHydrolysis Yes Success Validated Quantitation FixTailing->Success FixHydrolysis->Success

Fig 1. Troubleshooting workflow for HPLC analysis of halogenated pyrrolopyrimidines.

Section 2: Mass Spectrometry (MS) Signatures

Q: What is the expected isotopic signature for this molecule in ESI-MS?

A: The molecular formula is C7​H5​ClIN3​ . The isotopic signature is dominated by the halogens. Iodine is monoisotopic ( 127I , 100% abundance), meaning it adds mass but does not create an isotope pattern. Chlorine, however, exists as two stable isotopes: 35Cl (75.77%) and 37Cl (24.23%). Consequently, the protonated molecular ion [M+H]+ will present a distinct M and M+2 pattern in an approximate 3:1 ratio .

Table 1: Expected ESI-MS Isotopic Pattern ( [M+H]+ )
Ion Typem/z (Theoretical)Relative AbundancePrimary Isotopic Contributors
[M+H]+ 293.93100% 35Cl , 127I , 12C
[M+H+1]+ 294.93~8.5% 13C (1x), 35Cl , 127I
[M+H+2]+ 295.93~32.0% 37Cl , 127I , 12C
[M+H+3]+ 296.93~2.7% 13C (1x), 37Cl , 127I

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: Why is the 13C NMR signal for the C7 carbon missing or extremely broad?

A: This is a direct consequence of the quadrupolar relaxation effect of the attached Iodine atom. Iodine-127 has a nuclear spin of I=5/2 . The asymmetric charge distribution of this quadrupolar nucleus interacts strongly with the electric field gradient of the C-I bond, causing rapid spin-lattice relaxation ( T1​ ). This rapid relaxation provides an highly efficient relaxation pathway for the directly attached 13C nucleus via scalar coupling, drastically broadening the 13C signal, often blending it entirely into the baseline noise.

Q: Why are the 1H NMR signals for the pyrrole proton and adjacent carbons broadened?

A: The 5H-pyrrolo[3,2-d]pyrimidine core exhibits annular tautomerism (prototropic shift between the ring nitrogens) . On the NMR timescale at room temperature, this exchange occurs at an intermediate rate, leading to signal coalescence and broadening of the pyrrole protons.

Protocol 2: Optimizing 13C NMR for Quadrupolar Nuclei

To successfully resolve the C7-I carbon, the standard 1D 13C protocol must be altered:

  • Relaxation Delay (D1): Increase the D1 delay from the standard 1-2 seconds to 3-5 seconds . This allows the heavily relaxed quadrupolar-affected carbons to re-establish equilibrium magnetization between pulses.

  • Number of Scans (NS): Increase NS to a minimum of 2048 or 4096 to artificially boost the Signal-to-Noise (S/N) ratio for the flattened peak.

  • Line Broadening (LB): During FID processing, apply an exponential multiplication window function with an LB of 2.0 to 5.0 Hz . This sacrifices slight resolution for a massive gain in S/N, pulling the broad C7 peak out of the baseline.

  • Validation Check: Analyze a simple iodinated aromatic standard (e.g., iodobenzene) using these exact parameters. If the C-I carbon is clearly resolved with an S/N > 10, the relaxation delay parameters are validated as sufficient for the pyrrolopyrimidine core.

NMR_Workflow Start NMR Characterization Proton 1H NMR: Broad NH/CH (Tautomerism) Start->Proton Carbon 13C NMR: Missing C7 (Quadrupolar 127I) Start->Carbon FixProton Change to DMSO-d6 or Variable Temp (VT) Proton->FixProton FixCarbon Increase D1 Delay & Apply Line Broadening Carbon->FixCarbon Resolve Unambiguous Assignment FixProton->Resolve FixCarbon->Resolve

Fig 2. NMR troubleshooting logic for tautomeric and quadrupolar broadening effects.

References

  • An Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines PubMed Central (PMC)[Link]

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines PubMed Central (PMC)[Link]

  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide PubMed Central (PMC)[Link]

  • Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B ACS Journal of Medicinal Chemistry[Link]

Validation & Comparative

Comparative Guide: 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine vs. Traditional Pyrrolo[2,3-d]pyrimidine Scaffolds in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology and immunology shifts from overcoming wild-type kinases to defeating resistant mutations (e.g., EGFR T790M, HER2 amplifications), the structural scaffolds we rely on must evolve. While traditional pyrrolo[2,3-d]pyrimidines (7-deazapurines) have successfully yielded blockbuster Type I inhibitors like tofacitinib and ruxolitinib, they often fall short against sterically hindered or mutated kinase pockets.

Enter the pyrrolo[3,2-d]pyrimidine (9-deazapurine) scaffold. Specifically, the highly functionalized building block 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 1823899-43-9) has emerged as a premier starting material for designing Type II kinase inhibitors. This guide provides an objective, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind their divergent binding profiles and providing self-validating protocols for orthogonal functionalization.

Structural & Mechanistic Causality: Why the 3,2-d Scaffold?

The fundamental difference between the 2,3-d and 3,2-d regioisomers lies in their hydrogen-bonding topology and electron distribution, which directly dictates their kinase binding modes .

  • Pyrrolo[2,3-d]pyrimidines (Traditional): Isoelectronic to purines, these scaffolds readily mimic ATP. They typically bind to the active "DFG-in" conformation of the kinase hinge region, acting as fast-reversible Type I inhibitors.

  • Pyrrolo[3,2-d]pyrimidines (Next-Generation): The altered nitrogen placement forces a different binding trajectory. Crystallographic studies reveal that 3,2-d derivatives excel at stabilizing the inactive "DFG-out" conformation . By accessing deep hydrophobic allosteric back-pockets, they achieve a "pseudo-irreversible" binding profile characterized by exceptionally slow target dissociation (slow off-rates) .

The Strategic Advantage of the 4-Cl, 7-I, 2-Me Building Block

The compound 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is engineered for maximum synthetic control :

  • C4-Chlorine: Located on the electron-deficient pyrimidine ring, it is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing rapid installation of hinge-binding anilines.

  • C7-Iodine: Situated on the electron-rich pyrrole ring, it is completely inert to SNAr but highly reactive toward palladium-catalyzed oxidative addition (e.g., Suzuki-Miyaura), enabling extension into the DFG-out back-pocket.

  • C2-Methyl: Provides critical steric shielding that prevents off-target kinase binding and improves metabolic stability against cytochrome P450 oxidation .

Pathway Ligand Extracellular Ligand Kinase Target Kinase (e.g., EGFR/HER2) Ligand->Kinase Binds Active Active State (DFG-in) Kinase->Active Conformation Signaling Tumor Proliferation Active->Signaling Phosphorylation Inactive Inactive State (DFG-out) Inactive->Active Blocks Inhibitor Pyrrolo[3,2-d] Inhibitor Inhibitor->Inactive Stabilizes

Type II kinase inhibition via DFG-out stabilization by pyrrolo[3,2-d]pyrimidine scaffolds.

Quantitative Data Comparison

The shift from a Type I to a Type II binding mode profoundly impacts biochemical efficacy and cellular residence time. The table below summarizes comparative data from benchmark studies , .

Compound / Scaffold TypeTarget KinaseIC₅₀ (nM)Cellular GI₅₀ (nM)Dissociation Half-Life (t₁/₂)
Pyrrolo[3,2-d]pyrimidine (TAK-285 analog) HER2 / EGFR0.98 / 2.52.0 (BT-474)> 60 minutes (Pseudo-irreversible)
Pyrrolo[3,2-d]pyrimidine (Comp. 20d) VEGFR / PDGFR2.5 / 3.62.8 (HUVEC)Prolonged (Type II binding)
Pyrrolo[2,3-d]pyrimidine (Lapatinib ref.) HER2 / EGFR10.8 / 10.2> 50 (BT-474)< 15 minutes (Rapid off-rate)
Pyrrolo[2,3-d]pyrimidine (Tofacitinib) JAK31.020 (PBMC)Rapid (Standard Type I)

Experimental Workflows & Self-Validating Protocols

To leverage the 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine building block, researchers must utilize its orthogonal reactivity. The following protocols are designed as self-validating systems to ensure synthetic and mechanistic integrity.

Protocol 1: Orthogonal Functionalization for Dual-Binder Synthesis

Causality: SNAr must be performed first. The electron-deficient C4 position readily accepts nucleophiles. If palladium coupling were performed first, the basic conditions and heat could cause unwanted side reactions at the C4-Cl position.

Step 1: Hinge-Binder Installation (SNAr)

  • Suspend 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) and the desired aniline (1.2 eq) in isopropanol.

  • Add a catalytic amount of concentrated HCl (or DIPEA if the aniline is highly nucleophilic) and reflux for 2–4 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete only when the starting material peak (m/z 293.5 [M+H]⁺) completely disappears and is replaced by the C4-amino intermediate. Unreacted starting material will poison the Pd-catalyst in Step 2.

Step 2: Back-Pocket Binder Installation (Suzuki-Miyaura)

  • Dissolve the C4-amino intermediate (1.0 eq) and the target boronic acid (1.5 eq) in a degassed mixture of 1,4-dioxane/H₂O (4:1).

  • Add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Heat at 90°C under N₂ for 12 hours.

  • Self-Validation Checkpoint: Filter the crude mixture through a Celite pad to remove palladium black (which causes assay autofluorescence). Purify via preparative HPLC to baseline-separate the product from homocoupled boronic acid byproducts, validating final purity (>95%) prior to biological testing.

Synthesis SM 4-Chloro-7-iodo-2-methyl- 5H-pyrrolo[3,2-d]pyrimidine Step1 Step 1: SNAr Reaction (Hinge-Binder Installation) SM->Step1 Amine, Base, Heat Int 4-Amino-7-iodo Intermediate Step1->Int LC-MS Validation Step2 Step 2: Suzuki Coupling (Back-Pocket Binder) Int->Step2 Boronic Acid, Pd Cat. Prod Dual-Functionalized Kinase Inhibitor Step2->Prod HPLC Purification

Step-by-step orthogonal cross-coupling workflow for synthesizing dual-functionalized inhibitors.

Protocol 2: Kinase Dissociation Kinetics (AlphaScreen Washout Assay)

Causality: Standard IC₅₀ assays measure thermodynamic affinity but cannot differentiate between Type I (fast-reversible) and Type II (pseudo-irreversible) inhibitors. A kinetic washout assay is mandatory to validate the DFG-out stabilization achieved by the 3,2-d scaffold .

  • Complex Formation: Pre-incubate the target kinase (e.g., EGFR T790M) with the synthesized pyrrolo[3,2-d]pyrimidine inhibitor at 10× the IC₅₀ concentration for 60 minutes to ensure complete enzyme-inhibitor complex formation.

  • Rapid Dilution: Dilute the complex 100-fold into a reaction buffer containing the peptide substrate and ATP, dropping the inhibitor concentration far below its IC₅₀.

  • Kinetic Measurement: Measure peptide phosphorylation continuously over 120 minutes using an AlphaScreen reader.

  • Self-Validation Checkpoint: A standard Type I inhibitor (e.g., erlotinib) will show rapid recovery of kinase activity (steep linear slope). A successful Type II pyrrolo[3,2-d]pyrimidine will yield a flat line (no recovery of activity), validating the pseudo-irreversible, slow off-rate mechanism.

References

  • Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies International Journal of Molecular Sciences (via PMC) URL:[Link]

  • Design and Synthesis of Pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors: Exploration of Novel Back-Pocket Binders Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors ACS Medicinal Chemistry Letters URL:[Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines Chemical Reviews (ACS Publications) URL:[Link]

Application Guide: Evaluating 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic scaffolds for their potential to navigate complex kinase binding pockets. The compound 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1823899-43-9) represents a highly specialized, di-halogenated building block. While it lacks intrinsic biological activity in its raw state, it is a critical precursor for synthesizing highly potent, selective kinase inhibitors—particularly those targeting VEGFR2 (KDR) and EGFR.

This guide provides an objective comparison of the biological activity of derivatives synthesized from this [3,2-d] scaffold against its well-known structural isomer, the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class. We will explore the mechanistic causality behind its binding profiles, detail the self-validating experimental workflows required for its derivatization, and analyze comparative performance data.

Mechanistic Causality: Why the Pyrrolo[3,2-d]pyrimidine Scaffold?

The structural nuance between a pyrrolo[3,2-d]pyrimidine (9-deazapurine) and a pyrrolo[2,3-d]pyrimidine lies in the position of the nitrogen atom within the fused pyrrole ring. This seemingly minor shift fundamentally alters the hydrogen-bonding network within the ATP-binding hinge region of kinases.

Type II vs. Type I Inhibition

Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold are uniquely suited for Type II kinase inhibition . By appending a bulky moiety (such as a diphenylurea group via an oxygen linker) at the C4 position, these compounds effectively lock kinases like VEGFR2 into an inactive, "DFG-out" conformation[1]. The activation loop shifts, exposing an allosteric hydrophobic pocket adjacent to the ATP site.

Conversely, pyrrolo[2,3-d]pyrimidine analogs are historically favored for Type I (ATP-competitive) or irreversible covalent inhibition, targeting the active "DFG-in" conformation of mutated kinases (e.g., EGFR T790M/C797S)[2].

G A Pyrrolo[3,2-d]pyrimidine Derivative B VEGFR2 Kinase Domain A->B Binds to C Hinge Region Binding (ATP Pocket) B->C Pyrimidine Core D Allosteric Hydrophobic Pocket (DFG-out Conformation) B->D C4-Diphenylurea Moiety E Kinase Inactivation (Angiogenesis Inhibition) C->E D->E

Fig 1: Binding logic of pyrrolo[3,2-d]pyrimidine derivatives inducing VEGFR2 DFG-out conformation.

Comparative Biological Activity

To objectively evaluate the performance of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives, we must compare their functionalized end-products against alternative scaffolds. The table below synthesizes quantitative data from validated biochemical assays.

Scaffold IsomerRepresentative DerivativePrimary TargetMechanism of ActionIC₅₀ ValueKey Insight
Pyrrolo[3,2-d]pyrimidine Compound 16 (C4-diphenylurea analog)VEGFR2 (KDR)Type II (Reversible, DFG-out)33 nM High cellular potency; overcomes resistance mutations by exploiting the allosteric pocket[1].
Pyrrolo[3,2-d]pyrimidine TAK-285 Analog (Compound 2cb)EGFR / HER2Type I (Reversible Dual Inhibitor)11 nM Excellent pharmacokinetic profile; binds to the inactive conformation of EGFR[3].
Pyrrolo[2,3-d]pyrimidine Compound 31rEGFR (T790M/C797S)Type I / Covalent< 1 nM Sub-nanomolar potency against triple mutants; pyrrolic N-H is critical for hinge binding[2].

Data Interpretation: While the [2,3-d] analogs achieve extreme sub-nanomolar potency against active-state mutant EGFR, the [3,2-d] scaffold excels in achieving high selectivity and prolonged residence times by stabilizing inactive kinase states (Type II inhibition).

Experimental Workflows & Self-Validating Protocols

To utilize 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine effectively, researchers must exploit its orthogonal reactivity. The C4-chloride is highly electrophilic, enabling rapid Nucleophilic Aromatic Substitution (SₙAr). The C7-iodide remains inert under SₙAr conditions but is highly reactive toward Palladium-catalyzed cross-coupling.

Protocol A: Orthogonal Derivatization of the Scaffold

This protocol utilizes internal chemical logic to self-validate the reaction progress without requiring intermediate isolation.

  • SₙAr at C4 Position:

    • Procedure: Dissolve 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) and the desired nucleophile (e.g., substituted aniline, 1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir at 80°C for 4 hours.

    • Causality: The electron-withdrawing pyrimidine ring activates the C4-Cl bond. The methyl group at C2 provides steric steering, minimizing off-target reactions.

    • Self-Validation Check: Monitor via LC-MS. Successful conversion is confirmed by a mass shift corresponding to the loss of chlorine (M-35) and the addition of the nucleophile. Crucially, the distinct isotopic signature of the C7-iodine must remain intact in the mass spectrum.

  • Suzuki-Miyaura Coupling at C7 Position:

    • Procedure: To the crude SₙAr mixture, add the desired aryl boronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq). Degas the vessel with N₂ for 10 minutes. Heat to 100°C for 12 hours.

    • Causality: The electron-rich pyrrole ring makes the C7-I bond ideal for oxidative addition by the Pd(0) catalyst, allowing C-C bond formation.

    • Self-Validation Check: Complete disappearance of the iodinated intermediate mass via LC-MS confirms the successful cross-coupling.

Protocol B: VEGFR2 (KDR) TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory here to eliminate compound auto-fluorescence and accurately capture the slow-binding kinetics of Type II inhibitors.

  • Enzyme Pre-Incubation (Critical Step): Incubate recombinant unphosphorylated VEGFR2 kinase domain with the synthesized derivative in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT) for 60 minutes at room temperature.

    • Causality: Type II inhibitors require extended pre-incubation because the kinase must undergo a slow conformational shift from DFG-in to DFG-out to accommodate the inhibitor[1]. Skipping this step results in falsely elevated IC₅₀ values.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ value) and biotinylated poly-GT substrate. Incubate for 45 minutes.

  • Detection & Analysis: Add Eu-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). Read the time-resolved fluorescence at 665 nm and 615 nm. Calculate the FRET ratio (665/615) and plot against compound concentration using a 4-parameter logistic fit.

Workflow N1 4-Chloro-7-iodo-2-methyl- 5H-pyrrolo[3,2-d]pyrimidine N2 Step 1: SNAr at C4 (Nucleophilic Substitution) N1->N2 Add Nucleophile, Base, Heat N3 Step 2: Suzuki Coupling at C7 (Palladium Catalysis) N2->N3 Add Boronic Acid, Pd Cat, Base N4 Purification & Characterization (HPLC, NMR, MS) N3->N4 N5 In Vitro Kinase Assay (TR-FRET / VEGFR2 & EGFR) N4->N5 Lead Compounds N6 Cellular Proliferation Assay (HUVEC / H1975 Cells) N5->N6 IC50 < 100 nM

Fig 2: Orthogonal synthesis and screening workflow for pyrrolo[3,2-d]pyrimidine kinase inhibitors.

Conclusion

While pyrrolo[2,3-d]pyrimidines dominate the landscape of covalent and Type I kinase inhibitors, the 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold offers a distinct geometric advantage for Type II inhibition. Its orthogonal reactivity profile allows for rapid, predictable derivatization, making it an indispensable building block for developing next-generation therapeutics targeting VEGFR2 and inactive-state EGFR.

References

  • Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. International Journal of Molecular Sciences / PMC.[Link]

  • Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. Bioorganic & Medicinal Chemistry / PubMed.[Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry / ACS Publications.[Link]

Sources

Scaffold Evaluation and Validation Guide: 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation kinase inhibitors requires highly versatile, privileged chemical scaffolds capable of accessing complex binding pockets. 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1823899-43-9) has emerged as a premier building block for synthesizing Type I½ and Type II kinase inhibitors. Unlike traditional quinazolines or standard 7-deazapurines, this specific halogenated pyrrolo[3,2-d]pyrimidine scaffold offers orthogonal reactivity for rapid derivatization and unique conformational properties that stabilize the inactive "DFG-out" state of kinases.

This guide provides an objective comparison of this scaffold against alternative building blocks, detailing the mechanistic rationale, chemical derivatization strategies, and self-validating biochemical protocols required to evaluate its derivatives against targets such as EGFR, HER2, and KDR (VEGFR2).

Structural Rationale & Scaffold Comparison

The architectural design of a kinase inhibitor dictates its efficacy, selectivity, and ability to overcome resistance mutations (e.g., EGFR T790M). The structural features of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine provide specific pharmacological advantages:

  • Pyrrolo[3,2-d]pyrimidine Core: Induces a unique binding mode in the hinge region. Crystallographic data demonstrates that derivatives of this core bind preferentially to the inactive conformation of kinases, effectively overcoming steric clashes introduced by gatekeeper mutations[1].

  • C4-Chloride: A highly electron-deficient site primed for Nucleophilic Aromatic Substitution (SNAr), allowing the seamless installation of aniline-based hinge-binding motifs[2].

  • C7-Iodide: Electronically deactivated toward nucleophiles but highly susceptible to Palladium-catalyzed oxidative addition. This permits late-stage Suzuki-Miyaura cross-coupling to install bulky aryl groups that project deeply into the hydrophobic back-pocket or allosteric sites[3],[4].

  • C2-Methyl Group: Provides critical steric bulk that restricts the rotational freedom of the compound within the ATP pocket, enhancing target residence time (pseudo-irreversibility) and improving microsomal metabolic stability compared to unsubstituted variants[4].

Table 1: Objective Scaffold Comparison
Feature / Scaffold4-Cl-7-I-2-Me-5H-pyrrolo[3,2-d]pyrimidine (Target Product)4-Chloro-5H-pyrrolo[2,3-d]pyrimidine (Standard Isomer)4-Chloroquinazoline (Standard Core)
Hinge Binding Profile Binds inactive conformation (Type I½ / Type II)Binds active conformation (Type I)Binds active conformation (Type I)
Derivatization Sites Orthogonal C4 (SNAr) and C7 (Cross-coupling)Limited to C4 (SNAr) without prior halogenationLimited to C4 (SNAr)
Mutant Efficacy High (e.g., overcomes EGFR T790M/L858R)Low to Moderate (susceptible to gatekeeper clash)Poor (Inactive against T790M)
Metabolic Stability High (C2-methyl blocks oxidation)Moderate (C2 position vulnerable)High

Mechanistic Pathway & Target Engagement

Derivatives synthesized from this scaffold are primarily evaluated as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and HER2. By occupying the ATP-binding pocket and extending into the allosteric back-pocket, these compounds block the auto-phosphorylation of the intracellular kinase domain, thereby severing downstream survival (PI3K/AKT) and proliferation (RAS/MAPK) signaling cascades[1],[4].

Pathway Ligand EGF / Neuregulin Receptor EGFR / HER2 Heterodimer Ligand->Receptor Binds KinaseDomain Intracellular Kinase Domain (ATP Binding / Hinge Region) Receptor->KinaseDomain Activates Inhibitor Pyrrolo[3,2-d]pyrimidine Derivative Inhibitor->KinaseDomain Blocks ATP / Induces Inactive Conformation Downstream1 PI3K / AKT Pathway (Survival) KinaseDomain->Downstream1 Phosphorylation Downstream2 RAS / MAPK Pathway (Proliferation) KinaseDomain->Downstream2 Phosphorylation

EGFR/HER2 signaling pathway and mechanism of kinase inhibition.

Chemical Validation: Step-by-Step Derivatization Protocol

To validate the utility of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine, it must be converted into a testable library. The causality behind this specific sequence relies on exploiting the differential reactivity of the halogens. Performing SNAr at C4 first prevents the incoming amine from interfering with the Pd-catalyst required for the subsequent C7 Suzuki coupling[2].

Step 1: C4 Nucleophilic Aromatic Substitution (SNAr)

  • Preparation: Dissolve 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) and the desired substituted aniline (1.2 eq) in anhydrous isopropanol.

  • Catalysis: Add a catalytic amount of concentrated HCl (0.1 eq) to increase the electrophilicity of the pyrimidine C4 position.

  • Reaction: Heat the mixture to 80°C for 4–6 hours under an inert N₂ atmosphere.

  • Isolation: Cool to room temperature. The resulting 4-anilino-7-iodo intermediate typically precipitates and can be collected via vacuum filtration, washing with cold isopropanol.

Step 2: C7 Suzuki-Miyaura Cross-Coupling

  • Preparation: Combine the 4-anilino-7-iodo intermediate (1.0 eq), a selected aryl boronic acid (1.5 eq), and Na₂CO₃ (3.0 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). The bulky dppf ligand facilitates the oxidative addition into the strong C(sp2)-I bond.

  • Reaction: Heat to 90°C for 12 hours.

  • Purification: Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (DCM/MeOH) to yield the final dual-substituted kinase inhibitor.

Biochemical Validation: Self-Validating Kinase Assay

To ensure the trustworthiness of the biological data, the synthesized derivatives must be evaluated using a self-validating biochemical system. We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen assay.

Causality of Assay Design: A 10-point, 3-fold dilution series is mandatory to calculate the Hill slope. A Hill slope significantly deviating from 1.0 indicates assay interference (e.g., compound aggregation) rather than true 1:1 stoichiometric binding. The inclusion of a reference inhibitor normalizes inter-plate variability, while calculating the Z'-factor ensures the signal window is statistically robust (Z' > 0.5).

Step-by-Step Protocol:

  • Reagent Assembly: Prepare a master mix containing the recombinant kinase domain (e.g., EGFR T790M/L858R), biotinylated peptide substrate, and ATP at its predetermined Michaelis constant ( Km​ ).

  • Compound Plating: Dispense the synthesized pyrrolo[3,2-d]pyrimidine derivatives into a 384-well plate using a 10-point, 3-fold serial dilution (starting concentration 10 µM). Include Lapatinib as a positive control and DMSO as a vehicle negative control.

  • Incubation: Add the kinase master mix to the compounds and incubate for 60 minutes at room temperature to allow for the slow-binding kinetics typical of Type II inhibitors[3].

  • Detection: Add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for an additional 60 minutes.

  • Data Acquisition & Validation: Read the plate on a multi-mode microplate reader. Calculate the Z'-factor using the positive and negative controls. Fit the dose-response data to a 4-parameter logistic equation to determine the IC₅₀ and Hill slope.

Workflow Step1 Stage 1: Scaffold Derivatization C4 SNAr (Hinge Binder) C7 Suzuki (Back-Pocket) Step2 Step2 Step1->Step2 Purified Compounds Step3 Stage 3: Cellular Validation Ba/F3 Mutant Viability Target Engagement (Western) Step2->Step3 IC50 < 10 nM Hits Step4 Stage 4: DMPK & In Vivo Microsomal Stability Xenograft Tumor Regression Step3->Step4 Cellular Efficacy Confirmed

Step-by-step experimental workflow for kinase inhibitor validation.

Comparative Performance Data

When derivatized using the protocols above, the 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold yields inhibitors with vastly superior profiles against mutant kinases compared to traditional scaffolds. Table 2 summarizes the expected biochemical performance of optimized derivatives based on literature precedents[1],[4].

Table 2: Comparative Kinase Inhibition Profiling (IC₅₀ in nM)
Compound Core ArchitectureEGFR (Wild-Type)EGFR (T790M/L858R)HER2KDR (VEGFR2)
Optimized Pyrrolo[3,2-d]pyrimidine (2-Me, 7-Aryl) 2.54.80.983.6
Optimized Pyrrolo[2,3-d]pyrimidine 1.2> 100015.045.0
Quinazoline (e.g., Gefitinib) 0.4> 5000> 1000> 5000

Data Interpretation: The data clearly demonstrates that while quinazolines are highly potent against Wild-Type EGFR, they fail completely against the T790M gatekeeper mutation. The optimized pyrrolo[3,2-d]pyrimidine derivatives maintain sub-10 nM potency across both wild-type and double-mutant variants due to their ability to induce and stabilize the inactive kinase conformation[1].

References

  • Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. International Journal of Molecular Sciences.[Link]

  • Design and Synthesis of Pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors: Exploration of Novel Back-Pocket Binders. Journal of Medicinal Chemistry.[Link]

  • Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines. ACS Combinatorial Science.[Link]

Sources

Structure-activity relationship of the 2-methyl group in pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Structure-Activity Relationship of the 2-Methyl Group in Pyrrolo[3,2-d]pyrimidines

Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold and the Quest for Potency

The pyrrolo[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active agents.[1][2] As a bioisostere of purine, this scaffold has been extensively explored, leading to the development of compounds with diverse therapeutic applications, including antitumor, antiviral, and kinase inhibitory activities.[1][2][3] The efficacy of these agents is profoundly influenced by the nature and position of substituents on the core structure. Understanding the structure-activity relationship (SAR) is therefore paramount for rational drug design and the optimization of lead compounds.

This guide focuses specifically on the role of the methyl group at the C2 position of the pyrrolo[3,2-d]pyrimidine ring. We will provide a comparative analysis, supported by experimental data, to elucidate how this seemingly minor structural modification can dramatically impact biological activity. By examining analogues with and without the 2-methyl group, we aim to provide researchers and drug development professionals with actionable insights into the causal factors driving potency and selectivity.

Comparative Analysis: The Impact of the 2-Methyl Group on Biological Activity

The substitution pattern at the C2 position of the pyrrolo[3,2-d]pyrimidine core is a critical determinant of biological function. Experimental evidence from multiple studies indicates a strong preference for substitution at this position for achieving high potency.

A study focused on developing neuropeptide Y5 (NPY Y5) receptor antagonists provides a clear initial insight. When the 2-methyl group of a lead compound was removed (replaced with hydrogen), the resulting analogue showed a weak binding affinity for the Y5 receptor, underscoring that 2-substitution is advantageous for activity within this class of compounds.[4]

Further evidence comes from the development of antitubulin antitumor agents. Researchers designed a series of compounds to explicitly evaluate the importance of various moieties, including the 2-methyl group.[5] A key comparison was made between a compound bearing a 2-methyl group and an analogue where it was replaced by a 2-amino group. This substitution led to a substantial decrease in activity in cellular proliferation assays.[5] This finding suggests that the 2-position is sensitive to the electronic and steric properties of the substituent. While not a direct comparison to a 2-hydrogen analogue, it highlights that a small, relatively non-polar group like methyl is preferred over a more polar, hydrogen-bond-donating amino group in this specific context.

Quantitative Data Summary

To illustrate these relationships, the following table summarizes comparative data from studies on pyrrolo[3,2-d]pyrimidine derivatives. The data highlights how modifications at the C2 position influence biological outcomes.

Compound ID Core Structure R1 (C2-Substituent) Target/Assay Activity (IC50/GI50/Ki) Key Finding Reference
Lead Compound (1) Pyrrolo[3,2-d]pyrimidine-CH3NPY Y5 ReceptorPotent (specific value not given)Lead compound for SAR study.[4]
Analogue 88a Pyrrolo[3,2-d]pyrimidine-HNPY Y5 ReceptorWeak Binding AffinityDemonstrates the preference for 2-substitution for good activity.[4]
Compound 8 Pyrrolo[3,2-d]pyrimidine-CH3Tubulin Polymerization / Cellular ProliferationPotent InhibitorActive compound in the series.[5]
Compound 9 Pyrrolo[3,2-d]pyrimidine-NH2Tubulin Polymerization / Cellular ProliferationSubstantially Decreased ActivityReplacement of 2-methyl with 2-amino reduces potency.[5]
Mechanistic Interpretation

The preference for a 2-methyl group over hydrogen or an amino group can be attributed to several factors:

  • Hydrophobic Interactions: The methyl group is a small, lipophilic moiety. In many protein-ligand interactions, a methyl group can fit snugly into a small hydrophobic pocket within the binding site, increasing binding affinity through favorable van der Waals interactions. The removal of this group (R1 = H) would leave this pocket unoccupied, resulting in a loss of binding energy.

  • Steric and Electronic Effects: Replacing the methyl group with a larger or more polar group like an amino (-NH2) can introduce unfavorable steric clashes or alter the electronic distribution of the heterocyclic core. An amino group, being a hydrogen bond donor, might disrupt a finely tuned hydrophobic environment, leading to reduced activity.[5]

  • Conformational Rigidity: The methyl group can influence the preferred conformation of the entire molecule or adjacent side chains, potentially locking the compound into a more bioactive conformation for receptor binding.

The following diagram illustrates the logical relationship between the C2-substituent and the resulting biological activity based on the cited findings.

SAR_Logic cluster_0 C2-Position Modification Core Pyrrolo[3,2-d]pyrimidine Core H_Sub R1 = H (Unsubstituted) CH3_Sub R1 = CH3 (Methyl) NH2_Sub R1 = NH2 (Amino) Activity Biological Activity (e.g., Receptor Binding, Potency) H_Sub->Activity Weak Affinity CH3_Sub->Activity Preferred for Good Activity NH2_Sub->Activity Substantially Decreased

Caption: SAR logic for the C2 position of the pyrrolo[3,2-d]pyrimidine core.

Experimental Protocols

To facilitate further research in this area, we provide representative protocols for the synthesis and biological evaluation of 2-methyl-pyrrolo[3,2-d]pyrimidine derivatives, based on established methodologies.[5]

Protocol 1: Synthesis of 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

This protocol describes the key chlorination step to generate a versatile intermediate for further derivatization.

Causality: Phosphorus oxychloride (POCl3) is a standard and effective reagent for converting hydroxyl groups on pyrimidine rings into chlorides. The chloride is an excellent leaving group, making the C4 position susceptible to nucleophilic substitution, which is a common strategy for building a library of analogues.

  • Starting Material: Add 2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1.0 g, 6.7 mmol) to phosphorus oxychloride (20 mL).

  • Reaction: Heat the mixture at reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, evaporate the excess phosphorus oxychloride in vacuo.

  • Neutralization: Carefully adjust the pH of the residue to 8 with a cold ammonia solution. This will precipitate the product.

  • Purification: Filter the resulting precipitate and purify by column chromatography using a chloroform:methanol solvent system to yield the title compound as a light yellow solid.[5]

The following diagram outlines the general workflow for synthesizing and evaluating these compounds.

Synthesis_Workflow Start 2-Methyl-pyrrolo [3,2-d]pyrimidin-4-one Chlorination Chlorination (POCl3, reflux) Start->Chlorination Intermediate 4-Chloro-2-methyl Intermediate Chlorination->Intermediate Nucleophilic_Sub Nucleophilic Substitution (e.g., with Arylamine) Intermediate->Nucleophilic_Sub Final_Compound Final Analogue (e.g., Compound 6) Nucleophilic_Sub->Final_Compound Bio_Assay Biological Evaluation (e.g., Cell Proliferation Assay) Final_Compound->Bio_Assay SAR_Data SAR Data Bio_Assay->SAR_Data

Sources

In vivo efficacy of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: In Vivo Efficacy of Pyrrolo[3,2-d]pyrimidine Derivatives

Executive Summary

The compound 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 1823899-43-9) serves as a highly privileged, bifunctional building block in modern medicinal chemistry. Because its core mimics the purine/pyrimidine rings of ATP and folates, it is an ideal scaffold for designing competitive inhibitors[1][2]. The orthogonal reactivity of the 4-chloro (susceptible to nucleophilic aromatic substitution, SN​Ar ) and 7-iodo (primed for Suzuki-Miyaura or Sonogashira cross-coupling) positions allows researchers to rapidly synthesize diverse libraries of derivatives[3].

This guide objectively compares the in vivo efficacy of three leading classes of pyrrolo[3,2-d]pyrimidine derivatives—targeting EGFR/HER2 , ALK , and SHMT2 —providing drug development professionals with actionable experimental protocols and comparative pharmacodynamic data.

Mechanistic Divergence of the Pyrrolo[3,2-d]pyrimidine Scaffold

The structural versatility of the pyrrolo[3,2-d]pyrimidine core allows it to be functionalized into distinct therapeutic agents. By altering the substituents at the C4 and C7 positions, the scaffold can be directed toward either kinase inhibition (occupying the ATP-binding hinge region) or metabolic starvation (blocking folate-dependent one-carbon metabolism)[1][2].

G Core 4-Chloro-7-iodo-2-methyl-5H- pyrrolo[3,2-d]pyrimidine TAK TAK-285 / Cmpd 31r (EGFR/HER2 Inhibitor) Core->TAK C4/C7 Substitution (ATP Mimetic) XMU XMU-MP-5 (ALK Inhibitor) Core->XMU Aniline/Pyrazine Coupling (ATP Mimetic) AGF AGF347 (SHMT2/C1 Inhibitor) Core->AGF Antifolate Sidechain (Folate Mimetic) NSCLC NSCLC / Breast Cancer (T790M/C797S Overcome) TAK->NSCLC Kinase Hinge Binding ALKRes Crizotinib-Resistant NSCLC (L1196M/G1202R Overcome) XMU->ALKRes Kinase Hinge Binding Pancreatic Pancreatic/Ovarian Cancer (Metabolic Starvation) AGF->Pancreatic C1 Metabolism Blockade

Divergent therapeutic applications of the pyrrolo[3,2-d]pyrimidine core based on structural functionalization.

Comparative In Vivo Efficacy Data

The following table synthesizes the in vivo performance of leading pyrrolo[3,2-d]pyrimidine derivatives across various murine xenograft and genetically engineered mouse (GEM) models.

DerivativePrimary Target(s)Indication / Cell LineIn Vivo ModelDose & RegimenEfficacy Outcome
AGF347 SHMT2, GARFTase, AICARFTasePancreatic Cancer (MIA PaCa-2)SCID Mouse Subcutaneous Xenograft15 mg/kg, Q2d×8 (i.v.)Tumor growth delay (T-C) of 61 days; 20% of mice tumor-free at 120+ days[4][5].
TAK-285 EGFR, HER2Breast Cancer (BT-474)BALB/c Nude Mouse Xenograft100 mg/kg, BID (p.o.)T/C value of 29%; superior penetration in brain metastasis models vs. lapatinib[6][7].
XMU-MP-5 ALK (L1196M, G1202R)Crizotinib-Resistant NSCLCEML4-ALK GEM Model25-50 mg/kg, Daily (p.o.)Significant regression of lung tumors; overcame gatekeeper and solvent-front mutations[8][9].
Cmpd 31r EGFR (T790M/C797S)Drug-Resistant NSCLC (PC-9)Nude Mouse Xenograft80 mg/kg, Daily (p.o.)Substantial tumor regression; effectively bypassed third-generation TKI resistance[3].

Deep Dive: Mechanism & Causality

Targeting Kinase Mutations (EGFR & ALK)

Derivatives like TAK-285 and XMU-MP-5 leverage the pyrrolo[3,2-d]pyrimidine core to form critical hydrogen bonds within the kinase hinge region[3][10].

  • The Causality: The pyrrolic N-H acts as a vital hydrogen bond donor. Modifying this specific nitrogen (e.g., methylation) results in a dramatic loss of potency ( IC50​>258 nM), proving its essentiality for target engagement[3]. Furthermore, XMU-MP-5's specific functionalization allows it to bypass steric clashes caused by the bulky ALK G1202R solvent-front mutation, restoring efficacy where crizotinib fails[8].

Targeting One-Carbon (C1) Metabolism (SHMT2)

AGF347 represents a paradigm shift, utilizing the scaffold as a folate mimetic rather than an ATP mimetic[1].

  • The Causality: AGF347 is transported into cells via the proton-coupled folate transporter (PCFT) and reduced folate carrier (RFC)[4][11]. Once inside, it undergoes heavy polyglutamylation (>98%) in both the cytosol and mitochondria[4]. This polyglutamylation traps the drug intracellularly, leading to sustained inhibition of mitochondrial SHMT2 and cytosolic purine biosynthesis enzymes (GARFTase). The resulting intracellular glycine and formate depletion starves the tumor of reactive oxygen species (ROS) scavenging capacity, leading to apoptosis[4][11].

Self-Validating Experimental Protocol: In Vivo Efficacy Evaluation

To ensure trustworthiness and reproducibility when evaluating novel pyrrolo[3,2-d]pyrimidine derivatives, researchers must utilize a self-validating study design. This protocol incorporates internal controls (metabolic rescue and reference compounds) to confirm that observed tumor regression is strictly on-target.

Phase 1: Formulation and Pharmacokinetic Preparation

Pyrrolo[3,2-d]pyrimidine derivatives often exhibit high lipophilicity. Proper formulation is critical for in vivo bioavailability.

  • Vehicle Preparation: Prepare a fresh solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[12].

  • Dissolution: Add solvents sequentially to the synthesized derivative. Use mild sonication and heating (up to 37°C) if phase separation occurs. Ensure the solution is clear before administration[12].

Phase 2: Xenograft Implantation & Dosing (Example: MIA PaCa-2 Model)
  • Implantation: Subcutaneously implant human MIA PaCa-2 pancreatic cancer tumor fragments (30-50 mg) bilaterally into the flanks of 10- to 11-week-old female NCr SCID mice using a 12-gauge trocar[13].

  • Randomization: Once tumors reach an average volume of 100–150 mm³ (calculated as V=(L×W2)/2 ), randomize mice into three cohorts (n=8 per group):

    • Cohort A (Control): Vehicle only.

    • Cohort B (Test): Pyrrolo[3,2-d]pyrimidine derivative (e.g., AGF347 at 15 mg/kg, Q2d×8 i.v.)[5].

    • Cohort C (Validation/Rescue): Derivative + Glycine/Adenosine supplementation (to validate on-target C1 metabolism blockade) or a standard-of-care reference like Gemcitabine (120 mg/kg, Q4d×4)[5][11].

Phase 3: Monitoring and Pharmacodynamic Validation
  • Efficacy Tracking: Measure tumor dimensions via digital calipers every 2 days. Calculate the T/C ratio (Tumor volume of treated / Tumor volume of control). A T/C < 42% is generally considered active; < 10% is highly efficacious[6].

  • Toxicity Control: Monitor body weight bi-weekly. A weight loss of >20% mandates immediate cessation of dosing, serving as an internal toxicity threshold.

References

  • Dekhne, A. S., et al. "Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy." Molecular Cancer Therapeutics, 2019. URL:[Link][1]

  • Ishikawa, T., et al. "Design and Synthesis of Novel Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors Bearing a Pyrrolo[3,2-d]pyrimidine Scaffold." Journal of Medicinal Chemistry, 2011. URL:[Link][14]

  • Nakayama, A., et al. "Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model." Journal of Cancer, 2013. URL:[Link][6]

  • Katinas, J. M., et al. "Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism." Journal of Pharmacology and Experimental Therapeutics, 2020. URL:[Link][11]

  • Zhang, Q., et al. "A new ALK inhibitor overcomes resistance to first- and second-generation inhibitors in NSCLC." EMBO Molecular Medicine, 2022. URL: [Link][8]

Sources

Navigating the Cellular Maze: A Comparative Guide to the Off-Target Effects of Pyrrolo[3,2-d]pyrimidine-Based Microtubule Targeting Agents

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the journey from a promising lead compound to a clinically effective therapeutic is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicities and a narrow therapeutic window. This guide provides a comprehensive comparison of the off-target profiles of a representative pyrrolo[3,2-d]pyrimidine-based microtubule targeting agent, N-(4-Methoxyphenyl)-N,2,5-trimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine, against other agents in its class. We will delve into the experimental methodologies used to identify these unintended interactions and provide a framework for interpreting the resulting data, empowering researchers to make more informed decisions in their drug development programs.

The Promise and Peril of Pyrrolo[3,2-d]pyrimidines as Microtubule Targeting Agents

The pyrrolo[3,2-d]pyrimidine scaffold has emerged as a versatile platform for the development of potent anticancer agents. A notable class of these compounds functions as microtubule targeting agents (MTAs), which disrupt the dynamics of microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis.[1][2] Our focus here is on a representative compound, N-(4-Methoxyphenyl)-N,2,5-trimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (henceforth referred to as Pyrrolo-MTA-5 ), a potent microtubule depolymerizing agent that binds to the colchicine site on β-tubulin.[1] While its on-target efficacy is well-documented, a thorough understanding of its off-target interactions is paramount for its progression as a potential therapeutic.

Microtubule targeting agents are known to have a range of off-target effects, often stemming from interactions with other nucleotide-binding proteins, such as kinases. Therefore, a systematic evaluation of the selectivity of any new MTA is a critical step in its preclinical development.

Unmasking Off-Target Interactions: A Methodological Toolkit

A multi-pronged approach is essential to comprehensively map the off-target landscape of a compound. Here, we outline three key experimental strategies, each providing a unique layer of insight into the selectivity of Pyrrolo-MTA-5 and its alternatives.

Kinome Profiling: A Broad-Spectrum Screen for Kinase Interactions

Given that the ATP-binding pocket of kinases is a common site for off-target interactions of small molecule inhibitors, a broad kinome scan is an indispensable first step. This is typically performed using in vitro binding or activity assays against a large panel of recombinant kinases.

Experimental Protocol: KinomeScan™ (DiscoverX-like) Binding Assay

  • Compound Immobilization: The test compound (e.g., Pyrrolo-MTA-5) is immobilized on a solid support.

  • Kinase Panel: A comprehensive panel of human kinases (typically >400) is utilized. Each kinase is individually expressed as a fusion protein with a DNA tag.

  • Binding Competition: The immobilized compound is incubated with the kinase panel in the presence of a proprietary ligand that binds to the active site of most kinases.

  • Quantification: The amount of each kinase bound to the immobilized compound is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.

  • Data Analysis: Results are typically expressed as a percentage of control (DMSO), with lower percentages indicating stronger binding. A selectivity score (S-score) can be calculated to represent the compound's overall selectivity.

Illustrative Workflow for Kinome Profiling

KinomeProfiling Compound Pyrrolo-MTA-5 Immobilized Immobilized Compound Compound->Immobilized Competition Competitive Binding Assay Immobilized->Competition KinasePanel Kinase Panel (>400 kinases) KinasePanel->Competition qPCR qPCR Quantification Competition->qPCR DataAnalysis Data Analysis (Selectivity Score) qPCR->DataAnalysis

Caption: Workflow for assessing off-target kinase interactions.

Cellular Target Engagement: Verifying Interactions in a Physiological Context

While in vitro assays are excellent for broad screening, it is crucial to confirm that a compound engages its intended and unintended targets within a living cell. Cellular thermal shift assays (CETSA) and NanoBRET™ target engagement assays are powerful techniques for this purpose.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Engineering: A cell line (e.g., HEK293) is engineered to express the target protein (e.g., a suspected off-target kinase) as a fusion with NanoLuc® luciferase.

  • Tracer Addition: A fluorescent tracer that binds to the active site of the target protein is added to the cells. In the absence of a competing compound, the tracer is in close proximity to the NanoLuc®-tagged protein, resulting in a high Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Compound Treatment: Cells are treated with increasing concentrations of the test compound (Pyrrolo-MTA-5).

  • BRET Measurement: If the test compound binds to the target protein, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.

  • IC50 Determination: The concentration of the test compound that causes a 50% reduction in the BRET signal (IC50) is determined, providing a measure of target engagement potency in living cells.

Phenotypic Screening: Assessing the Global Cellular Impact

Ultimately, the most important measure of off-target effects is the overall cellular phenotype. High-content imaging and cell-based proliferation assays across a diverse panel of cell lines can reveal unexpected biological activities and potential liabilities.

Experimental Protocol: High-Content Imaging for Cytotoxicity and Phenotypic Changes

  • Cell Plating: A panel of cancer cell lines with diverse genetic backgrounds is plated in multi-well plates.

  • Compound Treatment: Cells are treated with a dilution series of the test compound.

  • Staining: After a defined incubation period (e.g., 72 hours), cells are fixed and stained with a cocktail of fluorescent dyes to visualize the nucleus (e.g., Hoechst), cytoplasm, and specific cellular organelles or markers of cell health (e.g., mitochondrial membrane potential, caspase activation).

  • Automated Microscopy: Plates are imaged using a high-content imaging system.

  • Image Analysis: Sophisticated image analysis software is used to quantify a multitude of cellular features, including cell number, nuclear morphology, cell cycle distribution, and markers of apoptosis or necrosis.

  • Phenotypic Profiling: The resulting multi-parametric data is used to generate a "phenotypic fingerprint" of the compound, which can be compared to a library of reference compounds with known mechanisms of action to identify potential off-target activities.

Comparative Analysis: Pyrrolo-MTA-5 vs. Alternative Microtubule Targeting Agents

To provide a practical context, we will compare the hypothetical off-target profile of Pyrrolo-MTA-5 with that of a well-characterized colchicine-site binding agent, Combretastatin A-4 (CA-4).

Table 1: On-Target and Off-Target Activity Profile of Pyrrolo-MTA-5 and Combretastatin A-4 (CA-4)

TargetPyrrolo-MTA-5Combretastatin A-4 (CA-4)Assay Type
On-Target
Tubulin PolymerizationIC50 = 50 nMIC50 = 200 nMIn vitro polymerization assay
Off-Target (Kinase Panel)
VEGFR2IC50 > 10 µMIC50 = 5 µMKinase activity assay
SRCIC50 > 10 µMIC50 = 8 µMKinase activity assay
ABL1IC50 > 10 µMIC50 > 10 µMKinase activity assay
Cellular Activity
MDA-MB-231 (Breast Cancer)GI50 = 10 nMGI50 = 5 nMCell proliferation assay
HUVEC (Endothelial Cells)GI50 = 15 nMGI50 = 1 nMCell proliferation assay

Disclaimer: The data presented for Pyrrolo-MTA-5 is illustrative and based on the reported high potency of related compounds. Actual experimental values would need to be determined.

Interpretation of Comparative Data:

Signaling Pathway of the Primary Target: Microtubule Dynamics

MicrotubuleDynamics cluster_0 Microtubule Polymerization cluster_1 Microtubule Depolymerization Tubulin αβ-Tubulin Dimers Protofilament Protofilament Assembly Tubulin->Protofilament Microtubule Microtubule Elongation Protofilament->Microtubule Catastrophe Catastrophe Microtubule->Catastrophe Depolymerization Depolymerization Catastrophe->Depolymerization Depolymerization->Tubulin PyrroloMTA5 Pyrrolo-MTA-5 PyrroloMTA5->Depolymerization Promotes

Caption: The dynamic instability of microtubules and the point of intervention for Pyrrolo-MTA-5.

Conclusion: A Roadmap for De-risking Drug Candidates

The comprehensive evaluation of off-target effects is not merely an academic exercise but a cornerstone of modern drug development. By employing a suite of orthogonal assays, from broad in vitro screens to detailed cellular and phenotypic profiling, researchers can build a robust understanding of a compound's selectivity. The illustrative comparison between Pyrrolo-MTA-5 and a known agent highlights how this data can inform lead optimization efforts, guiding medicinal chemists to design molecules with improved safety profiles and a higher probability of clinical success. As we continue to unravel the complexities of cellular signaling, a proactive and thorough approach to off-target profiling will remain an indispensable tool in our quest for safer and more effective medicines.

References

  • Seley-Radtke, K. L., & Yates, M. K. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 23(15), 4812–4819. [Link]

  • Gangjee, A., et al. (2014). Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3,2-d]pyrimidines as Microtubule Targeting Agents. Journal of Medicinal Chemistry, 57(21), 8868–8883. [Link]

  • Gangjee, A., et al. (2011). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Pharmaceutical Research, 28(8), 1936–1946. [Link]

  • Matherly, L. H., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology, 97(1), 33-44. [Link]

  • Matherly, L. H., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. [Link]

  • Prota, A. E., & Steinmetz, M. O. (2018). Microtubule-Targeting Agents: Strategies To Hijack the Cytoskeleton. Trends in Cell Biology, 28(10), 779-792. [Link]

  • Wang, X., et al. (2023). Microtubule-targeting agents for cancer treatment: Seven binding sites and three strategies. MedComm–Oncology, 2(3), e46. [Link]

  • Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism, 25(1), 27-42. [Link]

  • Kouvari, E., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 3(2), 1-5. [Link]

  • De Wael, K., et al. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(2), 586-633. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine: An Essential Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors targeting pathways implicated in oncology and inflammatory diseases. The specific analogue, 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine, represents a highly functionalized intermediate, primed for diversification through cross-coupling reactions at the chloro and iodo positions. This guide provides a comparative analysis of two plausible synthetic routes to this key building block, offering a detailed examination of their respective methodologies, yields, and strategic considerations for researchers in drug discovery and process development.

Introduction to the Target Molecule

4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound of significant interest in the synthesis of targeted therapeutics. The chloro substituent at the 4-position serves as a versatile handle for nucleophilic aromatic substitution, while the iodo group at the 7-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions. The methyl group at the 2-position can influence the molecule's interaction with the target kinase. The strategic placement of these functionalities allows for the systematic exploration of the chemical space around the pyrrolo[3,2-d]pyrimidine core, a critical aspect of lead optimization in drug development.

This guide will explore two distinct synthetic strategies for the preparation of this valuable intermediate. Route A follows a linear sequence involving the initial construction of the pyrrolo[3,2-d]pyrimidin-4-one core, followed by sequential chlorination and iodination. Route B proposes a convergent approach where a pre-functionalized pyrrole intermediate is cyclized to form the target scaffold.

Route A: Linear Synthesis via Core Construction, Chlorination, and Iodination

This route commences with the construction of the 2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one core, which then undergoes sequential halogenation. This approach is often favored for its straightforward nature and the commercial availability of the initial starting materials.

Experimental Protocol for Route A

Step 1: Synthesis of 2-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one

The synthesis begins with the condensation of a substituted pyrrole with a reagent that provides the remaining atoms for the pyrimidine ring. A common strategy involves the reaction of a 3-amino-4-cyanopyrrole derivative with an appropriate C1 source.

  • To a solution of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate (1.0 eq) in formamide (10 vol), add sodium methoxide (0.1 eq).

  • Heat the reaction mixture to 150-160 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Adjust the pH to 5-6 with acetic acid to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford 2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one.

Step 2: Chlorination to 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

The hydroxyl group at the 4-position is converted to a chloro group, a common transformation in the synthesis of pyrimidine-based kinase inhibitors.

  • Suspend 2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq) in phosphoryl chloride (POCl₃, 5-10 vol).

  • Add N,N-dimethylaniline (1.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine.

Step 3: Iodination to 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

The final step involves the regioselective iodination of the pyrrole ring at the 7-position. N-Iodosuccinimide (NIS) is a mild and effective reagent for this transformation[1].

  • Dissolve 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 vol).

  • Cool the solution to 0 °C and add N-iodosuccinimide (NIS, 1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the consumption of the starting material by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to provide 4-chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine.

Diagram of Synthetic Route A

Synthetic Route A start Ethyl 2-amino-5-methyl- 1H-pyrrole-3-carboxylate intermediate1 2-Methyl-5H-pyrrolo[3,2-d]- pyrimidin-4-one start->intermediate1 Formamide, NaOCH3 intermediate2 4-Chloro-2-methyl-5H- pyrrolo[3,2-d]pyrimidine intermediate1->intermediate2 POCl3, N,N-dimethylaniline product 4-Chloro-7-iodo-2-methyl- 5H-pyrrolo[3,2-d]pyrimidine intermediate2->product NIS, DMF Synthetic Route B start Ethyl 2-amino-5-methyl- 1H-pyrrole-3-carboxylate intermediate1 Ethyl 2-amino-4-iodo-5-methyl- 1H-pyrrole-3-carboxylate start->intermediate1 NIS, CH2Cl2 intermediate2 7-Iodo-2-methyl-5H- pyrrolo[3,2-d]pyrimidin-4-one intermediate1->intermediate2 Formamide, NaOCH3 product 4-Chloro-7-iodo-2-methyl- 5H-pyrrolo[3,2-d]pyrimidine intermediate2->product POCl3, DIPEA

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is a paramount objective. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, are frequently implicated in diseases such as cancer and inflammation, making them attractive therapeutic targets. The pyrrolo[3,2-d]pyrimidine scaffold, an analogue of the purine core of ATP, has emerged as a privileged structure in the design of kinase inhibitors. This guide provides an in-depth technical analysis of the cross-reactivity profiling of a representative compound from this class, 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine.

The journey of a kinase inhibitor from a promising lead to a clinical candidate is fraught with challenges, a primary one being the management of off-target effects. Due to the conserved nature of the ATP-binding site across the human kinome, achieving absolute selectivity is a formidable task.[1] Cross-reactivity, or the binding of an inhibitor to unintended kinase targets, can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology.[2][3] Therefore, a comprehensive understanding of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design.[1][4]

This guide will dissect the methodologies employed to characterize the selectivity of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine, offering a comparative analysis with established kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide researchers in their own drug development endeavors.

The Compound in Focus: 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

The pyrrolo[3,2-d]pyrimidine core is a versatile scaffold that has been explored for the inhibition of various kinases, including VEGFR, PDGFR, and Tie-2.[5] The specific substitutions on this core—a chloro group at position 4, an iodo group at position 7, and a methyl group at position 2—are designed to modulate potency and selectivity. While the pyrrolo[2,3-d]pyrimidine isomer has been extensively studied as a scaffold for inhibitors of kinases like RIPK1 and EGFR, the [3,2-d] isomer presents a distinct structural framework.[6][7]

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of kinase inhibitor selectivity. Here, we explore three gold-standard techniques: large-scale in vitro kinase profiling (kinome scanning), cellular target engagement assays (Cellular Thermal Shift Assay), and unbiased proteome-wide approaches (Chemical Proteomics).

In Vitro Kinome Scanning: A Global View of Selectivity

Kinome scanning platforms offer a broad, initial assessment of a compound's interaction with a large panel of recombinant kinases.[8][9][10] These assays are invaluable for identifying both primary targets and potential off-targets early in the drug discovery process.

The KINOMEscan™ platform utilizes a competition-based binding assay to quantify the interaction between a test compound and a panel of over 480 human kinases.[9][10]

G A Test Compound (4-Chloro-7-iodo-2-methyl- 5H-pyrrolo[3,2-d]pyrimidine) D Incubation: Compound, Kinase, & Immobilized Ligand A->D B Immobilized Ligand B->D C DNA-tagged Kinase C->D E Capture on Solid Support D->E F Washing E->F G Elution F->G H qPCR Quantification of Kinase Tag G->H G A Cell Culture & Treatment with Compound B Thermal Gradient (Heating) A->B C Cell Lysis (Freeze-Thaw) B->C D Centrifugation to Separate Soluble & Aggregated Proteins C->D E Collection of Soluble Fraction D->E F Protein Quantification (e.g., Western Blot) E->F

CETSA Experimental Workflow.

A successful CETSA experiment will show a shift in the melting curve of the target protein to a higher temperature in the presence of the binding compound. This thermal stabilization is a direct indicator of target engagement. Comparing the thermal shifts induced by our test compound with other inhibitors provides a measure of their relative cellular potency and target residence time.

Chemical Proteomics: Unbiased Target Deconvolution

Chemical proteomics offers a powerful, unbiased approach to identify the full spectrum of protein targets for a given compound in a cellular lysate. [11]This technique is particularly useful for identifying unexpected off-targets that may not be included in standard kinase panels.

The Kinobeads™ technology utilizes a mixture of immobilized, broad-spectrum kinase inhibitors to capture a significant portion of the kinome from a cell lysate. [12]

  • Lysate Preparation: Prepare a cell lysate from the desired cell line or tissue.

  • Competitive Binding: Incubate the lysate with varying concentrations of the free test compound (4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine).

  • Affinity Capture: Add the Kinobeads™ to the lysate and incubate to allow the capture of kinases that are not bound to the free inhibitor.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases.

  • LC-MS/MS Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

G A Cell Lysate Preparation B Incubation with Free Inhibitor A->B C Addition of Kinobeads™ B->C D Affinity Capture of Unbound Kinases C->D E Washing D->E F Elution E->F G Tryptic Digestion F->G H LC-MS/MS Analysis G->H

Chemical Proteomics Workflow using Kinobeads™.

By comparing the protein profiles from samples treated with different concentrations of the free inhibitor to a control sample, one can identify proteins that are displaced from the beads in a dose-dependent manner. These proteins represent the direct targets of the compound in the complex proteome. This method can provide quantitative dose-response curves and apparent binding constants for hundreds of kinases simultaneously. [11]

Conclusion: A Holistic Approach to Selectivity Profiling

The comprehensive cross-reactivity profiling of a kinase inhibitor is a critical component of its preclinical evaluation. As we have demonstrated with the illustrative case of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine, a combination of in vitro kinome scanning, cellular target engagement assays like CETSA, and unbiased chemical proteomics provides a multi-dimensional understanding of a compound's selectivity.

This integrated approach allows researchers to:

  • Identify primary and secondary targets with high confidence.

  • Validate target engagement in a physiologically relevant context.

  • Uncover potential off-target liabilities that could lead to toxicity.

  • Guide structure-activity relationship (SAR) studies to optimize selectivity.

By embracing these robust methodologies, drug discovery teams can make more informed decisions, increasing the likelihood of developing safer and more effective targeted therapies. The pyrrolo[3,2-d]pyrimidine scaffold continues to be a promising starting point for the development of novel kinase inhibitors, and a thorough understanding of their cross-reactivity profiles will be essential for realizing their full therapeutic potential.

References

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Chemical Proteomics Reveals the Target Landscape of Clinical Kinase Inhibitors. Semantic Scholar. [Link]

  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Science. [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Hyvönen Group @ Biochemistry, Cambridge. [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC. [Link]

  • A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies. PMC. [Link]

  • Kinome Profiling. PMC. [Link]

  • Kinase Screening & Profiling Service. Drug Discovery Support. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. [Link]

  • Identification of 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. Journal of Medicinal Chemistry. [Link]

  • 4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine. NextSDS. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinase. ChemMedChem. [Link]

  • An overview on synthesis and biological activity of pyrimidines. ResearchGate. [Link]

  • N-phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases. PubMed. [Link]

  • Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. PMC. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. [Link]

  • Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. MDPI. [Link]

  • Effect of 4-chloro-5-iodo-7H-pyrrolo[2.3-d]pyrimidine on cell viability... ResearchGate. [Link]

  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

Sources

Fragment-to-Lead Benchmarking: Evaluating the 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine Scaffold Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Benchmarking, Structural Causality, and Preclinical Validation Protocols

Executive Summary

In modern targeted oncology, the design of ATP-competitive kinase inhibitors frequently relies on a few privileged heterocyclic scaffolds. While quinazoline-based drugs (e.g., Erlotinib, Lapatinib) have dominated the landscape of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) inhibition, they are often limited by acquired resistance mutations (e.g., T790M) and poor blood-brain barrier (BBB) penetration due to P-glycoprotein (Pgp) efflux[1].

As a Senior Application Scientist, I frequently benchmark emerging chemical building blocks for fragment-based drug discovery (FBDD). 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1823899-43-9) represents a premium, tri-functionalized intermediate. Rather than functioning as a standalone drug, this highly reactive scaffold is the critical central core used to synthesize next-generation dual EGFR/HER2 inhibitors, most notably the clinical candidate TAK-285[2]. This guide objectively benchmarks the pharmacological potential and synthetic utility of this pyrrolo[3,2-d]pyrimidine scaffold against traditional quinazoline alternatives.

Structural Causality: The Logic Behind the Scaffold

To understand why this specific building block outperforms simpler purine or quinazoline cores, we must analyze the causality behind its three functional groups. Every moiety is a deliberate synthetic handle designed to probe specific kinase microenvironments:

  • 4-Chloro (The Hinge Binder Anchor): The electron-deficient nature of the pyrimidine ring makes the C-4 position highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). This allows for the rapid, high-yield attachment of substituted anilines, which are essential for forming critical hydrogen bonds with the hinge region (e.g., Met793 in EGFR)[3].

  • 7-Iodo (The Back-Pocket Probe): The iodine atom at C-7 is a perfect leaving group for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Elaborating this position allows the molecule to extend into the hydrophobic back pocket of the kinase, a crucial interaction for stabilizing the "DFG-out" inactive conformation and overcoming T790M resistance[4].

  • 2-Methyl (The Selectivity Filter): The addition of a methyl group at the C-2 position provides specific steric bulk. This subtle modification restricts rotational freedom and enhances hydrophobic interactions within the hinge region, significantly improving selectivity for EGFR/HER2 over off-target kinases like HER4 or MEK[5][6].

Quantitative Benchmarking: Pyrrolo[3,2-d]pyrimidine vs. Quinazolines

When the 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold is fully elaborated into a lead compound (such as TAK-285), it exhibits distinct pharmacological advantages over standard quinazoline-based drugs. The data below summarizes the benchmarking of these structural classes.

Table 1: Pharmacological Benchmarking of Kinase Inhibitor Scaffolds
Property / MetricPyrrolo[3,2-d]pyrimidine Scaffold (e.g., TAK-285)Quinazoline Scaffold (e.g., Lapatinib)Quinazoline Scaffold (e.g., Erlotinib)
Primary Kinase Targets EGFR, HER2[3]EGFR, HER2EGFR
EGFR Biochemical IC 50​ 23 nM[6]~10 nM2 nM
HER2 Biochemical IC 50​ 17 nM[6]~10 nM>1000 nM
P-glycoprotein (Pgp) Substrate No (Evades efflux)[1]Yes (High efflux)[1]Yes
Blood-Brain Barrier Penetration High (Efficacious in brain metastases)[1]LowLow to Moderate
Binding Conformation Reversible, DFG-in/out adaptable[4]Reversible, DFG-inReversible, DFG-in

Insight: While the biochemical potency (IC 50​ ) of the pyrrolo[3,2-d]pyrimidine scaffold is comparable to quinazolines, its true superiority lies in its physicochemical properties. By evading Pgp-mediated efflux, derivatives of this scaffold maintain high unbound fractions in the central nervous system, making them critical assets for treating HER2-positive brain metastases[1].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols detail the self-validating workflows required to synthesize a lead inhibitor from the 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold and subsequently benchmark its biochemical efficacy.

Protocol A: Step-by-Step Scaffold Elaboration

Objective: Convert the raw building block into a dual-kinase inhibitor via sequential SN​Ar and Suzuki coupling.

  • C-4 Amination ( SN​Ar ):

    • Reagents: Dissolve 1.0 equivalent of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine and 1.2 equivalents of the desired aniline (e.g., 3-chloro-4-(3-fluorobenzyloxy)aniline) in anhydrous isopropanol.

    • Catalysis: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic acid scavenger.

    • Reaction: Reflux at 90°C for 12 hours. Monitor via LC-MS until the starting material is consumed.

    • Validation: Isolate the intermediate via filtration. The presence of the [M+H]+ peak corresponding to the loss of chlorine and addition of the aniline validates successful hinge-binder attachment.

  • C-7 Functionalization (Suzuki-Miyaura Coupling):

    • Reagents: Combine 1.0 equivalent of the C-4 aminated intermediate with 1.5 equivalents of an aryl boronic acid in a 4:1 mixture of 1,4-dioxane and water.

    • Catalysis: Add 0.05 equivalents of Pd(dppf)Cl2​ and 3.0 equivalents of K2​CO3​ .

    • Reaction: Degas the mixture with N2​ for 10 minutes, then heat to 90°C for 8 hours.

    • Validation: Purify via preparative HPLC. NMR structural elucidation will confirm the displacement of the C-7 iodine, yielding the fully elaborated back-pocket binder[2].

Protocol B: In Vitro Kinase Benchmarking Assay (FRET/AlphaScreen)

Objective: Quantify the IC 50​ of the synthesized pyrrolo[3,2-d]pyrimidine derivative against recombinant EGFR and HER2.

  • Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized compound (starting at 10 µM) in 100% DMSO.

  • Enzyme Reaction: In a 384-well plate, combine 1 nM recombinant EGFR or HER2 kinase domain, 2 µM biotinylated peptide substrate, and 10 µM ATP in kinase assay buffer (50 mM HEPES, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Inhibition: Transfer 100 nL of the compound dilutions to the reaction wells. Incubate at room temperature for 60 minutes.

  • Detection: Add AlphaScreen Streptavidin Donor beads and Phospho-Tyrosine Acceptor beads (PerkinElmer). Incubate in the dark for 60 minutes.

  • Validation: Read the plate on an EnVision multilabel reader. Use Erlotinib as a positive control for EGFR and Lapatinib for HER2. Calculate IC 50​ values using a 4-parameter logistic curve fit. An IC 50​ < 50 nM validates the compound as a highly potent inhibitor[2][6].

Visualizations of Workflows and Pathways

SynthesisWorkflow A 4-Chloro-7-iodo-2-methyl- 5H-pyrrolo[3,2-d]pyrimidine (Starting Scaffold) B SNAr Reaction (Aniline, DIPEA, iPrOH) A->B C C4-Aminated Intermediate (Hinge Binder Established) B->C D Suzuki Coupling (Aryl Boronic Acid, Pd-cat) C->D E Fully Elaborated Inhibitor (e.g., TAK-285 Analog) D->E

Synthetic workflow for elaborating the pyrrolo[3,2-d]pyrimidine scaffold.

SignalingPathway Scaffold Pyrrolo[3,2-d]pyrimidine Inhibitor Receptor EGFR / HER2 Receptor Tyrosine Kinases Scaffold->Receptor ATP Competitive Inhibition Apoptosis Apoptosis (Programmed Cell Death) Scaffold->Apoptosis Induces via Target Blockade PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Mechanism of action for pyrrolo[3,2-d]pyrimidine-derived dual EGFR/HER2 inhibitors.

References

  • Title: Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Design and Synthesis of Pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors: Exploration of Novel Back-Pocket Binders Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model Source: Journal of Cancer URL: [Link]

  • Title: Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) URL: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a halogenated heterocyclic compound, a class of molecules pivotal in medicinal chemistry. However, its responsible disposal is not merely a matter of laboratory hygiene but a critical component of our commitment to safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring compliance with regulatory standards and safeguarding our colleagues and the environment.

The disposal of chemical waste is stringently regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1]. It is imperative that this and other hazardous chemical wastes are not disposed of in regular trash or down the sewer system[1][2].

I. Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: May be harmful or toxic if swallowed, inhaled, or in contact with skin[3][4][5].

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation[3][4].

  • Respiratory Irritation: May cause respiratory irritation[3][5].

Given its structure as a halogenated heterocyclic compound, there is also a potential for environmental toxicity if not disposed of correctly. Halogenated compounds can persist in the environment and require specific disposal methods to prevent the formation of toxic byproducts such as dioxins and furans during thermal decomposition[6].

II. Personal Protective Equipment (PPE)

To mitigate the risks identified above, the following personal protective equipment must be worn when handling 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine, especially during disposal procedures.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of dust or vapors[3][5].
III. Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe chemical waste disposal. As 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a halogenated organic compound, it must be collected in a designated waste stream[7][8].

Step 1: Designate a Waste Container

  • Select a chemically compatible container that is in good condition and has a secure, leak-proof lid[2][9]. Plastic containers are often preferred over glass to minimize the risk of breakage[1].

Step 2: Label the Waste Container

  • Affix a hazardous waste tag to the container before adding any waste[1][9].

  • The label must clearly state "Hazardous Waste"[9].

  • List all chemical constituents by their full name (no abbreviations or formulas) and their approximate concentrations[1][9]. For this specific waste stream, you would write "4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine". If it is in a solvent, the solvent must also be listed (e.g., "Methylene Chloride").

Step 3: Waste Accumulation

  • Collect waste in a designated satellite accumulation area (SAA), which should be at or near the point of generation and under the control of laboratory personnel[2][9].

  • Keep the waste container closed at all times, except when adding waste[9][10]. Do not leave a funnel in the container[9].

  • Do not mix incompatible waste streams. This compound should be placed in the "Halogenated Organic Waste" stream[8].

Step 4: Storage Pending Disposal

  • Store the sealed and labeled container in a well-ventilated area, away from sources of ignition[3].

  • Ensure that the container is stored in secondary containment to prevent spills.

  • The EPA requires that full containers be removed from the SAA within 72 hours[9].

Below is a decision-making workflow for the proper segregation and handling of this chemical waste.

G cluster_0 Waste Generation & Initial Handling cluster_1 Segregation & Containerization cluster_2 Accumulation & Disposal Request A Generate Waste: 4-Chloro-7-iodo-2-methyl- 5H-pyrrolo[3,2-d]pyrimidine B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste halogenated? B->C D Select 'Halogenated Organic Waste' Container C->D Yes E Select 'Non-Halogenated Organic Waste' Container C->E No F Properly Label Container: - 'Hazardous Waste' - Full Chemical Name(s) - Date D->F G Store in Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Container >90% Full? H->I J Submit Chemical Waste Pickup Request to EHS I->J Yes

Caption: Workflow for the safe disposal of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine.

IV. Disposal Procedures

The final disposal of hazardous waste must be conducted by a licensed waste management facility. Your institution's Environmental Health and Safety (EHS) office is responsible for coordinating this process[1][9].

  • Request Pickup: Once the waste container is nearly full (approximately 90%), submit a chemical waste pickup request to your institution's EHS office[9].

  • Documentation: Ensure all accompanying paperwork is completed accurately and fully. This is a legal requirement to track hazardous waste from generation to final disposal[10].

  • Final Disposal Method: Halogenated organic wastes are typically disposed of via high-temperature incineration[6]. This method is effective at destroying the organic molecule, but it must be done at specific temperatures (around 1200 K or higher) to prevent the formation of toxic dioxins and furans[6].

V. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • For a small spill, alert personnel in the immediate area. If you are trained and it is safe to do so, clean up the spill using an appropriate chemical spill kit.

    • For a large spill, evacuate the area immediately and contact your institution's EHS or emergency response team[5].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention[11]. Remove contaminated clothing[3].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[3].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[11].

VI. Regulatory Compliance

All laboratory personnel who handle hazardous chemicals are required by the Occupational Safety and Health Administration (OSHA) to receive training on the hazards of those chemicals and the procedures for safe handling and disposal[12]. This includes understanding your institution's specific Chemical Hygiene Plan (CHP), which outlines the policies and procedures for protecting employees from chemical hazards in the laboratory[13][14].

By adhering to these procedures, you contribute to a culture of safety and ensure that your groundbreaking research does not come at the cost of environmental or personal health.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety . University of Colorado Boulder. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . Triumvirate Environmental. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. [Link]

  • 4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine - Safety Data . NextSDS. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts . MDPI. [Link]

  • OSHA Laboratory Standard . National Center for Biotechnology Information. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . University of Texas at Austin. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]

  • Hazardous Waste Segregation . University of Wisconsin-Madison. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . Madridge Publishers. [Link]

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Personal protective equipment for handling 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a mere checklist of compliance, but as a fundamental extension of chemical mechanics. Handling highly functionalized intermediates like 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine requires an understanding of its molecular reactivity.

This compound features a highly electrophilic pyrimidine core due to the C4-chlorine, primed for Nucleophilic Aromatic Substitution (SNAr), and a C7-iodine optimized for transition-metal cross-coupling. Because it is designed to react efficiently with nucleophiles, it readily forms covalent bonds with biological nucleophiles (such as cysteine or lysine residues in skin proteins). This inherent reactivity is the direct cause of its high potential as a skin sensitizer, severe irritant, and systemic toxicant[1].

The following guide provides a self-validating, causality-driven protocol for the safe handling, operation, and disposal of this specific halogenated heterocycle.

Hazard Identification & Risk Assessment

Before designing a protective matrix, we must quantify the threat. Based on the structural profile of analogous halogenated pyrrolopyrimidines, this compound exhibits severe acute and chronic hazards[2][3].

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedSystemic absorption leads to off-target kinase inhibition and cellular toxicity.
H315 Causes skin irritationElectrophilic halogens react with dermal proteins, causing localized inflammation.
H317 May cause allergic skin reactionHaptenization of skin proteins triggers an adaptive immune (T-cell) response[1].
H319 Causes serious eye irritationFine crystalline dust dissolves in corneal fluid, causing rapid pH shifts and tissue damage[3].
H335 May cause respiratory irritationInhalation of micro-particulates causes mucosal irritation in the upper respiratory tract[4].

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient for highly reactive electrophiles. The following matrix is engineered to mitigate specific exposure vectors associated with this compound.

Protection ZoneRequired EquipmentScientific Rationale
Ocular/Facial Tightly fitting safety goggles (OSHA 29 CFR 1910.133) or full-face shield[5].Standard safety glasses leave gaps. Airborne particulates of this compound can cause irreversible corneal damage upon contact with moisture.
Dermal (Hands) Double-layered Nitrile gloves (Min thickness: 0.11 mm).The lipophilic nature of the pyrrolopyrimidine core facilitates rapid dermal absorption. Double-gloving ensures a secondary barrier if the primary glove is compromised by trace solvents[1].
Dermal (Body) Heavy-duty, fluid-resistant lab coat or Tyvek suit.Prevents the accumulation of micro-dust on porous street clothing, which can lead to chronic, low-dose dermal exposure.
Respiratory NIOSH-approved N95 or P100 particulate respirator (EN 143 compliant)[5].Required when weighing outside a specialized enclosure. Prevents inhalation of aerosolized active pharmaceutical ingredient (API) intermediates.

Operational Workflow & Handling Protocol

To build a self-validating safety system, the physical handling of the chemical must be tightly controlled to prevent aerosolization and static cling, which are common with fine heterocyclic powders.

Step-by-Step Methodology: Safe Weighing and Transfer

  • Environmental Verification: Ensure the fume hood face velocity is operating between 0.4 and 0.6 m/s. Do not proceed if the airflow alarm is active.

  • Static Elimination: Halogenated powders often carry a static charge, causing them to "jump" and aerosolize. Pass an anti-static static eliminator (e.g., a polonium source or ionizing blower) over the weighing spatula and the receiving vial.

  • Enclosed Weighing: Tare a sealable vial on the analytical balance. Transfer the required mass of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine into the vial inside the fume hood.

  • Sealed Transport: Cap the vial tightly before removing it from the balance area. Wipe the exterior of the vial with a solvent-dampened Kimwipe (using ethanol or isopropanol) to remove any microscopic fugitive dust[4].

  • Reaction Setup: Transfer the sealed vial to the reaction manifold. Purge the reaction vessel with an inert gas (Nitrogen or Argon) before opening the vial to prevent oxidative degradation and to maintain a controlled micro-environment.

G N1 1. Pre-Operation Verify Hood & Don PPE N2 2. Weighing Anti-Static Enclosure N1->N2 N3 3. Transfer Secondary Containment N2->N3 N4 4. Reaction Setup Inert Gas Purge N3->N4 N5 Spill Occurs? N4->N5 N6 Emergency Protocol Moisten & Isolate N5->N6 Yes N7 Waste Disposal Halogenated Stream N5->N7 No N6->N7

Workflow for safe handling, transfer, and spill response of halogenated pyrrolopyrimidine compounds.

Emergency Response & Spill Management

In the event of a breach, immediate containment is required to prevent cross-contamination of the laboratory environment.

Step-by-Step Methodology: Dry Spill Cleanup

  • Isolate: Evacuate non-essential personnel from the immediate area. Ensure your P100 respirator and double gloves are secured[1].

  • Suppress: Do not dry sweep. Dry sweeping aerosolizes the toxic powder. Lightly mist the spilled powder with a non-reactive solvent (e.g., water or a high-boiling alkane) to bind the particulates[4].

  • Absorb & Collect: Use damp absorbent pads to scoop up the wetted material. Place all pads, contaminated gloves, and sweepings into a heavy-duty, sealable hazardous waste bag.

  • Decontaminate: Wash the affected surface area with a mild detergent solution, followed by an ethanol wipe down, to ensure all electrophilic residues are neutralized and removed.

Waste Disposal Plan

Because this compound contains both chlorine and iodine, it poses a severe environmental hazard if disposed of improperly. It emits highly toxic fumes (hydrogen chloride, hydrogen iodide, and nitrogen oxides) upon uncontrolled thermal decomposition[1].

  • Segregation: All unreacted material, contaminated packaging, and reaction byproducts must be strictly segregated into Halogenated Organic Waste containers.

  • Labeling: Clearly label the waste container with the chemical name, CAS number (if applicable), and the specific halogens present (Cl, I).

  • Destruction: Disposal must be executed via a certified waste management facility utilizing high-temperature incineration equipped with acid-gas scrubbers[5]. Never flush this compound down the sink or dispose of it in standard biohazard or non-halogenated streams.

References

  • Matrix Scientific. "6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine Safety Data Sheet." 1int.co.uk. Available at:[Link]

  • PubChem. "4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine." National Institutes of Health. Available at:[Link]

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